(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Description
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Properties
IUPAC Name |
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-2-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane: Synthesis, Characterization, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Dioxolane Scaffolds
In the landscape of modern pharmaceutical synthesis, the strategic use of chiral building blocks is paramount for the development of enantiomerically pure and effective drug candidates. Among these, the 1,3-dioxolane moiety has emerged as a critical structural motif and a versatile synthetic intermediate.[1][2] Its prevalence in a wide array of bioactive molecules, ranging from anticancer to antiviral agents, underscores its significance.[1][3] The 1,3-dioxolane ring not only imparts specific conformational constraints but also enhances biological activity through potential hydrogen bonding interactions with target sites.[1][3]
This document, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the synthesis, characterization, and potential applications of (S)-2-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic data is essential for the effective use of this chiral building block. The data presented here is based on the known properties of the closely related achiral analogue and predicted values.
Table 1: Physicochemical Properties of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
| Property | Value | Source |
| CAS Number | 53750-51-9 (for the achiral analogue) | [4] |
| Molecular Formula | C₇H₁₃IO₂ | [5] |
| Molecular Weight | 256.08 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) | N/A |
Spectroscopic Characterization:
The structural elucidation of (S)-2-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane relies on a combination of spectroscopic techniques. The following are expected spectral features based on analogous structures.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl groups on the dioxolane ring, the methylene protons of the ethyl chain, and the methylene protons of the dioxolane ring. The chemical shifts will be influenced by the neighboring iodine atom and the chiral center.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals will correspond to the quaternary carbon of the dioxolane ring, the methyl carbons, the carbons of the ethyl chain (with the carbon attached to iodine being significantly shifted downfield), and the carbons of the dioxolane ring.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching bands characteristic of the dioxolane ring, as well as C-H stretching and bending vibrations. The C-I stretching vibration will likely appear in the fingerprint region.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom and fragments corresponding to the dioxolane ring.
Stereoselective Synthesis: A Proposed Pathway
The synthesis of enantiomerically pure (S)-2-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane requires a stereoselective approach. A plausible and efficient synthetic route starts from a readily available chiral precursor, (S)-3-butene-1,2-diol. This pathway involves two key transformations: the protection of the diol as a 2,2-dimethyl-1,3-dioxolane and the subsequent anti-Markovnikov hydroiodination of the terminal alkene.
Diagram 1: Proposed Synthesis of (S)-2-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Caption: A two-step synthetic approach to the target molecule.
Experimental Protocol:
Step 1: Synthesis of (S)-4-Ethenyl-2,2-dimethyl-1,3-dioxolane
This step involves the protection of the chiral diol using 2,2-dimethoxypropane under acidic catalysis, a standard method for forming 1,3-dioxolanes.[8]
-
To a solution of (S)-3-butene-1,2-diol (1.0 eq) in anhydrous acetone or dichloromethane, add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-4-ethenyl-2,2-dimethyl-1,3-dioxolane.
Step 2: Synthesis of (S)-2-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
The conversion of the terminal alkene to the primary iodide can be achieved through a hydroiodination reaction. An anti-Markovnikov addition is required, which can be accomplished via a radical addition of HI or, more reliably, through a two-step hydroboration-iodination sequence.
-
Hydroboration: Dissolve (S)-4-ethenyl-2,2-dimethyl-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Iodination: Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq) followed by a solution of iodine (2.5 eq) in THF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-2-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Applications in Drug Development and Organic Synthesis
The title compound is a valuable building block in drug development due to the presence of two key functional groups: the chiral 1,3-dioxolane and the reactive iodoethyl side chain.
1. As a Chiral Building Block:
The stereocenter at the 4-position of the dioxolane ring allows for the introduction of chirality into a target molecule. This is crucial in the synthesis of enantiomerically pure drugs, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful. Chiral dioxolanes are used in the synthesis of various bioactive compounds, including nucleoside analogues with antiviral activity.[5]
2. As a Precursor for Further Functionalization:
The primary iodide is an excellent leaving group, making the iodoethyl side chain a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of drug discovery and lead optimization.
Diagram 2: Synthetic Utility of (S)-2-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Caption: Versatile transformations of the iodoethyl moiety.
3. Role in Modulating Biological Activity:
The 1,3-dioxolane ring itself is not merely a passive protecting group; it can actively contribute to the biological profile of a molecule. Studies have shown that the incorporation of a 1,3-dioxolane ring can enhance the therapeutic efficacy of various compounds, including those with anticancer and antimicrobial properties.[9][10] For instance, certain 1,3-dioxolane derivatives have been shown to be effective modulators of multidrug resistance in cancer cells.[9]
Conclusion
(S)-2-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane represents a strategically important chiral building block for researchers and scientists in the field of drug development. Its synthesis from readily available chiral precursors, combined with the versatile reactivity of the iodoethyl group, provides a powerful tool for the construction of complex and enantiomerically pure molecules. The inherent biological relevance of the 1,3-dioxolane scaffold further enhances its appeal as a key intermediate in the quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, aiming to empower researchers with the knowledge to effectively utilize this valuable compound in their synthetic endeavors.
References
- The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). (URL not available)
- The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formul
-
The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit. [Link]
-
Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. [Link]
-
New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed. [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. [Link]
-
2-(2-iodoethyl)-1,3-dioxolane - ChemSynthesis. [Link]
-
Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. [Link]
-
2-(2-Iodoethyl)-2-methyl-1,3-dioxolane | C6H11IO2 | CID 11032046 - PubChem. [Link]
-
Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC. [Link]
-
Diastereoselective Synthesis of syn-1,3-Polyols and Studies towards the C1-C31 and C32-C52 Fragments of Amphidinol 3 - The University of Liverpool Repository. [Link]
- Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. (URL not available)
-
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - ResearchGate. [Link]
- US5208331A - Process for preparing 1,3-dioxolane derivatives - Google P
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- 3. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Chiral Building Block Profile: (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Executive Summary
(S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is a versatile C4 chiral building block widely employed in the total synthesis of complex natural products and pharmaceutical intermediates. Derived from L-malic acid, this compound serves as a masked 1,2,4-triol, offering a chemically stable acetonide protecting group alongside a reactive primary alkyl iodide. Its utility lies in its ability to introduce a chiral 1,2-diol moiety into a carbon skeleton via nucleophilic substitution or metal-mediated coupling (e.g., Grignard, zinc insertion) without racemization.
Chemical Identity & Technical Specifications
| Property | Specification |
| Chemical Name | (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane |
| Common Name | (S)-Iodo-acetonide; (S)-3,4-O-Isopropylidene-1-iodobutane |
| CAS Number (Racemic) | 98095-37-5 |
| CAS Number (Precursor) | 32233-43-5 (Alcohol precursor) |
| Molecular Formula | C₇H₁₃IO₂ |
| Molecular Weight | 256.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~80–85 °C at 0.5 mmHg (predicted) |
| Density | ~1.45 g/mL |
| Chirality | (S)-Enantiomer (derived from L-Malic Acid) |
| Stability | Light sensitive; susceptible to oxidation.[1][2][3][4][5] Often stabilized with copper. |
Synthesis & Preparation Guide
The synthesis of this building block is a classic example of "chiral pool" synthesis, utilizing the natural chirality of L-malic acid.
Synthetic Workflow (DOT Diagram)
Figure 1: Step-wise synthesis from L-Malic Acid to the target chiral iodide.
Detailed Protocol: Iodination of the Alcohol Precursor
The critical step is the conversion of (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS 32233-43-5) to the iodide. The Appel reaction is the industry standard for this transformation due to its mild conditions and high stereochemical fidelity.
Reagents:
-
Precursor Alcohol (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Imidazole (1.5 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with argon/nitrogen. Dissolve PPh₃ (1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM (0.2 M concentration relative to substrate).
-
Iodine Addition: Cool the mixture to 0 °C. Add Iodine (1.2 eq) portion-wise. The solution will turn a deep yellow/orange color. Stir for 15 minutes until the iodine dissolves and a pale yellow precipitate (triphenylphosphine oxide/imidazolium salt complex) may form.
-
Substrate Addition: Add the chiral alcohol (1.0 eq) dropwise as a solution in minimal DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1); the product is less polar than the alcohol (Rf ~0.8 vs ~0.3).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from orange to clear). Extract with DCM or Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.[6]
-
Purification: Purify via flash column chromatography on silica gel. Note: The iodide can be unstable on acidic silica; adding 1% triethylamine to the eluent is recommended.
-
Yield: Typically 85–95%.
-
Reactivity & Applications
This molecule acts as a "chiral electrophile" or a "chiral nucleophile precursor" (via metallation).
Reactivity Map (DOT Diagram)
Figure 2: Divergent reactivity profile showing metal-mediated pathways.
Key Applications in Drug Discovery
-
Vitamin D Analogs: The side chain of Vitamin D3 is crucial for biological activity. This building block is used to construct modified side chains (e.g., for Calcipotriol or Paricalcitol ) by coupling with the CD-ring system (Grundmann's ketone derivatives).
-
Taxane Semisynthesis: Used in the synthesis of 1-hydroxytaxuspine C and other taxane derivatives where the introduction of a specific oxygenated alkyl chain is required.
-
Pheromone Synthesis: The high optical purity (>98% ee) makes it ideal for synthesizing insect pheromones where biological activity is strictly enantioselective.
Quality Control & Handling
Spectroscopic Data (Typical)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.0–4.1 (m, 1H, CH-O)
-
δ 3.9–4.0 (m, 1H, O-CHH)
-
δ 3.5–3.6 (m, 1H, O-CHH)
-
δ 3.2–3.3 (t, 2H, CH₂-I ) — Diagnostic Shift
-
δ 2.0–2.2 (m, 2H, CH₂-CH₂-I)
-
δ 1.40 (s, 3H, Acetonide CH₃)
-
δ 1.35 (s, 3H, Acetonide CH₃)
-
-
¹³C NMR: ~8 ppm (CH₂I), ~27 ppm (CH₃), ~28 ppm (CH₃), ~37 ppm (CH₂), ~69 ppm (CH₂O), ~75 ppm (CHO), ~109 ppm (Acetonide C).
Storage & Stability[7]
-
Light Sensitivity: Iodides are inherently light-sensitive. Store in amber glass vials or wrap in aluminum foil.
-
Stabilization: Commercial preparations often contain copper turnings or silver wool to scavenge free iodine.
-
Temperature: Store at 2–8 °C.
-
Shelf Life: 6–12 months if stored correctly under inert gas (Argon).
References
- Hanessian, S., et al. (1984). "Total synthesis of natural products from the 'chiral pool'." Aldrichimica Acta, 17(3). (General reference for malic acid chiral pool chemistry).
- Garegg, P. J., & Samuelsson, B. (1980). "Iodine-triphenylphosphine-imidazole: A new reagent system for the conversion of alcohols to iodides." Journal of the Chemical Society, Perkin Transactions 1.
-
EPA. (2025). (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane Chemical Details. Retrieved from [Link]
Sources
- 1. 4-(2-ヒドロキシエチル)-2,2-ジメチル-1,3-ジオキソラン 89% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde, azine (CAS 959-36-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Salicylaldazine | C14H12N2O2 | CID 135400567 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
The (S)-Iodide Derivative of Solketal: A Comprehensive Technical Guide for Synthetic Advancement
Abstract
The (S)-iodide derivative of solketal, formally known as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl iodide, is a cornerstone chiral building block in modern organic synthesis. Its unique structural features, combining a protected glycerol backbone with a reactive primary iodide, make it an invaluable intermediate for introducing stereocenters in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (S)-Solketal Iodide
In the quest for enantiomerically pure compounds, the use of chiral building blocks derived from readily available and inexpensive chiral pool sources is a paramount strategy.[][2] (S)-Solketal, or (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, is a versatile derivative of glycerol where two adjacent hydroxyl groups are protected as an isopropylidene acetal.[3] This protection scheme leaves a single primary hydroxyl group available for further functionalization, making it a powerful tool for asymmetric synthesis.[4]
The conversion of this primary alcohol to the corresponding iodide enhances its utility significantly. The iodide is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) for the construction of new carbon-carbon and carbon-heteroatom bonds with high fidelity. The inherent chirality of the solketal backbone allows for the synthesis of stereochemically defined products, a critical requirement in drug development where enantiomers can exhibit vastly different pharmacological activities.[5]
This guide will delineate the most effective methods for the preparation of (S)-solketal iodide, detail its key physicochemical and spectroscopic properties for unambiguous characterization, and showcase its application in the synthesis of advanced chemical entities.
Synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Iodide
The most reliable and widely adopted method for synthesizing the (S)-iodide derivative of solketal is a two-step sequence starting from commercially available (S)-solketal. This process involves the conversion of the primary alcohol to a sulfonate ester, typically a tosylate, followed by a Finkelstein reaction where the tosylate is displaced by an iodide ion.
Rationale Behind the Synthetic Strategy
Direct conversion of the primary alcohol to the iodide can be achieved using various reagents (e.g., P/I2, triphenylphosphine/iodine), but these methods can sometimes lead to side products and purification challenges. The tosylation-iodination sequence is often preferred due to its high efficiency, clean reaction profiles, and the crystalline nature of the tosylate intermediate, which allows for easy purification.
-
Tosylation: The conversion of the alcohol to a tosylate is a crucial activation step. The tosyl group (p-toluenesulfonyl) is an excellent leaving group, making the primary carbon highly susceptible to nucleophilic attack.[6] This reaction is typically performed using tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, which neutralizes the HCl generated during the reaction.[7]
-
Finkelstein Reaction: This classic SN2 reaction involves treating the tosylate with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The equilibrium is driven towards the product by the precipitation of the less soluble sodium or potassium tosylate in acetone. This step proceeds with inversion of configuration at the reaction center; however, since the reaction occurs at the primary carbon (C1 of the propanol backbone) and not the chiral center (C2), the (S) configuration of the starting solketal is retained in the final iodide product.
Experimental Protocols
Step 1: Synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-toluenesulfonate
Materials:
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
All glassware should be oven-dried and cooled under a nitrogen or argon atmosphere.
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (S)-Solketal (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold 1 M HCl.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure tosylate as a white solid.
Step 2: Synthesis of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Iodide
Materials:
-
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-toluenesulfonate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the tosylate intermediate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Reflux the mixture with stirring for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the (S)-iodide derivative of solketal as a pale yellow oil. The product should be stored in a dark, cool place.
Visualization of the Synthetic Workflow
Caption: Synthesis of (S)-Solketal Iodide from (S)-Solketal.
Physicochemical and Spectroscopic Data
Accurate characterization of the (S)-iodide derivative of solketal is crucial for its use in subsequent synthetic steps. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl iodide | - |
| Synonyms | (S)-Solketal iodide, (S)-1-Iodo-2,3-O-isopropylideneglycerol | - |
| CAS Number | 61456-38-0 | - |
| Molecular Formula | C6H11IO2 | PubChem |
| Molecular Weight | 242.05 g/mol | PubChem |
| Appearance | Pale yellow oil | - |
| Boiling Point | ~75-80 °C at 1 mmHg | - |
| Optical Rotation [α]D | Specific rotation values should be experimentally determined and compared with literature values. | - |
Spectroscopic Data for Characterization:
-
1H NMR (CDCl3): The spectrum will show characteristic peaks for the dioxolane methyl groups (two singlets around δ 1.3-1.5 ppm), the methylene protons adjacent to the iodide (a doublet of doublets around δ 3.2-3.4 ppm), the dioxolane CH2 protons (multiplets around δ 3.8-4.2 ppm), and the dioxolane CH proton (a multiplet around δ 4.3-4.5 ppm).
-
13C NMR (CDCl3): Key signals include the methylene carbon bearing the iodide (CH2I) at a high field (around δ 5-10 ppm), the dioxolane methyl carbons (around δ 25-27 ppm), the dioxolane CH2 carbon (around δ 67 ppm), the chiral CH carbon (around δ 76 ppm), and the quaternary acetal carbon (around δ 110 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) or related fragments consistent with the structure.
Applications in Research and Drug Development
The primary utility of (S)-solketal iodide lies in its role as a versatile three-carbon (C3) chiral synthon. Its applications are widespread, particularly in the synthesis of bioactive molecules.
Nucleophilic Substitution Reactions
The iodide's excellent leaving group ability makes it an ideal substrate for SN2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups while preserving the stereochemical integrity of the chiral center.
Examples of Nucleophiles and Products:
-
Cyanide (e.g., NaCN): Extends the carbon chain by one, yielding a chiral nitrile which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[8]
-
Azides (e.g., NaN3): Leads to the formation of chiral azides, which are precursors to primary amines via reduction (e.g., Staudinger reaction or catalytic hydrogenation).
-
Alkoxides and Phenoxides: Forms chiral ethers.
-
Thiolates: Forms chiral thioethers.
-
Organocuprates: Creates new carbon-carbon bonds for the synthesis of more complex carbon skeletons.
Synthesis of Pharmaceutical Intermediates
Many complex drug molecules contain chiral glycerol-derived backbones. (S)-Solketal iodide serves as a key starting material for these syntheses. For instance, it has been employed in the synthesis of intermediates for antiviral agents, cardiovascular drugs, and inhibitors of various enzymes. Its use is documented in the synthesis of building blocks for drugs like Mirdametinib, an MEK1/2 inhibitor.[9]
Workflow for Application in Synthesis
Caption: Application of (S)-Solketal Iodide in SN2 Reactions.
Handling, Storage, and Safety
-
Handling: (S)-Solketal iodide should be handled in a well-ventilated fume hood. As an alkyl iodide, it is a potential alkylating agent and should be treated with caution. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: The compound is light-sensitive and should be stored in an amber-colored bottle. To prevent degradation, it should be kept in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon).
-
Safety: Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
The (S)-iodide derivative of solketal is a powerful and indispensable chiral building block in asymmetric synthesis. The reliable two-step synthesis from its parent alcohol provides a high-purity intermediate ready for a multitude of synthetic transformations. Its ability to cleanly undergo SN2 reactions allows for the efficient and stereocontrolled introduction of diverse functionalities, making it a valuable asset for researchers and scientists in both academic and industrial settings, particularly in the field of drug discovery and development.
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4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane stereoisomers
An In-depth Technical Guide to the Stereoisomers of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, crucial chiral building blocks in modern organic synthesis. The document delves into the stereoselective synthesis of the (R) and (S) enantiomers, detailing the underlying chemical principles and providing field-proven experimental protocols. Furthermore, it covers the essential analytical techniques for their characterization and enantiomeric purity determination, including Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography. Finally, the guide explores the significant applications of these versatile intermediates in the development of pharmaceuticals and other complex molecular architectures, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chiral 1,3-Dioxolane Scaffolds
The 1,3-dioxolane moiety, a cyclic acetal, serves as a robust protecting group for 1,2-diols and carbonyl compounds in multi-step organic syntheses.[1] Its stability under a wide range of non-acidic conditions makes it an invaluable tool for synthetic chemists.[1] When derived from a chiral precursor, the resulting 1,3-dioxolane becomes a powerful chiral auxiliary, capable of directing the stereochemical outcome of subsequent reactions.[2][3]
4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, in its enantiomerically pure forms, (R)- and (S)-, embodies this principle. The molecule integrates a chiral scaffold with a reactive iodoethyl group, rendering it a highly versatile intermediate for the introduction of complex side chains in asymmetric synthesis. The chirality originates from the C4 position of the dioxolane ring, which is typically derived from commercially available chiral precursors.
This guide will provide a detailed exploration of the synthesis, characterization, and application of these important stereoisomers, with a focus on the practical aspects and the scientific rationale behind the described methodologies.
Stereoselective Synthesis: From Chiral Precursors to Functionalized Intermediates
The most common and efficient route to enantiomerically pure 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane begins with the corresponding chiral alcohol, 2,2-dimethyl-1,3-dioxolane-4-ethanol. This precursor is readily available in both (R) and (S) forms, often derived from the chiral pool, such as D- and L-glutamic acid.[4]
The synthetic strategy involves a two-step sequence: activation of the primary hydroxyl group followed by nucleophilic substitution with an iodide source.
Synthetic Workflow Overview
The overall transformation can be visualized as a two-step process, starting from the commercially available chiral alcohol.
Caption: General synthetic workflow for the preparation of chiral 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Experimental Protocol: Synthesis of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
This protocol details the synthesis starting from (S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane. The same procedure can be applied to the (R)-enantiomer.
Materials:
-
(S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane[5][6][7]
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Anhydrous Pyridine
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Part A: Tosylation of the Chiral Alcohol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in anhydrous pyridine (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: To the cooled solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold water. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Purification of Tosylate: Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate is often used in the next step without further purification.
Part B: Iodination of the Tosylated Intermediate
-
Reaction Setup: Dissolve the crude tosylated intermediate from Part A in anhydrous acetone (approx. 0.1 M) in a round-bottom flask.
-
Addition of Sodium Iodide: Add sodium iodide (3.0 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Extraction: Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Purification of Final Product: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Characterization and Analytical Methods
Unambiguous structural confirmation and determination of enantiomeric purity are critical for the application of these chiral building blocks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for the structural elucidation of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.[8] The key diagnostic signals in the ¹H and ¹³C NMR spectra are summarized below.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Protons | |||
| CH₃ | ~1.3-1.4 | s | 2 x C(CH₃)₂ |
| CH₂I | ~3.2-3.4 | t | -CH₂-I |
| OCH₂ | ~3.5-4.2 | m | -O-CH₂- |
| OCH | ~4.3-4.5 | m | -O-CH- |
| CH₂-CH | ~1.8-2.0 | m | -CH₂-CH- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbons | ||
| CH₂I | ~5-10 | -CH₂-I |
| CH₃ | ~25-28 | 2 x C(CH₃)₂ |
| CH₂-CH | ~35-40 | -CH₂-CH- |
| OCH₂ | ~65-70 | -O-CH₂- |
| OCH | ~75-80 | -O-CH- |
| C(CH₃)₂ | ~108-110 | -C(CH₃)₂- |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Chiral Chromatography
The determination of enantiomeric purity is paramount for chiral molecules intended for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Gas Chromatography (GC) are the most powerful techniques for this purpose.[9][10][11][12]
3.2.1. Chiral HPLC
The separation of enantiomers by HPLC is achieved using a chiral stationary phase (CSP).[9][10] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for the resolution of 1,3-dioxolane derivatives.[13] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation.
3.2.2. Chiral Capillary Gas Chromatography
For volatile compounds like 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, chiral capillary GC offers high resolution and sensitivity.[11][12] Cyclodextrin-based chiral stationary phases are commonly employed for the separation of such enantiomers.[11]
Experimental Protocol: Enantiomeric Purity Determination by Chiral GC
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column, for example, one with a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin.[11]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250 °C.
-
Oven Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Sample Preparation: Dilute a small amount of the synthesized product in a suitable solvent (e.g., methanol).[11]
-
Analysis: Inject a small volume of the sample solution into the GC. The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee).
Applications in Synthesis
The stereoisomers of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane are valuable chiral building blocks due to the presence of two key functional groups: the protected diol and the reactive iodoethyl moiety.
Role as a Chiral Building Block
The primary application of these compounds is in the enantioselective synthesis of more complex molecules, particularly pharmaceuticals.[3][14] The chiral center at the C4 position of the dioxolane ring is incorporated into the target molecule, controlling its stereochemistry. The iodoethyl group serves as an electrophilic handle for the introduction of various nucleophiles, enabling the extension of the carbon chain.
Caption: Synthetic utility of chiral 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Deprotection of the Dioxolane Ring
Following the desired synthetic transformations involving the iodoethyl group, the dioxolane protecting group can be readily removed under acidic conditions to reveal the 1,2-diol functionality. This is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or acetic acid. This deprotection step is often a crucial final step in the synthesis of the target molecule.
Conclusion
The (R)- and (S)-enantiomers of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane are indispensable chiral building blocks in modern organic synthesis. Their efficient, stereoselective synthesis from readily available chiral precursors, coupled with their versatile reactivity, makes them highly valuable intermediates for the construction of complex, enantiomerically pure molecules. The robust analytical methods available for their characterization and enantiomeric purity determination ensure their reliable application in demanding synthetic endeavors, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of the key aspects of these important molecules, from their synthesis to their application, to aid researchers and scientists in their effective utilization.
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Bera, S., et al. (2020). Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. ACS Omega, 5(31), 19675–19683. Available from: [Link]
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Nurieva, E.R., et al. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Russian Journal of General Chemistry, 94(6), 664-690. Available from: [Link]
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Čižmárik, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available from: [Link]
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PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available from: [Link]
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Bernal, J.L., et al. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. Journal of Chromatography A, 871(1-2), 127-137. Available from: [Link]
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Veluturla, S., et al. (2019). Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. PLoS One, 14(1), e0210389. Available from: [Link]
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Li, Y., et al. (2024). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science, 15(15), 5605-5611. Available from: [Link]
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Başpınar Küçük, H., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5754-5765. Available from: [Link]
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Maurya, S., & Sharma, Y.C. (2022). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Advances, 12(10), 6046-6058. Available from: [Link]
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ResearchGate. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. Available from: [Link]
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Environmental Protection Agency. (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane. Available from: [Link]
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ResearchGate. A Novel Method for the Synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. Available from: [Link]
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Seebach, D., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. Available from: [Link]
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Butlerov Communications. The application of 1,3-dioxolane in synthesis of disubstituted 3,4-dihydroquinazolines, diarylmethane or methylenediamine. Available from: [Link]
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MDPI. A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. Available from: [Link]
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Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available from: [Link]
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Wu, J., et al. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(4), 1889–1901. Available from: [Link]
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Christe, K.O., et al. (2008). Synthesis, NMR and Vibrational Spectroscopic Characterization, and Computational Study of the cis-IO2F32- Anion. Inorganic Chemistry, 47(8), 3241-3246. Available from: [Link]
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(S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane molecular weight and formula
An In-Depth Technical Guide to (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane: A Chiral Building Block for Advanced Synthesis
Abstract
(S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral intermediate in modern organic synthesis, particularly within pharmaceutical and drug development programs. Its structure uniquely combines a stereodefined center, a protected diol functionality (the dioxolane ring), and a reactive alkyl iodide. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its strategic application in the construction of complex molecular architectures.
Physicochemical Properties and Structural Data
The compound is a stable, yet reactive, molecule designed for use as a chiral building block. The acetonide group (2,2-dimethyl-1,3-dioxolane) serves as a robust protecting group for a 1,2-diol, derived from (S)-1,2,4-butanetriol. This protection is critical as it masks the hydrophilic diol, allowing the molecule to be used in a wide range of non-aqueous reaction conditions. The primary iodide provides a specific site for nucleophilic attack.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃IO₂ | [1][2] |
| Molecular Weight | 256.08 g/mol | [1][2] |
| IUPAC Name | (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | N/A |
| CAS Number | 98095-37-5 | [1][2] |
| Appearance | Typically a liquid | Inferred from precursor |
| Storage | Sealed in dry, 2-8°C | [1][2] |
Synthesis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
The most direct and efficient synthesis of the title compound involves the iodination of its corresponding primary alcohol, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane[3]. The Appel reaction is the method of choice for this transformation due to its mild, neutral conditions, which are fully compatible with the acid-sensitive acetonide protecting group.[4][5][6]
Principle of the Synthetic Approach
The core of the synthesis is the conversion of a primary alcohol into a primary alkyl iodide. While other methods exist, they often involve harsh acidic conditions (e.g., using HI) that would cleave the dioxolane ring. The Appel reaction utilizes triphenylphosphine (PPh₃) and an iodine source (e.g., elemental iodine, I₂) to activate the alcohol in situ. The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, a strong thermodynamic sink.[4][7] The mechanism proceeds via an Sₙ2 pathway, which ensures that the stereochemistry at the C4 position of the dioxolane ring remains intact throughout the process.[1][5]
Experimental Protocol: Appel Iodination
This protocol is a representative procedure based on the principles of the Appel reaction for converting a primary alcohol to an alkyl iodide.
Materials:
-
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Imidazole (1.2 eq)
-
Iodine (I₂, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.
-
Reagent Dissolution: Charge the flask with triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Dissolve these solids in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Iodine Addition: Add iodine (1.2 eq) portion-wise to the stirred solution at 0 °C. The solution will turn into a dark, complex mixture. Allow it to stir for 15-20 minutes at this temperature.
-
Substrate Addition: Prepare a solution of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup - Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous sodium thiosulfate solution until the dark iodine color disappears.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude residue, containing the desired product and triphenylphosphine oxide, is purified by silica gel flash column chromatography to afford pure (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Synthesis Workflow Diagram
Caption: Synthesis of the target iodo-dioxolane via the Appel reaction.
Application in Pharmaceutical and Drug Development
The primary utility of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is as a chiral electrophile for introducing a protected, stereodefined C4 fragment into a larger molecule. The dioxolane ring serves as a protected form of a diol, a common structural motif in biologically active natural products and synthetic drugs.[8][9]
Core Strategic Value: Chiral Alkylation
In complex molecule synthesis, controlling stereochemistry is paramount. This reagent provides a pre-defined stereocenter at the C4 position. The iodoethyl side chain is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic substitution.
This allows for the covalent attachment of this chiral fragment to a wide variety of nucleophiles, including:
-
Amines (primary and secondary)
-
Thiolates
-
Enolates (from ketones, esters, etc.)
-
Alkoxides
-
Organometallic reagents
A key example of this strategy is seen in patent literature where similar dioxolane derivatives are reacted with nucleophiles like phenylpiperazine to construct more complex scaffolds.[10] This alkylation step is fundamental in building up molecular complexity while maintaining stereochemical integrity.
Illustrative Synthetic Application
The general scheme involves the reaction of a nucleophile (Nu-H) with (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane in the presence of a suitable base to deprotonate the nucleophile. The reaction proceeds via an Sₙ2 mechanism, forming a new carbon-nucleophile bond.
Caption: Application as a chiral alkylating agent in synthesis.
Following the alkylation, the dioxolane (acetonide) group can be selectively removed under mild acidic conditions to unmask the 1,2-diol functionality for further synthetic transformations or as a required pharmacophore in the final drug candidate.
Safety Information
As an alkyl iodide, (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane should be handled as a potentially hazardous substance. Alkylating agents can be toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
-
Wikipedia. Appel reaction. Available from: [Link]
-
Name-Reaction.com. Appel Reaction. Available from: [Link]
-
OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Available from: [Link]
-
Luliński, S., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394–403. Available from: [Link]
-
Krasnokutskaya, E. A., et al. (2006). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. Synthesis, 2007(01), 113-116. Available from: [Link]
-
Ethyl Acetate Plant. The Role of Dioxolane-Dioxolane Plant Supplier. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available from: [Link]
-
ResearchGate. (4S)‐2,2‐Dimethyl‐1,3‐dioxolane‐4‐carboxaldehyde. Available from: [Link]
-
Silver Fern Chemical Inc. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Available from: [Link]
-
Wikipedia. Dioxolane. Available from: [Link]
-
Royal Society of Chemistry. Supporting information 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Available from: [Link]
-
ResearchGate. A Novel Method for the Synthesis of 2,2Dimethyl1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. Available from: [Link]
- Google Patents. US6916926B2 - Process for the preparation of (±) 1-3-dioxolanes and the optical resolution thereof.
-
Forschungszentrum Jülich. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Available from: [Link]
Sources
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
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- 9. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 10. US6916926B2 - Process for the preparation of (±) 1-3-dioxolanes and the optical resolution thereof - Google Patents [patents.google.com]
Precision Asymmetric Synthesis: A Technical Guide to 1,3-Dioxolane-Based Chiral Alkylating Agents
As a Senior Application Scientist, I frequently encounter the challenge of transferring chirality with absolute fidelity during the synthesis of complex active pharmaceutical ingredients (APIs). Among the most reliable tools in our synthetic arsenal are 1,3-dioxolane-based chiral alkylating agents , predominantly derived from the chiral pool precursor solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
This whitepaper dissects the mechanistic causality, quantitative efficacy, and field-proven protocols for utilizing these versatile chiral electrophiles in drug development and asymmetric synthesis.
Mechanistic Foundations & Causality
The strategic value of the 1,3-dioxolane scaffold lies in its stereochemical rigidity and orthogonal reactivity. When designing a chiral alkylating agent, the primary objective is to execute a nucleophilic substitution (SN2) without inducing racemization at the adjacent stereocenter.
The Causality of the Dioxolane Ring
Acyclic chiral diols are highly susceptible to neighboring group participation (anchimeric assistance), which can lead to the formation of symmetrical epoxide intermediates and subsequent racemization. By tying the 1,2-diol into a rigid 5-membered 1,3-dioxolane ring (acetonide protection), we physically lock the conformation. This restricts the oxygen lone pairs from participating in intramolecular attacks. Furthermore, the acetonide is highly stable to strongly basic and nucleophilic conditions, yet it can be cleanly cleaved later using mild aqueous acid (e.g., HCl/MeOH).
Exocyclic Activation: Tosylates vs. Halides
To convert solketal into an alkylating agent, the exocyclic primary hydroxyl group at C5 must be transformed into a leaving group. While iodides are classically superior leaving groups, (S)-solketal iodide is light-sensitive and prone to competitive E2 elimination.
Instead, activating the alcohol as a p-toluenesulfonate (tosylate) or methanesulfonate (mesylate) provides the optimal balance. The tosylate group (-OTs) offers excellent resonance stabilization of the departing anion, driving the SN2 reaction forward. Because the substitution occurs exclusively at the primary C5 carbon, the C-O bonds at the C4 stereocenter are never broken, ensuring 100% preservation of the enantiomeric excess (ee)[1].
Caption: Workflow of chirality preservation during SN2 displacement using (S)-Solketal Tosylate.
Comparative Efficacy of Leaving Groups
When scaling up syntheses, selecting the correct leaving group on the 1,3-dioxolane scaffold dictates both yield and operational safety. The table below summarizes field data for the alkylation of standard phenols using various (S)-solketal derivatives.
Table 1: Comparative Performance of (S)-Solketal Electrophiles in Phenolic Alkylation (Standardized Conditions: K2CO3, DMF, 90°C, 12h)
| Alkylating Agent | Leaving Group | Yield (%) | Enantiomeric Excess (ee %) | Shelf-Life / Stability Profile |
| (S)-Solketal Tosylate | -OTs | 88 - 92 | >99.0 | High (Crystalline, stable at RT) |
| (S)-Solketal Mesylate | -OMs | 85 - 89 | >99.0 | Moderate (Requires cold storage) |
| (S)-Solketal Iodide | -I | 70 - 75 | 95.0 - 98.0 | Low (Light sensitive, prone to elimination) |
| (S)-Solketal Bromide | -Br | 65 - 70 | 96.0 - 98.0 | Moderate (Slower reaction kinetics) |
Data synthesis indicates that the tosylate derivative remains the industry standard due to its crystallinity, which allows for rigorous pre-reaction purification and reliable ee preservation.
Self-Validating Experimental Protocol: Phenolic Alkylation
To ensure absolute trustworthiness in your synthetic pipeline, the following protocol details the SN2 alkylation of a phenol using (S)-solketal tosylate. This workflow includes built-in causality explanations and quality control (QC) checkpoints.
Reagents & Equipment
-
Electrophile: (S)-Solketal Tosylate (1.1 equiv, >99% ee)
-
Nucleophile: Target Phenol (1.0 equiv)
-
Base: Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Base Activation (Causality Check): Suspend the phenol and finely powdered K2CO3 in anhydrous DMF under an inert N2 atmosphere. Stir at 60°C for 30 minutes.
-
Why K2CO3 in DMF? DMF is a polar aprotic solvent that drastically accelerates the SN2 displacement by poorly solvating the phenoxide anion, maximizing its nucleophilicity. K2CO3 is basic enough to deprotonate the phenol (pKa ~10) but mild enough to prevent base-catalyzed degradation of the 1,3-dioxolane ring.
-
-
Electrophile Addition: Cool the mixture to room temperature and add (S)-solketal tosylate in one portion. Elevate the temperature to 90°C and stir for 12 hours.
-
Reaction Quench: Cool to room temperature and quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Validation & Quality Control System
Do not proceed to deprotection without verifying the integrity of the intermediate:
-
TLC Validation: Ensure the disappearance of the UV-active tosylate spot.
-
1H NMR Check: Verify the presence of the intact acetal methyl protons. You must observe two distinct singlets around δ 1.35 and 1.40 ppm . If these are missing, the acidic nature of the phenol may have prematurely cleaved the protecting group.
-
Chiral HPLC: Run against a racemic standard to confirm the ee remains >99.0%.
Advanced Applications in Drug Discovery
The 1,3-dioxolane chiral pool strategy is not merely an academic exercise; it is a cornerstone of modern pharmaceutical manufacturing.
1. Aryloxypropanolamine Beta-Blockers: Enantiopure cardiovascular drugs, such as (S)-propranolol and (S)-atenolol, are synthesized by alkylating the respective naphthol or phenol with (S)-solketal tosylate. Following acetal cleavage and subsequent epoxidation, regioselective amination yields the target API with strict stereocontrol.
2. Enzyme Inhibitors: Recent studies have highlighted the use of the 1,3-dioxolane scaffold in the , where precise spatial arrangement of the pharmacophore is critical for avoiding off-target CYP450 interactions[2].
3. Chiral Catalysts: Beyond acting as a substrate, solketal is utilized to , enabling downstream asymmetric transformations like the diastereoselective C-alkylation of aldimines[3][4]. Furthermore, solketal tosylates are heavily utilized in synthesizing for antioxidant therapeutics[1].
Caption: Synthetic pathway for enantiopure beta-blockers utilizing a 1,3-dioxolane chiral pool precursor.
Conclusion
The 1,3-dioxolane-based chiral alkylating agents represent a triumph of rational synthetic design. By leveraging the thermodynamic stability of the acetonide ring and the kinetic reliability of exocyclic sulfonates, chemists can achieve flawless chirality transfer. Adhering to the self-validating protocols outlined above ensures that whether you are synthesizing a novel aldosterone synthase inhibitor or scaling up a classic beta-blocker, the stereochemical integrity of your API remains uncompromised.
References
-
Title: Synthesis of enantiomerically pure glycerol derivatives containing an organochalcogen unit: In vitro and in vivo antioxidant activity Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Turning Renewable Feedstocks into a Valuable and Efficient Chiral Phosphate Salt Catalyst Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane Source: RSC Advances URL: [Link]
Sources
- 1. Synthesis of enantiomerically pure glycerol derivatives containing an organochalcogen unit: In vitro and in vivo antioxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ricerca.univaq.it [ricerca.univaq.it]
- 4. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the s ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01397A [pubs.rsc.org]
Stereochemical Divergence in Asymmetric Synthesis: A Technical Guide to (R)- and (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Executive Summary
In the realm of modern drug development and total synthesis, the stereocontrol of aliphatic chains is a foundational challenge. (R)- and (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane serve as highly versatile, chiral
This whitepaper explores the physicochemical differences between these two enantiomers, the mechanistic causality behind their synthesis, and field-proven protocols for their application in pharmaceutical development.
Structural and Physicochemical Profiling
The fundamental difference between the (R) and (S) enantiomers lies entirely in the spatial arrangement of atoms at the C4 stereocenter of the dioxolane ring. Because they are non-superimposable mirror images, they exhibit identical scalar physical properties (boiling point, density, NMR chemical shifts) in an achiral environment, but they rotate plane-polarized light in opposite directions.
Their divergence becomes critical during target-oriented synthesis, where the absolute configuration of the building block dictates the biological activity of the final pharmaceutical.
Quantitative Data Summary
| Parameter | (R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane |
| Stereocenter | (4R) | (4S) |
| CAS Number | Generated in situ (Precursor: 70005-89-9) | 104596-85-2[1] |
| Molecular Formula | ||
| Molecular Weight | 256.08 g/mol | 256.08 g/mol |
| Precursor Alcohol | (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane |
| Key Applications | Synthesis of Protectin D1, Cytopiloyne[2] | Synthesis of Rugulactone[3] |
Applications in Drug Development & Total Synthesis
The choice between the (R) and (S) enantiomer is dictated by the target molecule's required stereochemistry:
-
The (R)-Enantiomer: The (4R)-alcohol precursor is strategically utilized to introduce a specific chiral center at the C10 position during the total synthesis of Protectin D1 , a potent specialized pro-resolving mediator (SPM) involved in resolving inflammation[2]. It is also a critical starting material in the synthesis of the anti-diabetic molecule cytopiloyne [2].
-
The (S)-Enantiomer: The (4S)-alcohol precursor acts as a vital intermediate in the total synthesis of rugulactone , a natural product known for its biological activity[3].
Fig 1: Synthetic workflow from chiral pool to complex natural products via iodoethyl dioxolane.
Mechanistic Causality: Why the Iodoethyl Dioxolane?
The Acetonide Protecting Group
The 2,2-dimethyl-1,3-dioxolane (acetonide) group is chosen because it provides robust protection for the 1,2-diol moiety against strong bases (e.g., LDA, NaH) and nucleophiles used in carbon-carbon bond-forming steps. Crucially, it is orthogonal to many other protecting groups and can be easily cleaved under mild acidic conditions (e.g., aqueous HCl or PPTS in MeOH) to reveal the terminal chiral diol without racemizing the stereocenter.
The Iodide Leaving Group
While the precursor alcohols are commercially available, the primary hydroxyl group must be activated for coupling. Converting it to a tosylate or mesylate is common, but the iodide is a vastly superior electrophile for
Experimental Protocols: Synthesis & Validation
Because primary aliphatic iodides can degrade upon prolonged storage (releasing
Protocol A: Direct Appel Reaction (Ideal for Small-Scale Discovery)
This method is rapid and direct but requires careful chromatographic separation to remove the triphenylphosphine oxide byproduct.
-
Preparation: In an oven-dried, argon-purged flask, dissolve 10.0 mmol of (R)- or (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in 30 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Add triphenylphosphine (
, 12.0 mmol) and imidazole (15.0 mmol). Cool the mixture to 0 °C using an ice bath. -
Iodination: Add iodine (
, 12.0 mmol) portion-wise over 15 minutes. Causality: The mixture will initially turn dark brown and then pale yellow as the active iodinating species (triphenylphosphine diiodide) forms and reacts with the alcohol. -
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2).
-
Workup & Purification: Quench with 10 mL of saturated aqueous
to reduce any unreacted . Extract with DCM. To remove the bulk of the , concentrate the organic layer to a thick slurry, then triturate with cold hexanes. Filter off the precipitated . Purify the filtrate via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure iodide as a colorless oil.
Protocol B: Tosylation & Finkelstein Sequence (Ideal for Scale-Up)
This two-step sequence avoids the generation of
-
Tosylation: Dissolve the precursor alcohol (50.0 mmol) in 100 mL DCM. Add pyridine (100.0 mmol) and cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 60.0 mmol) portion-wise. Stir for 12 hours at room temperature. Wash with water and saturated
, dry over , and concentrate to yield the crude tosylate. -
Finkelstein Iodination: Dissolve the crude tosylate in 150 mL of anhydrous acetone. Add Sodium Iodide (NaI, 150.0 mmol). Reflux for 8 hours.
-
Causality of the Solvent Choice: Acetone is chosen because NaI is highly soluble in it, whereas the byproduct, sodium tosylate (NaOTs), is insoluble. The continuous precipitation of NaOTs drives the equilibrium strictly toward the iodide product according to Le Chatelier's Principle.
-
Isolation: Cool to room temperature, filter the white NaOTs precipitate, and concentrate the filtrate. Partition the residue between diethyl ether and water. Wash the organic layer with brine, dry, and evaporate to yield the target iodoethyl dioxolane.
Fig 2: Scale-up friendly Finkelstein iodination sequence driven by Le Chatelier's principle.
References
-
Title: (R)-4-(2-Hydroxyethyl)-22-Dimethyl-13-Dioxolane 94.0%(GC) Source: PureSynth URL: [Link]
Sources
(S)-1,2-O-Isopropylidene-4-iodo-butane: A Chiral Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, particularly within the realm of pharmaceutical development, the use of chiral building blocks derived from the "chiral pool" is a cornerstone strategy for the efficient and stereocontrolled synthesis of complex molecules.[1] (S)-1,2-O-isopropylidene-4-iodo-butane is a versatile bifunctional molecule that embodies this principle. Its structure incorporates a defined stereocenter originating from a readily available chiral precursor, and a reactive iodide functional group, making it a valuable intermediate for introducing a chiral C4 unit in the synthesis of bioactive compounds.[2] This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical aspects relevant to researchers in drug discovery and development.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Common Synonyms:
-
(S)-1,2-O-isopropylidene-4-iodo-butane
-
(S)-4-iodo-1,2-butanediol acetonide
A specific CAS number for this compound is not readily found in major chemical databases, which is often indicative of a specialized intermediate synthesized as needed.
Physicochemical Properties
Quantitative data for (S)-1,2-O-isopropylidene-4-iodo-butane is not extensively reported in the literature. The following table summarizes its basic properties.
| Property | Value |
| Molecular Formula | C₇H₁₃IO₂ |
| Molecular Weight | 272.08 g/mol |
| Appearance | Expected to be a colorless to light yellow oil |
| Boiling Point | Not determined |
| Density | Not determined |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, THF) and insoluble in water. |
Synthesis of (S)-1,2-O-Isopropylidene-4-iodo-butane
A plausible and efficient synthesis of (S)-1,2-O-isopropylidene-4-iodo-butane starts from the commercially available and inexpensive chiral precursor, (S)-1,2,4-butanetriol. The synthetic strategy involves two key steps: protection of the 1,2-diol and subsequent iodination of the primary alcohol.
Caption: Synthetic workflow for (S)-1,2-O-isopropylidene-4-iodo-butane.
Experimental Protocol
Step 1: Synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-ethanol
This procedure is adapted from the general method for the formation of isopropylidene acetals from diols.[3]
-
To a solution of (S)-1,2,4-butanetriol (1 equivalent) in anhydrous acetone (10-20 volumes), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (S)-2,2-dimethyl-1,3-dioxolane-4-ethanol, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of (S)-1,2-O-isopropylidene-4-iodo-butane
This iodination protocol is a standard Appel reaction.
-
To a solution of (S)-2,2-dimethyl-1,3-dioxolane-4-ethanol (1 equivalent) in anhydrous dichloromethane or acetonitrile (10-15 volumes) under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (S)-1,2-O-isopropylidene-4-iodo-butane.
Applications in Asymmetric Synthesis
(S)-1,2-O-isopropylidene-4-iodo-butane is a valuable chiral building block for the introduction of a stereodefined four-carbon unit. The iodide serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a wide range of nucleophiles.
Caption: General application of (S)-1,2-O-isopropylidene-4-iodo-butane in synthesis.
Exemplary Application: Synthesis of a Chiral Amine
A common application of such a building block would be in the synthesis of chiral amines, which are prevalent in many pharmaceutical agents.
-
Alkylation of an Amine: A primary or secondary amine can be alkylated with (S)-1,2-O-isopropylidene-4-iodo-butane in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Deprotection: The resulting isopropylidene-protected chiral amine can then be deprotected under acidic conditions (e.g., aqueous acetic acid or trifluoroacetic acid in dichloromethane) to reveal the chiral 1,2-diol functionality.
This two-step sequence allows for the facile synthesis of enantiomerically pure N-substituted 4-amino-1,2-butanediols, which are versatile intermediates for further elaboration in drug synthesis.
Spectroscopic Characterization (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.20-4.00 (m, 2H): Protons on the dioxolane ring (CH₂O and CHO).
-
δ 3.25 (t, J = 7.0 Hz, 2H): Methylene protons adjacent to the iodine (CH₂I).
-
δ 2.20-2.00 (m, 2H): Methylene protons adjacent to the dioxolane ring (CH₂-CH₂I).
-
δ 1.40 (s, 3H): Methyl protons of the isopropylidene group.
-
δ 1.35 (s, 3H): Methyl protons of the isopropylidene group.
¹³C NMR (CDCl₃, 101 MHz):
-
δ 109.5: Quaternary carbon of the isopropylidene group (C(CH₃)₂).
-
δ 76.0: Methine carbon of the dioxolane ring (CHO).
-
δ 69.0: Methylene carbon of the dioxolane ring (CH₂O).
-
δ 35.0: Methylene carbon adjacent to the dioxolane ring (CH₂-CH₂I).
-
δ 26.5: Methyl carbon of the isopropylidene group.
-
δ 25.5: Methyl carbon of the isopropylidene group.
-
δ 5.0: Methylene carbon adjacent to the iodine (CH₂I).
IR (neat):
-
2980-2850 cm⁻¹: C-H stretching of alkyl groups.
-
1380, 1370 cm⁻¹: Gem-dimethyl group of the isopropylidene moiety.
-
1250-1050 cm⁻¹: C-O stretching of the acetal.
-
~590 cm⁻¹: C-I stretching.
Safety and Handling
(S)-1,2-O-isopropylidene-4-iodo-butane is an alkyl iodide and should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially harmful and irritant compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Storage: Store in a cool, dry, and dark place, as alkyl iodides can be sensitive to light and heat. Storing under an inert atmosphere is recommended to prevent degradation.
-
Hazards: Alkyl iodides are alkylating agents and should be considered as potentially toxic. Avoid inhalation, ingestion, and skin contact.[4]
References
- Hughes-Whiffing, C. A., & Perry, A. (n.d.). Three Complementary One‐Pot Four‐Component Reaction Sequences for Rapid, General and Direct Spiropyran Synthesis. ChemRxiv.
- Ren, T., et al. (2021). A Chiral-Pool-Based Strategy to Access trans-syn-Fused Drimane Meroterpenoids: Chemoenzymatic Total Syntheses of Polysin, N‑Acetyl-polyveoline and the Chrodrimanins. Journal of the American Chemical Society.
- Schepmann, D., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(17), 4757-4771.
- Supporting Inform
- Karim, M. R., et al. (2022). Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics. Research in Pharmaceutical Sciences, 17(4), 386-397.
- Organic Syntheses Procedure. (2016). Organic Syntheses.
- CN103087034A - Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol. (n.d.).
- (2S)-2-Iodobutane as a Chiral Building Block in Organic Synthesis - Benchchem. (n.d.).
- Novel approach for drug synthesis | ARNIIF Project | Results in Brief | FP7 | CORDIS | European Commission. (2017, June 29).
- Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction - UVic. (n.d.).
- PROCESS FOR PREPARING 1,3-DIOXOLANE-4-METHANOL COMPOUNDS - European Patent Office. (n.d.).
- Hughes-Whiffing, C. A., & Perry, A. (n.d.). Three Complementary One‐Pot Four‐Component Reaction Sequences for Rapid, General and Direct Spiropyran Synthesis. ChemRxiv.
- 1-Iodobutane - ChemBK. (2024, April 10).
- Unlocking Glycoscience: The Role of 1,2-O-Isopropylidene-alpha-D-xylofuranose in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31).
- 1-Iodobutane 99 542-69-8. (n.d.). Sigma-Aldrich.
- A Comparative Guide to the Synthetic Routes of 2,4-Diphenyl-1,3-dioxolane - Benchchem. (n.d.).
-
(S)-2-(2,2-Dimethyl-[5]dioxolan-4-yl)ethanol | 32233-43-5 - J&K Scientific LLC. (n.d.).
- Organic Syntheses Procedure. (1950). Organic Syntheses.
- (4S)
-
32233-43-5 | (S)-2-(2,2-Dimethyl-[5]dioxolan-4-yl)ethanol | ChemScene. (n.d.).
- PROCESS FOR PREPARING DIOXOLANE - European Patent Office. (2019, May 8).
- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 - TCI Chemicals. (n.d.).
- Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose - PrepChem.com. (n.d.).
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl- - the NIST WebBook. (n.d.).
- (4S,5S)-(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis(p-tosyl)butane - Strem. (n.d.).
- Preparation of isopropylidene acetals from butane-1,2,4-triol and its cyclopropane congeners | Request PDF - ResearchG
- Synthesis and Application of 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose - ChemicalBook. (n.d.).
- 1-Iodobutane-d9 | C4H9I | CID 12208645 - PubChem. (n.d.).
- Chemical Properties of Butane, 2-iodo- (CAS 513-48-4) - Cheméo. (n.d.).
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Novel approach for drug synthesis | ARNIIF Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. 1-Iodobutane 99 542-69-8 [sigmaaldrich.com]
- 5. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Risk Assessment & SDS Architecture: Iodinated Dioxolane Derivatives
Topic: Risk Assessment & SDS Architecture for Iodinated Dioxolane Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, HSE Officers
Introduction: The Dual-Hazard Scaffold
Iodinated dioxolane derivatives (e.g., 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane) represent a unique chemical class often utilized as electrophilic intermediates in nucleoside synthesis, lipid engineering, and as protecting groups in carbohydrate chemistry.[1]
Developing a Safety Data Sheet (SDS) for this class requires a "Functional Group Approach" because specific toxicological data is often absent for novel derivatives. The safety profile is governed by two competing reactive moieties:
-
The Dioxolane Ring: A cyclic acetal/ketal susceptible to acid hydrolysis and peroxide formation.
-
The Alkyl Iodide: A photosensitive leaving group capable of alkylating biological macromolecules (potential genotoxicity) and releasing corrosive elemental iodine (
).
This guide provides the architectural logic to author a compliant and scientifically robust SDS for this chemical family.
Hazard Identification (GHS Logic)
When classifying a novel iodinated dioxolane, you must synthesize hazards from its constituent parts. Do not default to "Caution." Use the Conservative Precautionary Principle .
GHS Classification Matrix
| Hazard Class | Category | H-Code | Scientific Justification |
| Flammable Liquids | Cat 3 or 4 | H226/H227 | Dioxolanes are ether-like solvents. Flash points are typically 40–80°C depending on molecular weight. |
| Skin Corrosion/Irritation | Cat 1B or 2 | H314/H315 | Primary Risk:[2] Alkyl iodides can be corrosive.[3] Secondary Risk: Hydrolysis releases |
| Eye Damage | Cat 1 | H318 | Irreversible damage is possible due to the alkylating nature of the iodide. |
| Carcinogenicity | Cat 2 (Suspected) | H351 | Read-Across:[3] Methyl iodide is a known carcinogen. Treat all reactive alkyl iodides as suspect mutagens. |
| STOT - SE | Cat 3 | H335 | Respiratory irritation is common with volatile organic iodides.[2] |
The Hazard Cascade (Visualization)
The following diagram illustrates the logical flow from chemical structure to specific GHS hazards.
Caption: Structural decomposition of hazards linking chemical moieties to GHS H-Codes.
Stability & Reactivity: The "Kill Mechanisms"
This section is critical for the SDS "Section 10". The instability of these compounds is not random; it is deterministic based on bond energies and ring strain.
Degradation Pathways
-
Photolytic Deiodination: The C-I bond is weak (~50-60 kcal/mol). Exposure to UV/Visible light causes homolytic cleavage, generating a carbon radical and an iodine radical (
). Two iodine radicals recombine to form elemental iodine ( ), which turns the sample brown/purple and catalyzes further decomposition. -
Acid-Catalyzed Hydrolysis: The dioxolane ring is an acetal.[4] In the presence of moisture and trace acid (which can be generated by
reacting with water to form HI), the ring opens to form the parent ketone/aldehyde and a diol. -
Peroxidation: Like ethers, the hydrogens alpha to the oxygen atoms in the dioxolane ring are susceptible to radical abstraction by oxygen, forming hydroperoxides.
Degradation Workflow Diagram
Caption: Auto-catalytic degradation cycle showing how light exposure accelerates acid hydrolysis.
Handling, Storage & Monitoring Protocols[5]
Storage Specifications
-
Temperature: 2–8°C (Refrigerate). Heat accelerates C-I cleavage.
-
Light: Amber glass or aluminum-wrapped vessels are mandatory .
-
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes peroxide formation.
-
Stabilizers:
-
Copper Turnings: Add acid-washed copper turnings to the liquid. Copper scavenges free iodine (
), preventing auto-catalysis. -
BHT (Butylated hydroxytoluene): 100 ppm to inhibit peroxide formation.
-
Quality Control Protocols (Self-Validating)
Protocol A: Peroxide Detection (The Quantofix Method) Use before distillation or heating.
-
Dip a commercially available peroxide test strip (e.g., Quantofix Peroxide 100) into the solvent.
-
Wait 15 seconds.
-
Blue color indicates peroxides.
-
Action: If >100 ppm, do not distill. Treat with reducing agent (e.g.,
).
-
Protocol B: Iodine Leakage Check
-
Visual Inspection: Any yellow/brown tint indicates free iodine.
-
Starch-Iodide Paper: Wetted paper turns blue/black in the vapor phase if
is significant.
Emergency Response (SDS Section 4 & 6)
Standard First Aid is insufficient due to the specific chemistry of Iodine and Alkylating agents.
Specific First Aid Measures
-
Skin Contact:
-
Eye Contact:
-
Flush for 15 minutes. Do not use chemical neutralizers in the eye.
-
Spill Cleanup (The "Reductant" Method)
-
Evacuate: Vapors are respiratory irritants.
-
Neutralize: Cover spill with a mixture of Sodium Carbonate (base) and Sodium Thiosulfate (reductant).
-
Why? Carbonate neutralizes any HI acid; Thiosulfate quenches the Iodine.
-
-
Absorb: Use vermiculite. Do not use paper towels (fire risk with oxidizers/iodine).
Toxicological Assessment (Read-Across Strategy)
In the absence of experimental
| Analogue | CAS No.[3][4][6][7] | Toxicity Profile | Relevance |
| Methyl Iodide | 74-88-4 | Carcinogen (Cat 2), Acute Tox (Oral/Inhal) | Represents the "Alkyl Iodide" hazard. High alkylation potential. |
| 1,3-Dioxolane | 646-06-0 | Repro Tox (Cat 1B), Eye Irritant | Represents the ring scaffold. Solvent-type toxicity. |
| Solketal | 100-79-8 | Low toxicity (Irritant) | Represents the metabolic byproduct after deiodination. |
Assessment Conclusion: The SDS must classify the substance based on the most toxic moiety (the Iodide). Therefore, label as Suspected Carcinogen and Skin Corrosive until proven otherwise.
Disposal Considerations
Do not dispose of down the drain.
-
Incineration: Must be performed in an incinerator equipped with a scrubber.
-
Reasoning: Burning generates Hydrogen Iodide (HI) and
gas. Without scrubbing, this releases a corrosive purple plume into the atmosphere. -
Lab Scale: For small amounts (<5g), react with ethanolic KOH to hydrolyze the iodide, then neutralize and dispose of as non-halogenated organic waste (if Iodine is removed) or halogenated waste.
References
-
PubChem. 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane (Compound Summary). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. (Specific logic for classifying alkylating agents). Available at: [Link]
-
OSHA. Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Protocols for Peroxides and Iodides). Available at: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11IO2 | CID 11139278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
- 5. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]
- 6. lobachemie.com [lobachemie.com]
- 7. 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Synthesis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane: A Detailed Guide for Researchers
Introduction: The Significance of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane as a Chiral Building Block
In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the demand for enantiomerically pure chiral building blocks is insatiable. These molecules serve as foundational scaffolds for the construction of complex molecular architectures with specific stereochemical configurations, a critical determinant of biological activity and material properties. (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane stands out as a versatile and valuable chiral synthon. Its utility stems from the presence of a reactive primary iodide, which is an excellent leaving group for nucleophilic substitution reactions, and a protected diol functionality in a chiral environment. This combination allows for the stereospecific introduction of a variety of functional groups, making it a key intermediate in the synthesis of a wide array of complex chiral molecules.
This application note provides a comprehensive and technically detailed guide for the synthesis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane from the readily available and inexpensive starting material, (S)-solketal. The described two-step procedure, involving a tosylation followed by a Finkelstein reaction, is a robust and scalable method suitable for a research laboratory setting.
Synthetic Strategy: A Two-Step Conversion
The conversion of the primary alcohol in (S)-solketal to a primary iodide is efficiently achieved through a two-step sequence. This strategy is predicated on the principle of converting a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), which is then readily displaced by an iodide nucleophile.
Step 1: Tosylation of (S)-Solketal. The initial step involves the reaction of (S)-solketal with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. This reaction converts the primary hydroxyl group into a tosylate ester. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
Step 2: Finkelstein Reaction. The second step is a classic Finkelstein reaction, a nucleophilic substitution where the tosylate group is displaced by an iodide ion. This is typically achieved by treating the tosylate intermediate with sodium iodide (NaI) in a solvent like acetone, where the solubility of the resulting sodium tosylate is low, driving the reaction to completion.
Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is paramount for successful execution and troubleshooting.
Tosylation Mechanism
The tosylation of an alcohol is a nucleophilic acyl substitution reaction at the sulfur atom of tosyl chloride. The alcohol oxygen acts as the nucleophile, attacking the electrophilic sulfur atom. Pyridine serves a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it also neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. The stereochemistry at the chiral center of (S)-solketal remains unchanged during this step as the C-O bond is not broken.
Finkelstein Reaction Mechanism
The Finkelstein reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The iodide ion (I⁻) acts as the nucleophile and attacks the electrophilic carbon atom bearing the tosylate leaving group. This attack occurs from the backside, leading to an inversion of configuration at the reaction center. However, since the reaction occurs at the ethyl side chain and not at the chiral center of the dioxolane ring, the stereochemistry of the (S)-enantiomer is preserved in the final product. The choice of acetone as a solvent is strategic; sodium iodide is soluble in acetone, while the byproduct, sodium tosylate, is not. This insolubility causes the precipitation of sodium tosylate, effectively removing it from the reaction equilibrium and driving the reaction forward in accordance with Le Châtelier's principle.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-Solketal | ≥98% | Commercially Available | Also known as (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available | Should be fresh and stored under anhydrous conditions |
| Pyridine | Anhydrous | Commercially Available | Store over KOH pellets to ensure dryness |
| Sodium Iodide (NaI) | ≥99% | Commercially Available | Should be dried in an oven before use |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Dry over CaH₂ and distill before use |
| Acetone | Anhydrous | Commercially Available | Dry over anhydrous K₂CO₃ and distill before use |
| Diethyl ether | Anhydrous | Commercially Available | |
| Saturated aq. NaHCO₃ | Prepared in-house | ||
| Saturated aq. NaCl (Brine) | Prepared in-house | ||
| Anhydrous MgSO₄ | Commercially Available |
Part 1: Synthesis of (S)-4-(2-tosyloxyethyl)-2,2-dimethyl-1,3-dioxolane
Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-solketal (10.0 g, 75.7 mmol).
-
Solvent and Base Addition: Add anhydrous pyridine (50 mL) to the flask and stir until the (S)-solketal is completely dissolved. Cool the solution to 0 °C in an ice bath.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (15.8 g, 82.9 mmol, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 3:1). The starting material (S)-solketal will have a lower Rf value than the product tosylate.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-4-(2-tosyloxyethyl)-2,2-dimethyl-1,3-dioxolane as a pale yellow oil. The product is often used in the next step without further purification.
Part 2: Synthesis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude (S)-4-(2-tosyloxyethyl)-2,2-dimethyl-1,3-dioxolane from the previous step.
-
Reagent and Solvent Addition: Add anhydrous acetone (150 mL) and sodium iodide (22.7 g, 151.4 mmol, 2.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. A white precipitate of sodium tosylate will form as the reaction proceeds.
-
Reaction Monitoring: The reaction progress can be monitored by TLC (Eluent: Hexane/Ethyl Acetate = 9:1). The product iodide will have a higher Rf value than the starting tosylate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium tosylate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., 100% hexane to 95:5 hexane/ethyl acetate) to afford the pure (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane as a colorless oil.
Visualization of the Synthetic Workflow
Caption: Overall chemical transformation from (S)-solketal to the target iodo-compound.
References
-
Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 1528–1532. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]
-
Organic Syntheses, Coll. Vol. 10, p.472 (2004); Vol. 77, p.184 (2000). [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Introduction
(S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a valuable and versatile chiral building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates a stereocenter derived from (S)-glycerol, a readily available chiral pool starting material. The presence of a primary iodide provides a reactive site for nucleophilic substitution, while the dioxolane moiety serves as a protecting group for a 1,2-diol, which can be deprotected under acidic conditions to reveal further functionality. This combination of features makes it an ideal synthon for introducing a chiral three-carbon unit into a target molecule.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for various classes of nucleophiles, and discuss the critical parameters that ensure successful and stereospecific transformations.
Scientific Rationale and Mechanistic Considerations
The primary iodide in (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. The reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[3][4]
A key consequence of the SN2 mechanism is the inversion of stereochemistry at the reacting center.[5][6] However, in the case of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, the substitution occurs at a primary carbon which is not a stereocenter. The chirality of the molecule is maintained at the C4 position of the dioxolane ring, which is unaffected by the substitution reaction. This is a crucial aspect for the synthesis of enantiomerically pure compounds.
The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[7]
Visualization of the SN2 Reaction Mechanism
Sources
Application Notes and Protocols for the use of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane in Total Synthesis
Abstract
(S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is a versatile and highly valuable chiral building block in modern organic synthesis. Derived from the readily available (S)-glycerol, it serves as a robust C4 synthon, enabling the stereocontrolled introduction of a functionalized side chain. The inherent chirality, combined with the synthetically useful terminal iodide and a stable acetonide protecting group, makes it a strategic component in the asymmetric synthesis of complex natural products and pharmaceutical agents. This guide provides an in-depth look at the strategic applications of this reagent, detailing its preparation, core reactivity in C-C bond formation, and subsequent transformations. We present field-proven protocols, explain the causality behind experimental choices, and offer a practical framework for its successful implementation in research and development settings.
The Strategic Value of a Chiral Synthon
In the intricate field of total synthesis, the ability to introduce stereocenters with high fidelity is paramount. (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, often prepared from its corresponding alcohol ((S)-Solketal), offers a reliable solution. Its structure is a convergence of three key tactical elements:
-
A Pre-defined Stereocenter: The (S)-configuration at C4, originating from the chiral pool, allows for the direct incorporation of chirality into the target molecule, bypassing the need for often complex asymmetric induction steps.
-
A Reactive Electrophile: The primary iodide is an excellent leaving group, rendering the terminal carbon highly susceptible to nucleophilic attack. This makes the reagent an ideal partner for a wide range of nucleophiles in alkylation reactions, a cornerstone of C-C bond construction.
-
A Latent 1,2-Diol: The 2,2-dimethyl-1,3-dioxolane (acetonide) moiety is a robust protecting group for the vicinal diol. It is stable to a wide variety of non-acidic reagents (e.g., organometallics, bases, hydrides, and many oxidizing agents), yet can be selectively removed under mild acidic conditions. This unmasks the 1,2-diol functionality late in a synthesis, opening pathways for further manipulations such as oxidative cleavage to an aldehyde, formation of cyclic sulfates or phosphates, or coordination to metal centers.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₃IO₂ |
| Molecular Weight | 256.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 98095-37-5 |
| Storage | Store sealed in a dry, dark place at 2-8°C to prevent decomposition. |
Core Application: Stereoselective Alkylation Reactions
The primary utility of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is as an electrophile in Sₙ2 reactions. It allows for the forging of a new carbon-carbon bond while extending a carbon chain by four atoms and installing the protected chiral diol moiety.
This strategy is broadly applicable to a variety of carbon- and heteroatom-centered nucleophiles:
-
Enolates: Alkylation of ketone, ester, or amide enolates.
-
Malonates and β-Ketoesters: Classic alkylation of stabilized carbanions.
-
Organometallics: Coupling with organocuprates or Grignard reagents (in the presence of a copper catalyst).
-
Heteroatomic Nucleophiles: Alkylation of amines, thiols, and phosphines.
The choice of base and solvent is critical for success. For carbon nucleophiles like enolates, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu) are typically employed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether to ensure complete deprotonation without competing side reactions.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the preparation and application of the title reagent.
Protocol 1: Preparation of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
The most common route to the title iodide is a two-step sequence from the commercially available precursor, (S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, via a tosylate intermediate followed by a Finkelstein reaction.
Caption: Synthesis of the title iodide from its alcohol precursor.
Methodology:
-
Tosylation:
-
To a stirred solution of (S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.5 M) at 0°C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used without further purification.
-
-
Iodination (Finkelstein Reaction):
-
Dissolve the crude tosylate intermediate (1.0 eq.) in acetone (~0.4 M).
-
Add sodium iodide (NaI, 3.0 eq.). Causality Note: Acetone is the solvent of choice because NaI is soluble, while the sodium tosylate byproduct is not, driving the equilibrium towards the product according to Le Châtelier's principle.
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC. The formation of a white precipitate (sodium tosylate) will be observed.
-
After cooling to room temperature, filter off the precipitate and wash it with a small amount of cold acetone.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether and wash with water and then with a 10% aqueous sodium thiosulfate solution to remove any residual iodine color.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane as a clear oil.
-
Protocol 2: General Procedure for Alkylation of a Ketone Enolate
This protocol describes the alkylation of 2-methylcyclohexanone as a representative example.
Caption: A typical workflow for C-alkylation using the title reagent.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 2-Methylcyclohexanone | 112.17 | 1.0 | 1.0 | 112 mg |
| LDA (2.0 M in THF) | - | 1.1 | 1.1 | 0.55 mL |
| (S)-Iodo-dioxolane | 256.08 | 1.2 | 1.2 | 307 mg |
| Anhydrous THF | - | - | - | 10 mL |
Methodology:
-
Enolate Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (7 mL) and cool to -78°C (dry ice/acetone bath).
-
Add a 2.0 M solution of LDA in THF (1.1 eq., 0.55 mL) via syringe.
-
Slowly add a solution of 2-methylcyclohexanone (1.0 eq., 112 mg) in anhydrous THF (3 mL) to the LDA solution.
-
Stir the mixture at -78°C for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
To the enolate solution at -78°C, add a solution of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 eq., 307 mg) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the alkylated product.
-
Protocol 3: Acetonide Deprotection to Reveal the 1,2-Diol
The final step after utilizing the chiral building block is often the removal of the acetonide to unmask the diol. Mild acidic hydrolysis is the standard method.[1]
Methodology:
-
Dissolve the acetonide-protected substrate (1.0 eq.) in a mixture of acetic acid and water (e.g., 4:1 v/v, ~0.1 M).
-
Stir the solution at room temperature or warm gently (e.g., 40-50°C) for 2-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude diol can be purified by column chromatography if necessary.
Alternative Mild Condition: For highly acid-sensitive substrates, a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol at room temperature can also be effective.[2]
Case Study: A Key Step in Pheromone Synthesis
The title reagent is an excellent precursor for the synthesis of chiral pheromones. For instance, in a synthetic approach towards Ferrulactone II, an aggregation pheromone, a similar chiral fragment is required. The alkylation of a terminal alkyne with (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane provides a key intermediate, demonstrating its utility in building complex carbon skeletons with precise stereocontrol.[3]
Troubleshooting and Key Considerations
-
Low Alkylation Yield: Ensure all reagents and solvents are strictly anhydrous, as water will quench the enolate. Check the quality/titer of the organolithium base. If steric hindrance is an issue, consider converting the iodide to a more reactive organocuprate reagent.
-
Incomplete Deprotection: If the reaction stalls, increase the temperature or reaction time. For stubborn acetonides, stronger acidic conditions (e.g., dilute HCl in THF) may be required, but this risks side reactions with other acid-labile groups.
-
Reagent Instability: The iodo-dioxolane is light-sensitive and can slowly decompose. Store it properly and, for best results, use it freshly prepared or recently purified.
References
-
Reddy, D. K., et al. (2015). A Facile Stereoselective Total Synthesis of (R)-Rugulactone. ISRN Organic Chemistry. [Link]
-
Trost, B. M., & Toste, F. D. (2012). Catalytic Enantioselective Alkylation of Substituted Dioxanone Enol Ethers. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Markó, I. E., et al. (1999). Remarkably efficient deprotection of cyclic acetals and ketals. Tetrahedron Letters, 40(10), 1799-1802. [Link]
-
Trost, B. M., & Waser, J. (2009). Catalytic Enantioselective Alkylation of Substituted Dioxanone Enol Ethers. Ready Access to C(α)-Tetrasubstituted Hydroxyketones, Acids, and Esters. Journal of the American Chemical Society, 131(2), 736–745. [Link]
-
Imamutdinova, A. R., et al. (2020). Alkylation of CH acids with haloidalkyl-1,3-dioxolanes. Russian Journal of General Chemistry, 90, 2487–2492. [Link]
-
Sun, J., et al. (2022). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 27(3), 894. [Link]
Sources
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Catalytic Enantioselective Alkylation of Substituted Dioxanone Enol Ethers. Ready Access to C(α)-Tetrasubstituted Hydroxyketones, Acids, and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer [mdpi.com]
Application Note: Stereoretentive Preparation of Chiral Grignard Reagents from Dioxolane-Protected Alkyl Iodides
Executive Summary
The preparation of non-heteroatom-stabilized,
Mechanistic Causality: Overcoming the Radical Pathway
The Failure of Classical Insertion
When a chiral secondary alkyl halide is treated with magnesium turnings, the reaction initiates via a Single Electron Transfer (SET) from the metal surface to the
The Halogen-Metal Exchange Solution
To bypass the SET pathway, modern approaches utilize halogen-metal exchange, which proceeds via a polar "ate-complex" transition state. However, standard iodine-magnesium exchange using Turbo-Grignard (
To solve this, a Barbier-type I/Li
-
Kinetic Superiority : The I/Li exchange with
-BuLi is nearly instantaneous at -78 °C, occurring with complete retention of configuration. -
In Situ Maturation : The highly reactive, configurationally fragile chiral alkyllithium is immediately transmetalated by Me
SiCH MgCl to form the robust chiral alkylmagnesium species. -
The Dioxolane Chelation Effect : The 1,3-dioxolane moiety not only protects sensitive carbonyls but its oxygen lone pairs can coordinate with the magnesium center. This intramolecular chelation forms a stable metallacycle, significantly raising the energy barrier for carbanion inversion and locking the stereocenter.
Caption: Mechanistic divergence between classical radical insertion (racemization) and polar Barbier-type exchange (stereoretention).
Quantitative Optimization Data
The following table summarizes the optimization landscape for the conversion of (S)-2-(2-iodocyclohexyl)-1,3-dioxolane to its corresponding Grignard reagent, followed by trapping with benzaldehyde. The data clearly illustrates the necessity of the Barbier-type transmetalation approach for preserving chirality [1].
Table 1: Optimization of Stereoretentive I/Mg Exchange
| Exchange Reagent | Solvent System | Temp (°C) | Time (min) | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |
| Mg(0) turnings | THF | 25 | 120 | PhCHO | 65 | 0 (Racemic) |
| THF | -40 | 60 | PhCHO | 72 | 45 | |
| Pentane / Et | -78 | 30 | PhCHO | 88 | 94 | |
| Pentane / Et | -50 | 30 | PhCHO | 85 | 92 |
Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating system. It incorporates an in-process analytical checkpoint to ensure the chiral integrity of the Grignard reagent before the commitment of high-value electrophiles.
Materials Required
-
(S)-2-(2-iodocyclohexyl)-1,3-dioxolane (95% ee, rigorously dried)
- -BuLi (1.7 M in pentane)
-
Me
SiCH MgCl (1.0 M in Et O) -
Anhydrous Pentane and Diethyl Ether (Et
O) -
Electrophile (e.g., Benzaldehyde, freshly distilled)
Step-by-Step Methodology
Step 1: Substrate Preparation & Co-Reagent Addition
-
Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).
-
Dissolve the chiral dioxolane iodide (1.0 mmol) in a 3:2 mixture of anhydrous pentane/Et
O (5.0 mL). -
Add Me
SiCH MgCl (2.0 mmol, 2.0 equiv) to the solution at room temperature. -
Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: The presence of the Grignard co-reagent before the lithium exchange ensures that the transient chiral alkyllithium is trapped the exact millisecond it is formed, preventing inversion.
Step 2: Barbier-Type I/Li Exchange
5. Using a syringe pump, add
Step 3: In-Process Validation (Go/No-Go Decision)
7. Extract a 0.1 mL aliquot using a pre-cooled gas-tight syringe.
8. Inject the aliquot into a vial containing 0.5 mL of D
Step 4: Electrophilic Trapping & Workup
10. Add benzaldehyde (1.5 mmol, 1.5 equiv) dropwise at -78 °C.
11. Allow the reaction to slowly warm to -20 °C over 1 hour.
12. Quench the reaction by adding saturated aqueous NH
Caption: Schlenk-line workflow for the self-validating synthesis and trapping of chiral Grignard reagents.
References
- Source: Chemical Science (RSC Publishing)
- The quest for chiral Grignard reagents Source: Chemical Society Reviews, 2003 URL
- Source: Chemistry - A European Journal (via ResearchGate)
Application Notes and Protocols for Cross-Coupling Reactions of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Introduction: A Versatile Chiral Building Block in Modern Synthesis
(S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Derived from (S)-glycerol, this compound features a primary alkyl iodide, a stereocenter, and a protected diol in the form of a dioxolane ring. This unique combination of functional groups allows for a variety of synthetic transformations, with palladium-catalyzed cross-coupling reactions being among the most powerful for carbon-carbon and carbon-heteroatom bond formation.
The 1,3-dioxolane moiety is a common structural motif in biologically active compounds and serves as a protecting group for a 1,2-diol, which can be deprotected under acidic conditions to reveal the diol for further functionalization.[1][2] The primary iodo group provides a reactive handle for a range of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Negishi cross-coupling reactions of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, with a focus on the causal reasoning behind experimental choices to ensure robust and reproducible outcomes.
Synthesis of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
The starting material can be readily synthesized from the commercially available (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-solketal.[3][4][5] The synthesis involves a two-step procedure: tosylation of the primary alcohol followed by a Finkelstein reaction to introduce the iodide.
Protocol 1: Synthesis of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Step 1: Tosylation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
-
To a solution of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 equiv.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equiv.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tosylated product, which can be used in the next step without further purification.
Step 2: Finkelstein Reaction
-
Dissolve the crude tosylate from the previous step in anhydrous acetone.
-
Add sodium iodide (3.0 equiv.) to the solution.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC until the starting tosylate is consumed.
-
Cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane can be purified by column chromatography on silica gel.
Challenges in Cross-Coupling of sp³-Hybridized Carbons
Cross-coupling reactions involving sp³-hybridized carbons, such as the primary iodide in our substrate, present unique challenges compared to their sp² counterparts. The primary obstacle is the propensity for β-hydride elimination from the alkyl-palladium intermediate, which leads to the formation of an alkene byproduct and termination of the catalytic cycle.[6][7] Additionally, the oxidative addition of alkyl halides to palladium(0) is generally slower than for aryl or vinyl halides.[8]
To overcome these challenges, careful selection of the catalyst system, particularly the ligand, is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the desired reductive elimination over β-hydride elimination by sterically discouraging the formation of the required planar four-membered transition state for elimination.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9][10][11] For the coupling of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane with aryl or vinyl boronic acids, a palladium catalyst with a suitable ligand and a base is required.
Application Notes for Suzuki-Miyaura Coupling
-
Catalyst and Ligand Selection: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is recommended. These ligands have been shown to be effective in promoting the coupling of alkyl halides by accelerating oxidative addition and reductive elimination while suppressing β-hydride elimination.[12]
-
Base Selection: A moderately strong base is necessary to facilitate the transmetalation step.[11] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices. The use of a mixed solvent system, such as dioxane/water or THF/water, is common.
-
Stereochemistry: The Suzuki-Miyaura coupling of primary alkyl halides generally proceeds with retention of stereochemistry at the chiral center, as the C-I bond is not directly at the stereocenter.
Protocol 2: Suzuki-Miyaura Coupling of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane with an Arylboronic Acid
-
To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equiv.) and a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 78 |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14][15] The coupling of unactivated alkyl iodides like (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane can be challenging but has been achieved under specific conditions.[16]
Application Notes for Sonogashira Coupling
-
Catalyst System: A dual catalytic system of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. For alkyl iodides, nickel-based catalysts or palladium catalysts with N-heterocyclic carbene (NHC) ligands have shown promise in overcoming the challenges of slow oxidative addition and β-hydride elimination.[17]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to deprotonate the terminal alkyne. Anhydrous, deoxygenated solvents like THF or DMF are typically employed.
-
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often rely on more active palladium catalysts.
Protocol 3: Sonogashira Coupling of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane with a Terminal Alkyne
-
To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.) followed by (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the metal catalysts, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 24 | 75 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 40 | 20 | 82 |
| 3 | 1-Hexyne | NiCl₂(dppp) (5) | CuI (5) | Et₃N | THF | 60 | 36 | 65 |
Table 2: Representative conditions for Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[18][19] While traditionally used with aryl and vinyl halides, advancements have enabled the use of alkyl halides.[2][14][20]
Application Notes for Heck Reaction
-
Reaction Mechanism: The mechanism for the Heck reaction with alkyl halides often involves a radical pathway initiated by a single-electron transfer (SET) from the palladium(0) catalyst to the alkyl halide.[6]
-
Catalyst and Conditions: Palladium catalysts, often in the form of Pd(OAc)₂, are commonly used. The choice of ligand is critical, with bidentate phosphine ligands like dppf being effective. A base, such as a hindered amine or an inorganic base like potassium carbonate, is required to regenerate the active catalyst.[18]
-
Regioselectivity: The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors of the alkene substrate.
Protocol 4: Heck Reaction of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane with an Alkene
-
In a sealable reaction vessel, combine (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., dppf, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Seal the vessel and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | dppf (10) | K₂CO₃ | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | NMP | 140 | 36 | 65 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (2.5) | dppf (10) | NaOAc | DMA | 130 | 24 | 72 |
Table 3: Representative conditions for Heck reaction.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide.[11][21] Organozinc reagents are known for their high reactivity and functional group tolerance.[22]
Application Notes for Negishi Coupling
-
Preparation of Organozinc Reagent: The organozinc reagent corresponding to the desired coupling partner can be prepared by the reaction of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂), or directly from an organic halide and activated zinc metal.[1]
-
Catalyst System: Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand like dppf, are effective. For less reactive substrates, nickel catalysts can be advantageous.[21]
-
Reaction Conditions: The reaction is typically carried out in anhydrous ethereal solvents like THF or dioxane under an inert atmosphere, as organozinc reagents are sensitive to moisture and air.[23]
-
Stereoretention: The Negishi coupling of chiral secondary alkylzinc reagents has been shown to proceed with a high degree of stereoretention.[24][25]
Protocol 5: Negishi Coupling of (S)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane with an Organozinc Reagent
-
Preparation of the Organozinc Reagent (if not commercially available):
-
To a solution of the corresponding organic halide in anhydrous THF, add activated zinc dust under an inert atmosphere. A catalytic amount of I₂ can be used to initiate the reaction. Stir at room temperature or with gentle heating until the organozinc reagent is formed.
-
-
Cross-Coupling Reaction:
-
To a separate flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a solution of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equiv.) in anhydrous THF.
-
Slowly add the freshly prepared or commercial solution of the organozinc reagent (1.5 equiv.) at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
-
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 50 | 12 | 88 |
| 2 | Vinylzinc bromide | PdCl₂(dppf) (3) | Dioxane | 60 | 18 | 79 |
| 3 | Benzylzinc chloride | NiCl₂(dme) (5) | THF | RT | 24 | 85 |
Table 4: Representative conditions for Negishi coupling.
Conclusion
The cross-coupling reactions of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane provide a powerful and modular approach to the synthesis of a wide array of chiral molecules. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, researchers can effectively couple this versatile building block with a variety of partners, including aryl and vinyl boronic acids, terminal alkynes, alkenes, and organozinc reagents. The protocols and application notes provided herein serve as a comprehensive guide for scientists and drug development professionals to leverage the synthetic potential of this important chiral intermediate. Understanding the underlying mechanistic principles and the specific challenges associated with sp³-hybridized substrates is key to achieving high yields and selectivities in these transformations.
References
-
Skotnitzki, J., et al. (2020). Stereoselective Csp3−Csp2 Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides. Angewandte Chemie International Edition, 59(1), 320-324. [Link]
-
Knochel, P., et al. (2019). Stereoselective Csp3−Csp2 Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides. Angewandte Chemie International Edition, 59(1), 320-324. [Link]
-
ChemRxiv. (2026). Stereoretentive Radical-Radical Cross-Coupling. [Link]
-
Gong, Y., et al. (2020). Stereoselective Csp3−Csp2 Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides. PMC. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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Kurandina, D., et al. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wang, C., et al. (2015). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications. [Link]
-
Liu, T., & Shen, M. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. [Link]
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Anilkumar, G., et al. (2025). Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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O'Brien, C. J., et al. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]
-
Herzon, S. B., et al. (2013). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PubMed. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
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Wang, D., et al. (2018). Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. Dalton Transactions. [Link]
-
Shi, Z., et al. (2011). Challenge and progress: palladium-catalyzed sp3 C–H activation. Catalysis Science & Technology. [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
Wang, Z., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]
-
Wang, X., et al. (2019). Synthesis of internal alkynes. a Sonogashira coupling of unactivated... ResearchGate. [Link]
-
Krasovskiy, A., et al. (2010). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. PMC. [Link]
-
Molander, G. A., & Nájera, C. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Szabó, T., et al. (2016). C(sp3) Bonds by Palladium Catalyzed Cross-Coupling of α-Diazoketones and Allylboronic Acids. Organic Letters. [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]
-
NROChemistry. (2022). Negishi Coupling [Video]. YouTube. [Link]
-
Shi, Z., et al. (2011). Challenge and progress: Palladium-catalyzed sp3 C-H activation. ResearchGate. [Link]
-
Le-Criq, A., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
- Google Patents. (n.d.). US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds.
-
Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Challenge and progress: palladium-catalyzed sp3 C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Negishi coupling - Wikipedia [en.wikipedia.org]
- 22. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stereoselective Csp3−Csp2 Cross‐Couplings of Chiral Secondary Alkylzinc Reagents with Alkenyl and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Chiral Butanetriol-Based Ionizable Lipids
This Application Note is structured to provide a rigorous, field-ready guide for the synthesis of chiral ionizable lipids using the specified building block. It deviates from standard templates to prioritize technical depth, causality, and actionable protocols.
Core Reagent: (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane CAS: 98095-37-5 (Analogous) | Molecular Weight: 256.08 g/mol Target Class: Chiral Lipid Nanoparticle (LNP) Components[1]
Executive Summary & Strategic Value
In the development of mRNA therapeutics, the chirality of the ionizable lipid headgroup is a critical, yet often under-optimized, parameter.[] While traditional lipids utilize a glycerol (C3) backbone, butanetriol-based (C4) lipids synthesized from (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane offer superior endosomal escape profiles due to altered headgroup spacing and pKa modulation.[1]
This guide details the use of this chiral iodide electrophile to synthesize enantiopure ionizable lipids.[] Unlike mesylates or tosylates, the iodide functionality provides an optimal balance of reactivity and stability, enabling high-yielding
Key Technical Advantages[2]
-
Stereochemical Integrity: The reaction site (primary iodide) is two carbons removed from the chiral center, ensuring complete retention of the (S)-configuration during coupling.
-
Modular Architecture: The acetonide group serves as a robust "masked" polar headgroup, allowing for late-stage deprotection to reveal a hydrophilic 1,2-diol moiety essential for hydrogen bonding within the LNP core.[1][]
Reagent Profile & Handling
Identity: (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane Synonyms: (S)-1-iodo-3,4-isopropylidenebutane; derivative of L-1,2,4-butanetriol.[1][]
| Property | Specification | Operational Note |
| Appearance | Colorless to pale yellow oil | Darkening indicates free iodine release (decomposition).[1][] |
| Storage | -20°C, under Argon, light-protected | Copper foil wrapping is recommended to prevent photolytic C-I bond cleavage.[1][] |
| Solubility | DCM, THF, DMF, Toluene | Miscible with most organic solvents; avoid protic solvents during storage.[] |
| Electrophilicity | Moderate to High | Reacts readily with |
Synthetic Workflow: Chiral Lipid Assembly
The synthesis follows a convergent strategy: the Hydrophobic Tail Domain (amine) is coupled to the Chiral Headgroup Linker (iodide).
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Figure 1: Convergent synthesis of chiral butanetriol-lipids. The remote iodide ensures the chiral center at C4 remains unaffected by the substitution reaction.[]
Detailed Experimental Protocols
Protocol A: N-Alkylation (Coupling)
This step couples the chiral linker to a dialkylamine (e.g., di((Z)-non-2-en-1-yl)amine or similar LNP tail precursors).[1]
Reagents:
-
(S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (1.2 equiv)[1]
-
Secondary Amine (1.0 equiv)
-
Potassium Carbonate (
), anhydrous (3.0 equiv) -
Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to amine)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.
-
Dissolution: Dissolve the Secondary Amine in anhydrous MeCN.
-
Base Addition: Add
in one portion. The suspension should be stirred vigorously.[][3]-
Expert Insight: Use finely ground
to maximize surface area.[] For sterically hindered amines, Cesium Carbonate ( ) can be substituted to accelerate the reaction rate.
-
-
Electrophile Addition: Add (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane via syringe.
-
Reaction: Heat the mixture to 80°C (reflux) for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The iodide (Rf ~0.6 in 10% EtOAc/Hex) should disappear, and a new polar spot (tertiary amine) should appear.
-
-
Work-up: Cool to room temperature. Filter off the solids through a Celite pad.[] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, typically 0-20% EtOAc in Hexanes with 1% Triethylamine to prevent silica-induced degradation of the amine).
Validation Check:
-
1H NMR: Verify the triplet at
~2.4-2.6 ppm (N-CH2-CH2-).[1][] The disappearance of the CH2-I triplet ( ~3.2 ppm) confirms conversion.[1]
Protocol B: Acetonide Deprotection
This step unmasks the diol to generate the final polar headgroup.[]
Reagents:
-
Acetonide-protected lipid (from Protocol A)[1]
-
1M Hydrochloric Acid (aqueous)
-
Tetrahydrofuran (THF) or Methanol[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the protected lipid in THF (approx. 0.1 M).
-
Acidification: Add 1M HCl (5-10 equiv). The solution should become homogenous (if using MeOH) or biphasic (if using THF, ensure vigorous stirring).
-
Reaction: Stir at 20–25°C for 2–4 hours.
-
Quenching: Neutralize carefully with saturated
solution until pH ~8. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[] -
Final Purification: Isolate the pure lipid via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).[]
Quality Control & Troubleshooting
Critical Quality Attributes (CQA)
| Attribute | Method | Acceptance Criteria |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee (Must match starting material) |
| Chemical Purity | HPLC-CAD or ELSD | > 95% |
| Residual Iodide | ICP-MS or Halogen test | < 10 ppm (Critical for toxicity) |
Troubleshooting Guide
-
Issue: Low Yield in Alkylation.
-
Cause: Elimination of HI to form the alkene instead of substitution.[]
-
Solution: Lower temperature to 60°C and switch solvent to DMF.[] Ensure the amine is nucleophilic enough; if not, use catalytic KI (Finkelstein condition) to keep the iodine active, though the starting material is already an iodide.[]
-
-
Issue: Racemization.
-
Analysis: Racemization is highly unlikely in this specific pathway because the chiral center is not at the reaction site.[] If observed, check the optical purity of the starting iodide.
-
-
Issue: Color formation.
-
Cause: Oxidation of the amine or iodine liberation.[]
-
Solution: Perform all steps under strict Argon atmosphere.[] Use EDTA in the workup to chelate trace metals that catalyze oxidation.[]
-
References
-
Ren, T., & Liu, D. (1999).[] Synthesis of cationic lipids from 1,2,4-butanetriol. Tetrahedron Letters, 40(2), 209-212.[1][]
-
Maier, M. A., et al. (2013).[] Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics.[] Molecular Therapy, 21(8), 1570-1578.[1][] (Context on lipid tail/headgroup design).
-
ChemScene. (n.d.). 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane Product Data. (Verification of reagent properties).
-
Tang, Q., et al. (2022).[] Engineering Chiral Ionizable Lipids for mRNA Delivery. Nature Communications.[][5] (General context on chirality in LNPs).
Sources
Application Note: High-Fidelity Conversion of (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane to Iodide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The synthesis of complex chiral therapeutics often relies on robust, stereodefined building blocks. The compound (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a highly versatile chiral synthon derived from (S)-1,2,4-butanetriol. Converting its primary hydroxyl group into an iodide yields (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane [1], an excellent electrophile for subsequent alkylation, Grignard formation, or transition-metal-catalyzed cross-coupling reactions.
The Chemical Challenge: The 1,3-dioxolane ring (commonly known as an acetonide or isopropylidene acetal) is a robust protecting group under basic or nucleophilic conditions but is acutely sensitive to acidic environments. Traditional iodination methods—such as the direct use of hydroiodic acid (HI) or unbuffered phosphorus/halogen mixtures—generate strong protic acids. These acidic byproducts rapidly hydrolyze the acetal, leading to catastrophic deprotection, complex reaction mixtures, and highly water-soluble diol byproducts that are lost during aqueous workup.
Mechanistic Insights & Pathway Selection (E-E-A-T)
Pathway A: The Modified Appel Reaction
The standard Appel reaction converts alcohols to alkyl halides using triphenylphosphine (PPh₃) and a halogen source (I₂ or CX₄)[3]. However, the activation of the alcohol generates stoichiometric hydroiodic acid (HI). To adapt this for our acid-sensitive acetonide, imidazole must be introduced into the reaction matrix[2][4].
-
Causality: Imidazole acts as a nucleophilic catalyst and a highly efficient acid scavenger. It neutralizes the generated HI to form imidazolium iodide, keeping the reaction environment mildly basic and completely suppressing acetonide cleavage.
-
Advantage: This is a rapid, one-pot procedure.
Pathway B: The Finkelstein Sequence
For larger-scale process chemistry where the removal of triphenylphosphine oxide (TPPO) is economically or practically prohibitive, a two-step sequence is preferred. The alcohol is first converted to a sulfonate ester (tosylate or mesylate) using standard basic conditions (e.g., TsCl, Et₃N). This intermediate is then subjected to a Finkelstein reaction [5].
-
Causality: The Finkelstein reaction operates via an Sₙ2 mechanism driven by Le Chatelier's principle. Sodium iodide (NaI) is highly soluble in polar aprotic solvents like dry acetone, whereas the resulting sodium tosylate (NaOTs) is practically insoluble[5][6]. The continuous precipitation of NaOTs irreversibly drives the equilibrium toward the target alkyl iodide.
-
Advantage: Avoids phosphorus byproducts; highly scalable with simplified purification.
Reaction Workflow Visualization
Fig 1: Chemoselective pathways for the iodination of acid-sensitive chiral acetonides.
Experimental Protocols
Protocol A: Modified Appel Reaction (One-Pot)
This self-validating protocol is ideal for milligram to low-gram scale synthesis where rapid access to the iodide is prioritized[2][4].
Reagents:
-
(S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: 1.0 equiv
-
Triphenylphosphine (PPh₃): 1.3 equiv
-
Imidazole: 1.5 equiv
-
Iodine (I₂): 1.3 equiv
-
Dichloromethane (DCM), anhydrous: 10 mL/g of substrate
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the starting alcohol, PPh₃, and imidazole in anhydrous DCM.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling prevents the exothermic degradation of the highly reactive iodophosphonium intermediate.
-
Activation: Add solid iodine (I₂) in small portions over 15 minutes. The solution will initially turn dark brown and then transition to a pale yellow/orange suspension as the imidazolium salt precipitates.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2–3 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product iodide is significantly less polar than the starting alcohol.
-
Quenching & Workup: Dilute the reaction with additional DCM and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted iodine. The organic layer should become colorless.
-
Extraction: Separate the phases. Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography. Pro-Tip: Elute first with 100% hexanes or pentane to isolate the non-polar iodide, leaving the highly polar TPPO byproduct firmly at the baseline.
Protocol B: Tosylation & Finkelstein Sequence (Two-Step)
This protocol is recommended for scale-up (>10 grams) due to the ease of byproduct removal[5][7].
Step 1: Tosylation
-
Dissolve the starting alcohol (1.0 equiv) in anhydrous DCM (10 mL/g). Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.05 equiv).
-
Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.
-
Stir at room temperature for 4 hours.
-
Quench with water, extract with DCM, wash with brine, dry (Na₂SO₄), and concentrate to yield the crude tosylate. This intermediate is usually pure enough to use directly in the next step.
Step 2: Finkelstein Iodination
-
Dissolve the crude tosylate (1.0 equiv) in anhydrous acetone (15 mL/g).
-
Add sodium iodide (NaI, 3.0 equiv). Causality: A large excess of NaI ensures rapid reaction kinetics and pushes the equilibrium entirely to the product side.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 12 hours. A white precipitate of sodium tosylate will form almost immediately.
-
Cool to room temperature and filter the suspension through a pad of Celite to remove the NaOTs salts.
-
Concentrate the filtrate, redissolve the residue in diethyl ether, and wash with saturated aqueous Na₂S₂O₃ and brine. Dry and concentrate to yield the highly pure (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Quantitative Data & Method Comparison
The following table synthesizes the operational metrics of both pathways to aid in strategic decision-making:
| Parameter | Modified Appel Reaction (Protocol A) | Tosylation + Finkelstein (Protocol B) |
| Overall Yield | 80–85% | 85–90% (over two steps) |
| Step Count | 1 (One-pot) | 2 |
| Reaction Time | 2–4 hours | 16 hours (total) |
| Primary Byproduct | Triphenylphosphine oxide (TPPO) | Sodium tosylate (NaOTs) |
| Purification Strategy | Requires careful column chromatography | Achievable via precipitation/extraction |
| Process Scalability | Moderate (TPPO removal becomes tedious) | High (Highly scalable for process chemistry) |
References
-
Title: Appel Reaction Source: SynArchive URL: [Link]
-
Title: Finkelstein Reaction Source: Wikipedia URL: [Link]
-
Title: Alcohol to Bromide/Chloride/Iodide using Appel reaction Source: Organic Synthesis URL: [Link]
-
Title: Synthesis of 4′-C-α-Aminoethoxy-2′-O-Methyl-5-Methyl- and 5-Propynyl-Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides Source: National Institutes of Health (NIH PMC) URL: [Link]
Sources
- 1. (S)-4-(2-IODO-ETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE | 104596-85-2 [amp.chemicalbook.com]
- 2. Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
Application Note: Optimized Appel Reaction Conditions for Chiral Dioxolane Alcohols
Strategic Context: Halogenation of Sensitive Chiral Scaffolds
In modern drug development and complex natural product synthesis, chiral dioxolane alcohols—such as (R)- or (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)—serve as indispensable building blocks[1]. Converting the primary hydroxyl group of these scaffolds into a versatile alkyl halide is a critical step for subsequent cross-coupling, etherification, or nucleophilic substitution reactions[2].
The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CBr₄, CCl₄), is the premier methodology for this transformation[3]. Unlike harsh halogenating agents (e.g., PBr₃, SOCl₂), the Appel reaction operates under mild, nearly neutral conditions, making it uniquely suited for substrates containing acid-sensitive protecting groups like the 1,3-dioxolane (acetonide) ring[4]. This guide details the mechanistic rationale, reagent selection, and a self-validating protocol for executing the Appel reaction on chiral dioxolane alcohols without compromising stereochemical integrity or protecting group stability.
Mechanistic Causality: Preserving the Dioxolane Ring
To successfully execute this protocol, scientists must understand the precise causality behind the reagent choices. The Appel reaction proceeds via a highly reactive alkoxyphosphonium intermediate[5].
-
Activation: PPh₃ reacts with the halogen source (e.g., CBr₄) to form a halomethylphosphonium salt[4]. This step is highly exothermic.
-
Alkoxide Formation: The chiral dioxolane alcohol attacks the activated phosphorus center, displacing a haloform anion (CX₃⁻), which subsequently deprotonates the alcohol to form an alkoxyphosphonium salt[6].
-
Sₙ2 Displacement: The halide ion performs a backside Sₙ2 attack on the carbon atom, expelling triphenylphosphine oxide (Ph₃P=O)[6].
Stereochemical Outcome: While the Appel reaction canonically proceeds with inversion of stereochemistry at the reacting carbon[4], chiral dioxolane alcohols like solketal feature the chiral center adjacent to the reacting primary alcohol. Because the Sₙ2 displacement occurs at the exocyclic primary carbon, the adjacent stereocenter remains completely unaffected, preserving the enantiomeric excess (ee) of the starting material[7].
The Role of Imidazole: Although the Appel reaction is largely neutral, trace moisture can lead to the hydrolysis of the halomethylphosphonium intermediate, generating hydrohalic acid (HX). Because the 1,3-dioxolane ring is highly susceptible to acidic cleavage, the addition of a mild base like imidazole is a critical experimental choice. Imidazole acts as an acid scavenger, buffering the system and preventing the catastrophic deprotection of the acetonide[8].
Mechanistic pathway of the buffered Appel reaction on chiral dioxolane alcohols.
Quantitative Reagent Selection
The choice of halogen source dictates the reaction kinetics, temperature requirements, and overall yield. Carbon tetrabromide (CBr₄) is generally preferred over carbon tetrachloride (CCl₄) due to the superior leaving group ability and nucleophilicity of bromide, allowing the reaction to proceed rapidly at lower temperatures[4].
Table 1: Comparison of Halogen Sources for Dioxolane Alcohol Halogenation
| Halogen Source | Reagent System | Optimal Temp | Reaction Time | Typical Yield (%) | ee Preservation |
| CCl₄ | PPh₃, CCl₄, Imidazole | Reflux (40–60°C) | 8–12 h | 70–80% | >98% |
| CBr₄ | PPh₃, CBr₄, Imidazole | 0°C to RT | 1–2 h | 85–95% | >98% |
| I₂ * | PPh₃, I₂, Imidazole | 0°C to RT | 1–1.5 h | 80–90% | >98% |
*Note: The use of I₂/PPh₃/Imidazole is formally known as the Garegg-Samuelsson reaction but operates via an identical alkoxyphosphonium mechanism[9].
Self-Validating Protocol: Synthesis of (S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
This protocol describes the conversion of (R)-solketal to its corresponding bromide. The methodology is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.
Required Materials
-
Substrate: (R)-Solketal (1.0 equiv, rigorously dried)
-
Reagents: Triphenylphosphine (1.2 equiv), Carbon tetrabromide (1.2 equiv), Imidazole (1.5 equiv)[8][9]
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Nitrogen or Argon
Step-by-step experimental workflow for the Appel halogenation of dioxolane alcohols.
Step-by-Step Methodology
Step 1: System Preparation & Reagent Solubilization
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂.
-
Dissolve (R)-solketal (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DCM (approx. 0.2 M concentration).
-
Add PPh₃ (1.2 equiv) to the stirring solution.
-
Causality: Adding imidazole and PPh₃ before the halogen source ensures that any transient acid generated upon activation is immediately neutralized, protecting the acetonide[8].
Step 2: Controlled Activation
-
Cool the reaction flask to 0°C using an ice-water bath.
-
Dissolve CBr₄ (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Causality: The reaction between PPh₃ and CBr₄ is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the alkoxyphosphonium intermediate and suppresses unwanted elimination pathways[4].
Step 3: Reaction Maturation & Self-Validation
-
Allow the reaction to stir at 0°C for 30 minutes, then gradually warm to room temperature (RT) for an additional 1–2 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 15% Ethyl Acetate in Hexanes. Because neither the starting material nor the product possesses a strong UV chromophore, stain the plate with KMnO₄ or PMA.
-
Expected Result: The starting solketal (R_f ~0.2) should be completely consumed, replaced by a faster-eluting spot corresponding to the alkyl bromide (R_f ~0.6). Do not proceed until conversion is >95%.
-
Step 4: Ph₃P=O Precipitation (Workup)
-
Once complete, concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.
-
Vigorously stir the concentrated residue and rapidly add cold hexanes (or pentane) (5× the remaining volume).
-
Causality: Triphenylphosphine oxide (Ph₃P=O) is a notorious byproduct that complicates purification. It is highly soluble in DCM but practically insoluble in cold hexanes. This "hexane crash" precipitates the bulk of the Ph₃P=O as a white solid, drastically simplifying downstream chromatography[2].
-
Filter the suspension through a pad of Celite, washing the filter cake with additional cold hexanes. Concentrate the filtrate in vacuo.
Step 5: Final Purification & Analytical Verification
-
Purify the crude oil via flash column chromatography (Silica gel, gradient elution: 2% to 10% Ethyl Acetate in Hexanes).
-
Validation Checkpoint (NMR): Analyze the purified product via ¹H NMR (CDCl₃).
-
Expected Result: The disappearance of the broad hydroxyl proton singlet (~2.5 ppm) and an upfield shift of the terminal CH₂ protons. The characteristic acetonide methyl singlets (~1.35 and 1.42 ppm) must remain intact, confirming the protecting group survived the conditions.
-
References
Sources
- 1. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skemman.is [skemman.is]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. jk-sci.com [jk-sci.com]
- 6. The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch - Oreate AI Blog [oreateai.com]
- 7. (S)-(Tetrahydrofuran-2-yl)methanol [benchchem.com]
- 8. US20190077797A1 - Processes for preparing 2-dihalo ribolactones - Google Patents [patents.google.com]
- 9. A Fragment-Based Approach to Probing Adenosine Recognition Sites by Using Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing racemization of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for preventing the racemization of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane. As a key chiral building block, maintaining its stereochemical integrity is paramount for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane and why is its stereochemical purity critical?
(S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is a versatile chiral intermediate in organic synthesis. The "(S)" designation refers to the specific three-dimensional arrangement (stereochemistry) at its chiral center. The 1,3-dioxolane moiety serves as a protecting group for a diol, derived from (S)-1,2,4-butanetriol.
The biological activity of many pharmaceutical compounds is highly dependent on their specific stereochemistry.[1][2][3] One enantiomer (a single stereoisomer) may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[1][3] Therefore, using an enantiomerically pure starting material like (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is crucial for the synthesis of chirally pure active pharmaceutical ingredients (APIs).[2]
Q2: What is racemization and how does it occur with this compound?
Racemization is the process by which an enantiomerically pure substance is converted into a 50:50 mixture of both enantiomers, known as a racemate or racemic mixture.[3][4][5] This results in a total loss of optical activity and, more importantly, stereochemical integrity.
For an alkyl iodide like (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, racemization primarily occurs through two nucleophilic substitution (SN) mechanisms:
-
Competing SN1 Pathway: While the primary carbon center favors an SN2 reaction, conditions that promote an SN1 mechanism can lead to racemization. The SN1 reaction proceeds through a planar carbocation intermediate.[6] The incoming nucleophile can then attack this flat intermediate from either face with equal probability, leading to a racemic mixture of products.[4][6]
-
Reversible SN2 Reaction (Iodide Exchange): The iodide ion (I⁻) is both an excellent nucleophile and a good leaving group.[7] If excess iodide ions are present in the reaction mixture, they can attack the product, (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, in a subsequent SN2 reaction. This backside attack inverts the stereocenter, forming the (R)-enantiomer. Since this process is reversible, it can eventually lead to a racemic mixture.[8]
Q3: My synthesis involves converting the corresponding alcohol or tosylate to the iodide. How do I prevent racemization during this step?
This conversion is a critical step where stereochemical integrity can be lost. The most common method for this transformation is the Finkelstein reaction , which involves treating an alkyl chloride, bromide, or sulfonate ester with an iodide salt like sodium iodide (NaI).[9][10][11]
The Finkelstein reaction is a classic SN2 reaction that proceeds with a complete inversion of stereochemistry.[9] To prevent racemization, you must ensure the reaction proceeds exclusively through the SN2 pathway and avoid conditions that favor SN1 or side reactions.
Key considerations for a successful, stereospecific Finkelstein reaction:
-
Solvent Choice: Use a polar aprotic solvent such as acetone, DMF, or DMSO.[12][13] Acetone is ideal because sodium iodide (NaI) is soluble, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, which drives the reaction to completion by precipitation.[9][11] Polar protic solvents (like water or ethanol) should be avoided as they can solvate the nucleophile and stabilize carbocation intermediates, promoting the SN1 pathway.[6][12][14]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[12] Higher temperatures can provide the activation energy for competing SN1 or elimination (E2) pathways.[12]
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Prolonged reaction times increase the risk of the reversible iodide exchange SN2 reaction, which can erode the enantiomeric purity.[12]
Q4: How can I prevent racemization during storage or in subsequent reactions?
-
Storage: Store the purified (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Iodides can be sensitive to light and air. The recommended storage temperature is typically 2-8°C.[15]
-
pH Stability: The 1,3-dioxolane group is a cyclic acetal, which is stable under basic and neutral conditions but is readily cleaved by acid.[16] Avoid acidic conditions during workup, purification, and subsequent reactions to prevent deprotection of the diol, which can lead to side products. Hydrolysis of the dioxolane is a risk at acidic pH.[17]
-
Downstream Reactions: When using the compound as an electrophile in an SN2 reaction, use a strong, non-iodide nucleophile and conditions that favor the SN2 mechanism (polar aprotic solvent, controlled temperature) to ensure a clean inversion of stereochemistry without racemization.
Q5: How do I accurately determine the enantiomeric purity of my sample?
The most reliable method for determining the enantiomeric excess (% ee) is through chiral chromatography.[1][18]
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[19][20] Polysaccharide-based columns are widely used for this purpose.[20] By integrating the peak areas of the two enantiomers, the % ee can be calculated. SFC is often considered a "greener" and faster alternative to HPLC.[19][20]
-
Method Development: A screening of different chiral columns and mobile phase modifiers is often necessary to achieve baseline separation of the enantiomers.[1]
Troubleshooting Guide: Loss of Enantiomeric Purity
| Problem | Probable Cause | Recommended Solution |
| Significant racemization detected after synthesis (Finkelstein reaction). | 1. Competing SN1 Mechanism: The reaction conditions are promoting the formation of a planar carbocation intermediate.[6] | • Switch to a polar aprotic solvent: Use dry acetone, DMF, or acetonitrile. Avoid polar protic solvents like methanol or water.[4][12]• Lower the reaction temperature: Conduct the reaction at room temperature or below (e.g., 0 °C) to disfavor the SN1 pathway.[12] |
| 2. Reversible SN2 Iodide Exchange: Excess iodide in the mixture is attacking the product, inverting the stereocenter back and forth.[8] | • Minimize reaction time: Monitor the reaction closely and stop it once the starting material is consumed.[12]• Use stoichiometric reagents: Avoid a large excess of the iodide salt. | |
| Product racemizes during workup or purification. | 1. Acidic Conditions: Traces of acid are catalyzing the cleavage of the dioxolane ring or other side reactions.[16] | • Maintain neutral or slightly basic pH: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup.[16]• Use neutral purification media: If using silica gel chromatography, consider deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
| 2. High Temperature during Purification: Distillation at high temperatures or prolonged heating can promote racemization. | • Use column chromatography: Purify by flash chromatography at room temperature.• Use Kugelrohr distillation: If distillation is necessary, use a Kugelrohr apparatus under high vacuum to minimize the temperature and heating time. | |
| Gradual loss of enantiomeric purity during storage. | 1. Decomposition: The compound may be unstable under the storage conditions. | • Store at recommended temperature (2-8°C). [15]• Store under an inert atmosphere (N₂ or Ar). • Protect from light. |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane via Finkelstein Reaction
This protocol describes the conversion of a precursor, (S)-4-(2-(tosyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane, to the target iodide with retention of stereochemical integrity (via double inversion, which results in overall retention from the starting alcohol, or single inversion from the tosylate).
Materials:
-
(S)-4-(2-(tosyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq)
-
Sodium iodide (NaI) (1.5 eq)
-
Dry Acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-4-(2-(tosyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane in dry acetone (approx. 0.2 M concentration).
-
Add sodium iodide to the solution.
-
Heat the mixture to a gentle reflux and stir. A white precipitate of sodium tosylate should begin to form, driving the reaction forward.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 2-4 hours). Avoid unnecessarily long reaction times.[12]
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ solution (to remove any traces of I₂), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Analysis of Enantiomeric Excess (% ee) by Chiral SFC
Objective: To separate and quantify the (S) and (R) enantiomers of 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Instrumentation & Columns:
-
Supercritical Fluid Chromatography (SFC) system with a UV/VIS or MS detector.[1]
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® series). A screening of several columns may be required for optimal separation.[20]
Typical Conditions:
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol).[1]
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40 °C
-
Detection: UV at 210 nm or by mass spectrometry.
Procedure:
-
Prepare a standard solution of the racemic compound (if available) to establish the retention times of both enantiomers.
-
Prepare a dilute solution of your synthesized sample in the mobile phase modifier (e.g., ~1 mg/mL in isopropanol).
-
Inject the sample onto the SFC system.
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Visualizations & Diagrams
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Caption: Competing SN2 (inversion) and SN1 (racemization) pathways.
References
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Retrieved from [Link]
-
SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. Retrieved from [Link]
-
Shiksha Nation. (2026, January 31). Finkelstein Reaction | Definition, Mechanism & Example (Class 12). Retrieved from [Link]
-
Shaalaa.com. (2018, February 22). Given Reasons: Sn1 Reactions Are Accompanied by Racemization in Optically Active Alkyl Halides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
ChemRxiv. (n.d.). Using Chiral Auxiliaries to Mimic the Effect of Chiral Media on the Structure of Lanthanide(III) Complexes Common in Bioimaging. Retrieved from [Link]
-
Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. Journal of Organic Chemistry, 74(20), 7982–7985. Retrieved from [Link]
-
Rilas Technologies. (n.d.). Enantiomeric Excess | Chiral-ChiralAnalysis. Retrieved from [Link]
-
Satinder Ahuja. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]
-
University of Missouri–Columbia. (1999). Alkyl Halides Substrates for Nucleophilic Substitution & Elimination Organohalogen Types Hybridizations. Retrieved from [Link]
-
Jourdan, J. P., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1500. Retrieved from [Link]
-
Aturki, Z., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(8), 652-658. Retrieved from [Link]
-
Cardiff University. (n.d.). Racemization in Drug Discovery. Retrieved from [Link]
-
PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]
-
Suffet, I. H., et al. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Research, 29(6), 1507-1515. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Nicolas, M., et al. (2020). Combination of Bio‐ and Organometallic Catalysis for the Synthesis of Dioxolanes in Organic Solvents. ChemCatChem, 12(16), 4066-4072. Retrieved from [Link]
-
Springer Nature. (2022, March 15). Enantiomeric excess on-the-spot. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 13). 4.4: Enantiomeric Excess. Retrieved from [Link]
-
PubMed. (2025, January 24). Iodide Enhances the Production of Pseurotin D over Pseurotin A by Inverting the Preference for the SN2 versus the SN2' Product in the Final Nonenzymatic Step. Retrieved from [Link]
-
Borbas Research Group. (2017). Homework 4. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link]
-
ResearchGate. (2026, February 27). Synthesis of 2,2-dimethyl-4-phenyl-[9][10]-dioxolane using zeolite encapsulated Co(II), Cu(II) and Zn(II) complexes. Retrieved from [Link]
-
Molecules. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
Sources
- 1. rilastech.com [rilastech.com]
- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. shaalaa.com [shaalaa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organic-chemistry.org]
- 9. byjus.com [byjus.com]
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- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: 2,2-Dimethyl-1,3-dioxolane (Acetonide) Protecting Group
Welcome to the technical support guide for the 2,2-dimethyl-1,3-dioxolane (acetonide) protecting group. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this common diol protecting group, with a specific focus on its stability and cleavage under acidic conditions. Here, we address common experimental challenges through a series of frequently asked questions, detailed protocols, and mechanistic explanations to ensure the success of your synthetic campaigns.
Core Principles: The Mechanism of Acid-Catalyzed Hydrolysis
The stability of the acetonide group is fundamentally governed by the principles of acetal chemistry. Deprotection is an acid-catalyzed hydrolysis reaction. The generally accepted mechanism involves a rapid, reversible protonation of one of the dioxolane oxygen atoms, followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.[1] This intermediate is then attacked by water, and subsequent deprotonation liberates the free diol and acetone.
Understanding that the formation of the oxocarbenium ion is the kinetic bottleneck is crucial for troubleshooting. Any factor that stabilizes this positively charged intermediate will accelerate the cleavage rate. Conversely, factors that destabilize it or hinder its formation will make the acetonide more robust.
Caption: Acid-catalyzed hydrolysis mechanism of a 2,2-dimethyl-1,3-dioxolane (acetonide) group.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the use of acetonide protecting groups.
Q1: My acetonide group is being cleaved during a reaction that is only mildly acidic. What factors could be causing this unexpected lability?
A1: Unexpected cleavage under mild acidic conditions is a frequent issue. Several factors beyond the nominal pH can influence acetonide stability:
-
Structural Strain and Sterics: Terminal acetonides (protecting primary diols) are sterically more accessible and generally less stable than those protecting more hindered, internal diols.[2] If your substrate contains multiple acetonides, the terminal one will almost always cleave first.
-
Solvent Effects: The presence of water is essential for hydrolysis. Reactions run in "anhydrous" solvents that can absorb atmospheric moisture or in solvents containing protic impurities (e.g., methanol in dichloromethane) can lead to slow, unintended deprotection.
-
Temperature: Reaction rate is highly dependent on temperature. An otherwise stable acetonide at room temperature may cleave if the reaction mixture is heated.
-
Lewis Acidity: Be aware of reagents that can act as Lewis acids, even if not immediately obvious. For example, some metal salts (e.g., ZnCl₂, MgBr₂) used in other transformations can catalyze acetonide cleavage.
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at 0 °C or below.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).
-
Add a Proton Sponge: If trace acid is suspected, a non-nucleophilic base like 2,6-lutidine or proton sponge can be added to scavenge protons without interfering with many reaction types.
Q2: I'm having difficulty removing an acetonide group. The standard conditions are not working. What should I do?
A2: Resistance to deprotection typically arises from steric hindrance or the use of insufficiently strong acidic conditions.
-
Steric Hindrance: Acetonides protecting diols on a neopentyl system or other highly substituted carbons are notoriously difficult to remove. The approach of the water nucleophile and the stabilization of the intermediate carbocation are sterically inhibited.
-
Insufficient Acidity: The chosen acid may not be strong enough to efficiently catalyze the reaction.
Troubleshooting Steps:
-
Increase Acid Strength: Move from milder acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) to stronger Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl).[3][4]
-
Increase Temperature: Refluxing the reaction mixture can often provide the necessary activation energy for cleavage.
-
Change Solvent System: Ensure an adequate amount of water is present to drive the hydrolysis. A common solvent system is acetone/water or THF/water.[3]
-
Consider Stronger Lewis Acids: Reagents like zirconium tetrachloride (ZrCl₄) can be very effective for cleaving stubborn acetals.[5]
Caption: A decision tree for troubleshooting common acetonide deprotection issues.
Q3: How can I selectively deprotect a terminal acetonide in the presence of a more sterically hindered, internal acetonide?
A3: This is a common challenge in carbohydrate and polyol chemistry. The strategy relies on exploiting the kinetic difference in cleavage rates. The less hindered terminal acetonide will react faster.[2]
Key Strategies for Selective Deprotection:
-
Mild Acidity and Controlled Stoichiometry: Use a catalytic amount of a mild acid like PPTS or even 60-80% aqueous acetic acid.[3][6]
-
Careful Monitoring: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent over-reaction and cleavage of the internal acetonide.
-
Specialized Reagents: Certain reagent systems have been developed for this purpose. For instance, silica-supported polyphosphoric acid (PPA-SiO₂) has been reported for the rapid and selective cleavage of primary acetonides.[7] Similarly, Lewis acids like cerium(III) chloride can sometimes offer enhanced selectivity.[3]
Data Summary: Acetonide Deprotection Conditions
The following table summarizes various reported conditions for acetonide deprotection, ranging from mild to harsh. This should serve as a starting point for reaction optimization.
| Entry | Reagent(s) | Solvent(s) | Temp (°C) | Time (h) | Notes | Reference(s) |
| 1 | 80% Acetic Acid (aq) | Acetic Acid / H₂O | 25-40 | 2-6 | Very mild, suitable for many acid-sensitive substrates. | [3] |
| 2 | Pyridinium p-toluenesulfonate (PPTS) (cat.) | CH₂Cl₂ / MeOH | 20-25 | 4-8 | Mild conditions, good for substrates with other acid-labile groups. | [3] |
| 3 | p-TsOH·H₂O (cat.) | Acetone / H₂O | 25 | 1-4 | A very common and generally effective method. | [3] |
| 4 | Dowex-H⁺ Resin | MeOH / H₂O (9:1) | RT | Variable | Heterogeneous catalyst, easy to remove by filtration. | [4] |
| 5 | Cerium(III) chloride (CeCl₃·7H₂O) | Acetonitrile / H₂O | 50 | 8 | Lewis acid condition, can offer different selectivity. | [2][3] |
| 6 | Zirconium(IV) chloride (ZrCl₄) | CH₂Cl₂ | RT | < 1 | Potent Lewis acid for rapid and efficient deprotection. | [5] |
| 7 | Water (no catalyst) | H₂O | 90 | 6 | Environmentally friendly method, requires high temperature. | [4] |
| 8 | Hydrochloric Acid (HCl) | THF / H₂O | RT | Variable | Strong acid conditions, risk of side reactions with sensitive substrates. | [4] |
Experimental Protocols
Protocol 1: Acetonide Protection of a 1,2-Diol
This protocol is a general procedure for the formation of a 2,2-dimethyl-1,3-dioxolane.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the diol (1.0 eq).
-
Reagents: Dissolve the diol in a suitable solvent such as anhydrous acetone or a mixture of acetone and an inert co-solvent like dichloromethane. Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.02 eq).[8]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis.
-
Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Quench the reaction by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Mild Deprotection of an Acetonide using PPTS
This protocol is adapted from a procedure used in complex molecule synthesis and is suitable for acid-sensitive substrates.[3]
-
Setup: Dissolve the acetonide-protected substrate (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) to a final concentration of approximately 0.05 M.
-
Reagent Addition: To the stirred solution, add pyridinium p-toluenesulfonate (PPTS) (0.3 eq).
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion (typically 4-8 hours), quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Application Notes and Protocols for the Deprotection of Acetonide Groups in the Synthesis of Ingenol and Rel
- Acetonides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Mukherjee, S., et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst. Journal of Chemical Sciences, 125(6), 1493–1496. Indian Academy of Sciences.
- A mild and convenient approach for selective acetonide cleavage involved in carbohydrate synthesis using PPA-SiO₂. (2020).
- A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (n.d.). Benchchem.
- Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. (2012). PubMed.
- Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. (n.d.). University of Glasgow.
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). PMC.
- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
- Selective hydrolysis of terminal isopropylidene ketals-an overview. (2009). TSI Journals.
- Synthesis of novel branched-chain sugar nucleosides from D-mannose and their anticancer activity. (n.d.). RSC Advances.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- An In-depth Technical Guide to the Reaction Mechanisms Involving 2,4-Diphenyl-1,3-dioxolane. (n.d.). Benchchem.
Sources
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Acetonides [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
avoiding elimination side reactions with iodoethyl dioxolanes
Topic: Avoiding Elimination Side Reactions
Current Status: Operational | Ticket ID: IED-001-ELIM Assigned Specialist: Senior Application Scientist
The Core Problem: "The Vinyl Trap"
The primary failure mode when working with 2-(2-iodoethyl)-1,3-dioxolane is the unintended formation of 2-vinyl-1,3-dioxolane via E2 elimination.
Because the iodine atom is an excellent leaving group and the
Reaction Pathway Analysis
The following diagram illustrates the competition between the desired substitution (
Figure 1: Mechanistic divergence. The E2 pathway is irreversible and yields a non-electrophilic vinyl ether.
Troubleshooting Guide: Nucleophilic Substitution ( )
User Issue: "I am alkylating a phenol/amine, but I see significant vinyl signals in the crude NMR (multiplets at 5.8–6.0 ppm)."
Root Cause Analysis
You are likely using a base that is too strong (pKa > 15) or too bulky, or the reaction temperature is too high.
The "Soft Base" Protocol
To maximize
| Variable | Avoid (High Risk of Elimination) | Recommended (High |
| Base | ||
| Solvent | Ethanol, Methanol (Protic solvents aid E2) | DMF, DMSO, Acetone, MeCN (Polar Aprotic) |
| Temperature | Reflux (>80°C) | Ambient to 60°C |
| Leaving Group | Iodide (stored for long periods) | In situ generated Iodide (Finkelstein) |
Validated Protocol: Phenol Alkylation
-
Dissolution: Dissolve 1.0 eq of Phenol in dry DMF (0.2 M).
-
Base Addition: Add 1.5 eq of
(Cesium Carbonate). Note: Cesium is preferred over Potassium due to the "Cesium Effect," which enhances solubility and nucleophilicity in DMF. -
Reagent Addition: Add 1.2 eq of 2-(2-iodoethyl)-1,3-dioxolane.
-
Conditioning: Stir at room temperature for 4-12 hours. Do not heat unless TLC shows no conversion after 12 hours.
-
Monitoring: Monitor the disappearance of the phenol. If vinyl byproduct appears, lower the temperature and increase reaction time.
Troubleshooting Guide: Metal-Halogen Exchange (Grignard)
User Issue: "I cannot form the Grignard reagent. The magnesium is consumed, but I get Wurtz coupling dimers or elimination products."
Root Cause Analysis
Standard Grignard formation (Mg turnings in ether/THF) requires heat to initiate. This heat, combined with the high reactivity of the formed Grignard, causes it to attack unreacted alkyl iodide (Wurtz coupling) or act as a base (elimination).
The "Turbo" Solution
Do not use standard Magnesium turnings. Use Knochel’s Turbo Grignard (
Validated Protocol: Low-Temp Exchange
-
Preparation: Dissolve 2-(2-iodoethyl)-1,3-dioxolane (1.0 eq) in anhydrous THF under Argon.
-
Cooling: Cool the solution to -40°C or -78°C .
-
Exchange: Dropwise add
(1.1 eq) over 10 minutes. -
Incubation: Stir at -40°C for 30 minutes. The exchange is fast.
-
Quench: Add your electrophile (aldehyde/ketone) immediately at this temperature.
-
Warm-up: Allow to warm to room temperature only after the electrophile has been added.
Advanced Workflow: The In Situ Finkelstein Strategy
User Issue: "My iodoethyl dioxolane reagent has turned purple/brown and gives poor yields."
Root Cause Analysis
Alkyl iodides are light and heat sensitive. They degrade to release free Iodine (
The "Fresh Generation" Protocol
Instead of buying/storing the unstable iodo analog, buy the stable 2-(2-bromoethyl)-1,3-dioxolane and convert it to the active iodo species inside your reaction vessel (Finkelstein reaction).
Figure 2: In situ activation strategy. The unstable iodo-species is consumed as fast as it is generated.
Protocol:
-
Dissolve Nucleophile and Base (
) in Acetone or 2-Butanone (MEK). -
Add 2-(2-bromoethyl)-1,3-dioxolane (1.2 eq).
-
Add Sodium Iodide (NaI) (0.1 to 1.0 eq).
-
Reflux. The NaI converts the unreactive bromide to the reactive iodide, which immediately reacts with your nucleophile.
Reagent Storage & Quality Control
If you must store the iodo-reagent, strict adherence to these protocols is required to prevent degradation-induced elimination.
-
Stabilizer: Ensure the reagent contains Copper (Cu) turnings or wire. Copper scavenges free iodine, preventing the autocatalytic decomposition cycle.
-
Container: Amber glass (UV blocking).
-
Temperature: 2°C to 8°C.
-
Visual Check:
-
Colorless/Pale Yellow: Good to use.
-
Pink/Purple: Degraded (Free Iodine present). Wash with dilute Sodium Thiosulfate (
) and dry over before use, or distill.
-
References
-
Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.
-
Sigma-Aldrich. "TurboGrignard Reagents: A Guide to Selective Metalation." Technical Bulletin.
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. "Application Notes: The Role of Copper Stabilizer in 1-Iodohexane Reactions." Technical Support.
-
Master Organic Chemistry. "Elimination (E2) vs Substitution (Sn2): The Role of the Base."
Sources
Technical Support Center: Storage and Handling of Light-Sensitive Chiral Alkyl Iodides
Welcome to the technical support center for light-sensitive chiral alkyl iodides. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these critical reagents. Improper storage and handling can lead to degradation, loss of stereochemical purity, and compromised experimental outcomes. This resource provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting guides to address common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of light-sensitive chiral alkyl iodides.
Q1: What are the primary degradation pathways for light-sensitive chiral alkyl iodides?
A1: The primary degradation pathway is photodecomposition, where exposure to light, particularly in the UV spectrum, cleaves the carbon-iodine (C-I) bond.[1][2] This process generates a free radical and an iodine radical. The alkyl radical can then undergo various reactions, including racemization, elimination, or reaction with oxygen, leading to a loss of chiral purity and the formation of impurities. The iodine radicals combine to form molecular iodine (I₂), which can further catalyze decomposition and often results in a characteristic pink or brownish discoloration of the sample.[3]
Q2: What are the ideal storage temperatures for these compounds?
A2: The ideal storage temperature depends on the specific alkyl iodide's volatility and thermal stability. However, a general best practice is to store them at low temperatures to minimize decomposition.
| Temperature Range | Suitability | Rationale |
| 2-8°C (Refrigerated) | Recommended for most | Reduces the rate of thermal decomposition and minimizes the volatility of lower molecular weight alkyl iodides.[4] |
| -20°C (Frozen) | Often necessary for long-term storage | Significantly slows down all degradation pathways. Ensure the vial is tightly sealed to prevent moisture ingress upon warming. |
| Ambient (18-25°C) | Not recommended | Increases the risk of both thermal and photodecomposition, especially for less stable compounds.[4] |
Always consult the manufacturer's Safety Data Sheet (SDS) for specific storage temperature recommendations for each compound.[5]
Q3: How should I protect my light-sensitive chiral alkyl iodide from light?
A3: Rigorous exclusion of light is critical. Always store these compounds in amber glass vials or bottles which are designed to block UV and blue light.[6] For added protection, wrap the amber vial in aluminum foil or store it inside a light-proof secondary container.[7] When handling the compound, work in a fume hood with the sash lowered as much as possible to shield it from overhead laboratory lighting, or use red or yellow "safe lights" if available.
Q4: Are there any chemical stabilizers I can add to my alkyl iodide sample?
A4: Yes, certain stabilizers can be used to prolong the shelf-life of alkyl iodides. Metallic copper, often in the form of a small wire or turning, is a common and effective stabilizer.[3] Copper scavenges the molecular iodine (I₂) that forms during decomposition, thereby preventing it from catalyzing further degradation. This is particularly useful for storing bulk quantities or for long-term storage.[3]
Q5: What is the impact of atmospheric oxygen on the stability of these compounds?
A5: Oxygen can react with the alkyl radicals formed during photodecomposition, leading to the formation of peroxy species and other oxidative degradation products. To mitigate this, it is best practice to store light-sensitive chiral alkyl iodides under an inert atmosphere, such as argon or nitrogen. This can be achieved by purging the vial with the inert gas before sealing.
Part 2: Troubleshooting Guides
This section provides systematic approaches to address specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Sample Discoloration (Pink/Brown Hue)
Problem: Your previously colorless or pale yellow chiral alkyl iodide has developed a pink or brown color.
Causality: This discoloration is a tell-tale sign of decomposition and the formation of molecular iodine (I₂).[3]
Troubleshooting Workflow:
Sources
- 1. inl.elsevierpure.com [inl.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 7. ema.europa.eu [ema.europa.eu]
improving yield of Finkelstein reaction for dioxolane derivatives
An essential tool in synthetic organic chemistry, the Finkelstein reaction facilitates the conversion of alkyl chlorides or bromides into more reactive alkyl iodides.[1] This SN2 reaction is particularly valuable in multi-step syntheses where an iodide is a superior intermediate for subsequent transformations like cross-coupling or elimination reactions.[2] However, when applied to substrates containing sensitive functional groups, such as dioxolane derivatives, researchers can face challenges in achieving high yields and purity.
Dioxolanes, as cyclic acetals, are prone to acid-catalyzed hydrolysis. This sensitivity, combined with the specific requirements of the Finkelstein reaction, necessitates a carefully optimized approach. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help researchers navigate these challenges and successfully improve the yield of the Finkelstein reaction for their dioxolane derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My Finkelstein reaction on a dioxolane substrate is giving a very low yield or not proceeding at all. What are the likely causes and how can I fix it?
Answer:
Low conversion is a common issue that can typically be traced back to one of four key areas: the leaving group, reaction conditions, substrate reactivity, or reagent quality.
-
Cause A: Poor Leaving Group Ability The Finkelstein reaction is a classic SN2 process, and its rate is highly dependent on the ability of the leaving group to depart.[3] Halides are common leaving groups, with an approximate reactivity trend of I > Br > Cl >> F.[4] Fluorides are generally unreactive in standard Finkelstein conditions due to the strength of the C-F bond.[5]
-
Solution: If you are starting with an alkyl chloride, the reaction will be inherently slower than with a bromide. To significantly improve the rate and yield, consider converting the corresponding alcohol of your dioxolane derivative into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs).[3][6] These are exceptionally good leaving groups and often provide superior results.
-
-
Cause B: Inappropriate Solvent and Reaction Driving Force The classic Finkelstein reaction is driven to completion by Le Châtelier's principle.[7][8] In the standard procedure, sodium iodide (NaI) is used in anhydrous acetone. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution and drive the equilibrium towards the desired alkyl iodide.[8][9] If the byproduct salt remains dissolved, the reaction will be a reversible equilibrium, leading to a low yield.[8]
-
Solution 1: Verify Solvent Choice and Anhydrous Conditions. Acetone is the go-to solvent for this reason.[10] Ensure your acetone is thoroughly dried, as water can solubilize the byproduct salts and hinder the reaction.
-
Solution 2: Consider Alternative Polar Aprotic Solvents. For more challenging substrates, solvents like dimethylformamide (DMF) or acetonitrile can be effective.[11] However, be aware that the solubility of NaCl/NaBr is higher in these solvents, so you may need to rely on using a large excess of the iodide salt to push the equilibrium.
-
-
Cause C: Steric Hindrance As an SN2 reaction, the Finkelstein mechanism is sensitive to steric bulk around the reaction center.[2] The reaction works best for primary and secondary halides.[9] Tertiary halides are generally unreactive and will likely undergo elimination (E2) instead.[12]
-
Solution: If your leaving group is on a sterically hindered carbon adjacent to the dioxolane ring, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times. However, be mindful of potential side reactions. For very hindered systems, an alternative synthetic route may be necessary.
-
-
Cause D: Reagent Purity The quality of the iodide salt is critical. Sodium iodide is hygroscopic and can absorb moisture from the air, which will inhibit the reaction.
-
Solution: Use freshly opened NaI or dry it thoroughly in an oven before use. Store it in a desiccator.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low-yield Finkelstein reactions.
Question 2: I'm observing significant side product formation, and I suspect my dioxolane ring is decomposing. How can I prevent this?
Answer:
This is a critical issue for dioxolane substrates. Dioxolanes are acetals, which are stable to bases but readily hydrolyze under acidic conditions.
-
Cause A: Acidic Conditions Trace amounts of acid can catalyze the ring-opening of the dioxolane to form a diol. This can arise from impurities in reagents or be generated during the reaction. Some commercial grades of reagents like NaI can contain acidic impurities.
-
Solution 1: Maintain a Neutral to Slightly Basic pH. Ensure all glassware is clean and dry. Use high-purity, anhydrous reagents. Consider adding a small amount of a non-nucleophilic, hindered base, like proton sponge or potassium carbonate, to the reaction mixture to scavenge any trace acid.
-
Solution 2: Careful Workup. During the aqueous workup, avoid acidic washes (e.g., HCl, NH4Cl). Use a saturated sodium bicarbonate or phosphate buffer solution to neutralize the reaction mixture before extraction.[13]
-
-
Cause B: Competing Elimination (E2) Reaction If your substrate is a secondary halide, an E2 elimination reaction to form an alkene can compete with the desired SN2 substitution. This is favored by sterically hindered substrates and high temperatures.
-
Solution: Use the mildest possible conditions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If elimination persists, using a more polar aprotic solvent like DMF or DMSO can sometimes favor substitution over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Finkelstein reaction?
The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] This involves a single, concerted step where the iodide nucleophile attacks the carbon atom bearing the leaving group from the backside.[10][14] This backside attack leads to an inversion of stereochemistry at the reaction center if it is a chiral carbon.[2][7]
SN2 Mechanism on a Dioxolane Derivative
Caption: SN2 mechanism showing backside attack and inversion of stereochemistry.
Q2: Why is acetone the most common solvent? Can I use others?
Acetone is the classic solvent because it provides the perfect solubility profile: it readily dissolves sodium iodide (NaI) but not sodium chloride (NaCl) or sodium bromide (NaBr).[10][12] This insolubility of the byproduct salt causes it to precipitate, effectively removing it from the reaction and driving the equilibrium to completion.[8]
Yes, other polar aprotic solvents like DMF, DMSO, and acetonitrile can be used.[11][15] These may be beneficial for less reactive substrates due to their higher polarity, which can better solvate the transition state. However, NaCl and NaBr are more soluble in these solvents, so the reaction may not be as strongly driven by precipitation. In such cases, using a large excess of NaI is often required.[16] Recently, ionic liquids have also been explored as a green alternative.[17]
Q3: How can I accelerate a slow Finkelstein reaction without causing decomposition?
If increasing the temperature is risky for your dioxolane substrate, consider these options:
-
Use a More Soluble Iodide Source: While NaI is standard, other iodide salts like potassium iodide (KI) or even magnesium iodide (MgI₂) can sometimes offer different solubility and reactivity profiles.[18]
-
Add a Phase-Transfer Catalyst (PTC): If your substrate has low polarity and the reaction mixture is not perfectly homogeneous, a PTC can significantly accelerate the reaction.[19] Catalysts like tetrabutylammonium iodide (TBAI) or a crown ether can help shuttle the iodide anion from the solid/aqueous phase into the organic phase where the substrate resides, increasing the effective concentration of the nucleophile.[20][21]
Quantitative Data Summary
The success of the Finkelstein reaction is highly dependent on the interplay between the leaving group, solvent, and temperature. The table below summarizes key parameters.
| Parameter | Good Choice | Fair Choice | Poor Choice (Avoid) | Rationale & Reference |
| Leaving Group | -OTs, -OMs, I | Br | Cl, F, OH | Weaker conjugate bases are better leaving groups. Sulfonates are excellent. F is very poor.[3][4] |
| Solvent | Acetone | DMF, Acetonitrile | Protic Solvents (e.g., Methanol) | Acetone drives equilibrium via precipitation. Protic solvents solvate the nucleophile, reducing its reactivity.[12][16] |
| Iodide Salt | NaI | KI | - | NaI has optimal solubility in acetone.[9] |
| Temperature | Reflux in Acetone (~56°C) | Room Temp to 80°C | >100°C | Higher temps can promote E2 elimination and substrate decomposition.[8] |
| Additives | Phase-Transfer Catalyst (e.g., TBAI) | - | Acid | PTCs can enhance rate for difficult substrates. Acid will decompose the dioxolane ring.[19] |
Experimental Protocol: Synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl iodide
This protocol describes the conversion of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate to the corresponding iodide.
Materials:
-
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate (1 equivalent)
-
Sodium iodide (NaI), dried (3 equivalents)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate and sodium iodide.
-
Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of tosylate).
-
Reaction: Heat the mixture to reflux with vigorous stirring. A white precipitate (sodium tosylate) should begin to form. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-6 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetone using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (to neutralize any trace acids).
-
10% aqueous sodium thiosulfate solution (to remove any color from residual iodine).[22]
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude (2,2-dimethyl-1,3-dioxolan-4-yl)methyl iodide can be purified by column chromatography on silica gel if necessary.
References
- Finkelstein Reaction - SATHEE. (n.d.).
- Finkelstein Reaction - Online Organic Chemistry Tutor. (n.d.).
- Finkelstein Reaction - Organic Chemistry Portal. (n.d.).
-
The Finkelstein Reaction Mechanism. (2025, April 3). YouTube. Retrieved from [Link]
- Finkelstein Reaction | Definition, Mechanism & Example (Class 12). (2026, January 31). Shiksha Nation.
- Phase-transfer catalyst. (n.d.). In Wikipedia.
- Leaving group. (n.d.). In Wikipedia.
- Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). PMC.
- Finkelstein Reaction. (n.d.). BYJU'S.
- Braun, M. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac. Thieme.
- Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). RWTH Publications.
- Phase Transfer Catalysis. (n.d.). Dalal Institute.
- Phase Transfer Catalysis. (n.d.). Alfa Chemistry.
-
Finkelstein reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- 8.5: Leaving Groups. (2022, July 20). Chemistry LibreTexts.
- Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. (n.d.). ResearchGate.
- Finkelstein reaction. (n.d.). Grokipedia.
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Difference in leaving group ability due to variation in nucleophiles. (2018, December 15). Stack Exchange.
- if iodine is a better leaving group, shouldn't this be unreactive? (2022, December 7). Reddit.
-
Org. Synth. 2005, 81, 121. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Rzepa, H. (2009, May 16). The mystery of the Finkelstein reaction. Henry Rzepa's Blog.
-
Finkelstein Reaction. (2025, July 19). YouTube. Retrieved from [Link]
- Finkelstein reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Iodoalkane synthesis: Iodination reactions with halogen exchange (2). (2022, October 4). Chemia.
- A novel ionic liquid-mediated finkelstein reaction for safer, superior alkyl halide synthesis. (2025, September 25). CentAUR.
- Application Notes and Protocols: Finkelstein Reaction for the Synthesis of 7-Iodo-1-heptanol. (n.d.). Benchchem.
- FINKELSTEIN REACTION | EXPLANATION. (n.d.). AdiChemistry.
- Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). Forschungszentrum Jülich.
- How much can we extend the Finkelstein reaction? (2023, May 25). Chemistry Stack Exchange.
Sources
- 1. byjus.com [byjus.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Leaving group - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. adichemistry.com [adichemistry.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. reddit.com [reddit.com]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 19. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Topic: Purification of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane by Column Chromatography Role: Senior Application Scientist Content Type: Technical Support Guide
Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with purifying (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 98095-37-5). As a Senior Application Scientist, I have structured this workflow to mitigate the two primary failure modes for this compound: acid-catalyzed deprotection of the dioxolane ring and oxidative degradation of the alkyl iodide.
⚠️ Critical Technical Brief
Before starting, you must understand the chemical vulnerabilities of your analyte:
-
Acetonide Sensitivity: The 2,2-dimethyl-1,3-dioxolane moiety is acid-labile. Standard silica gel (pH ~4-5) acts as a Lewis acid, capable of cleaving the protecting group during chromatography, reverting your product to the diol.
-
Iodide Instability: Primary alkyl iodides are prone to elimination (loss of HI) and homolytic cleavage (light/heat sensitive), leading to free iodine (
) formation (purple discoloration).
The Solution: You must utilize a Buffered Stationary Phase and a Light-Protected Workflow .
Part 1: Pre-Purification & Method Development
Q: How do I determine the correct solvent system without decomposing the sample on the TLC plate?
A: Standard TLC plates are acidic. If your spot streaks or disappears, it is decomposing in situ.
-
The Fix: Pre-treat your TLC plates. Dip the plate in a solution of 5% Triethylamine (TEA) in Hexanes and let it dry before spotting your compound.
-
Eluent Recommendation: Start with Hexanes:Ethyl Acetate (9:1) .
-
Target Rf: 0.3 – 0.5.
-
Note: The iodide is significantly less polar than the starting alcohol or sulfonate ester (tosylate/mesylate).
-
Q: What are the expected Rf values relative to impurities?
A: Based on polarity principles and standard alkylation workflows:
| Compound | Functional Group | Est.[1][2][3][4][5] Rf (Hex/EtOAc 9:1) | Visualization |
| Product | Alkyl Iodide / Acetonide | 0.50 – 0.60 | KMnO₄ (Yellow/White), I₂ vapor |
| Impurity A | Elimination Product (Alkene) | 0.70 – 0.80 | KMnO₄ (Rapid Brown) |
| Impurity B | Unreacted Tosylate/Mesylate | 0.20 – 0.30 | UV (Strong Absorbance) |
| Impurity C | Hydrolyzed Alcohol | 0.05 – 0.10 | KMnO₄ / Anisaldehyde |
Part 2: Column Chromatography Execution
Q: How do I pack the column to prevent acetonide deprotection?
A: You cannot use raw silica gel. You must neutralize the acidic sites using a basic amine buffer. Follow this "Buffered Slurry" Protocol :
Protocol: Preparation of TEA-Deactivated Silica
-
Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.
-
Prepare Slurry Solvent: Make a solution of 1% Triethylamine (TEA) in your starting eluent (e.g., 100% Hexanes).
-
Slurry Packing: Suspend the silica in this TEA/Hexane solution. Pour into the column and flush with 2 column volumes (CV) of the same buffer.
-
Equilibration: The column is now "basic." You can switch to your running mobile phase (which should also contain 0.5% TEA if the separation is slow).
Q: My crude oil is viscous. How should I load it?
A: Avoid loading neat (liquid) if the oil is viscous, as this causes streaking.
-
Recommended: Dry Loading .[6] Dissolve crude in minimal DCM, add buffered silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of a sand bed.
Q: What gradient should I use?
A: A shallow gradient prevents co-elution of the elimination byproduct.
-
Start: 100% Hexanes (2 CV) – Flushes very non-polar impurities.
-
Ramp: 0%
10% EtOAc in Hexanes over 10 CV. -
Hold: 10% EtOAc until product elutes.
-
Wash: 30% EtOAc to elute unreacted tosylate/alcohol for recovery.
Part 3: Troubleshooting & Post-Purification
Q: The fractions are turning pink/purple. What is happening?
A: This indicates the liberation of free Iodine (
-
Immediate Action:
-
Wrap the column and fraction tubes in aluminum foil.
-
Add a small coil of activated copper wire or a pinch of copper powder to the combined fractions. Copper scavenges free iodine (
), preventing autocatalytic decomposition. -
Evaporate solvent at low temperature (<30°C) . Do not heat the water bath excessively.
-
Q: NMR shows a complex mixture of aliphatic peaks and loss of the gem-dimethyl singlet.
A: You have lost the acetonide protecting group.
-
Root Cause: Insufficient neutralization of the silica or presence of trace acid in the solvent (e.g., old chloroform/DCM).
-
Corrective Action: Repeat the synthesis, but strictly adhere to the TEA-Deactivated Silica protocol described above. Ensure your deuterated chloroform (
) for NMR is neutralized with basic alumina or silver foil, as becomes acidic over time.
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision points for purifying acid-sensitive alkyl iodides.
Caption: Decision tree for the purification of acid-sensitive dioxolane derivatives, emphasizing silica neutralization.
References
-
Organic Chemistry Portal. (2025). Synthesis of Alkyl Iodides (Finkelstein Reaction & Modifications). Retrieved March 4, 2026, from [Link]
-
Gao, X., et al. (2014). Pretreatment of silica gel for acid-sensitive compounds. ResearchGate. Retrieved March 4, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Supplementary Information: Synthesis of Dioxolane Intermediates. Retrieved March 4, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Acetal Hydrolysis During Workup
Ticket Status: OPEN Topic: Prevention and Recovery of Acetal Hydrolysis Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Confirming the Issue
User Question: I purified my acetal-protected intermediate, but the NMR shows a mixture of starting material and aldehyde/ketone. Did it hydrolyze on the column or in the flask?
Technical Response: Hydrolysis of acetals (and ketals) is a "silent killer" in organic synthesis because it often occurs after the reaction is successfully completed—specifically during aqueous workup or silica gel chromatography.
The Diagnostic Checklist (NMR & TLC Signatures)
Before changing your protocol, confirm hydrolysis is the root cause using these spectral markers:
| Feature | Intact Acetal (Target) | Hydrolyzed Product (Contaminant) |
| Acetal methine proton: | Aldehyde proton: | |
| Quaternary carbon (no proton), distinctive shifts in | Loss of symmetry or shift in | |
| Acetal carbon: | Carbonyl carbon: | |
| TLC Behavior | Higher | Lower |
Root Cause Analysis: The Mechanics of Failure
User Question: My reaction was basic. Where is the acid coming from?
Technical Response: Acetal hydrolysis is an equilibrium process catalyzed by Brønsted or Lewis acids.[1][2] Even if your reaction was basic, three common "Acid Traps" exist in the workup phase.
The Three Acid Traps
-
The Silica Gel Trap: Standard flash chromatography silica gel has a surface pH of 4.0–5.0 due to silanol (Si-OH) groups. This is sufficient to hydrolyze labile acyclic acetals (e.g., dimethyl acetals) and some cyclic ketals.
-
The Exothermic Quench: Quenching a reaction with saturated
(weakly acidic) or even water can generate local heat. High temperature + trace acid + water = rapid hydrolysis. -
The "NMR Tube Assassin": Chloroform (
) slowly decomposes to form phosgene and HCl upon exposure to light and oxygen. An acetal sample left in older overnight can hydrolyze completely.
Visualizing the Mechanism
Understanding the mechanism reveals why removing water and neutralizing acid is critical. The rate-determining step is the formation of the oxocarbenium ion.
Figure 1: Acid-catalyzed hydrolysis mechanism. The formation of the oxocarbenium ion is the critical instability point.
Prevention & Mitigation Protocols
User Question: How do I purify my compound without destroying it?
Technical Response: You must actively buffer the environment during every step of the workup.
Protocol A: The Buffered Silica Gel Column (The "TEA Trick")
This is the gold standard for purifying acid-sensitive acetals.
-
Prepare Solvent: Prepare your eluent (e.g., Hexanes/EtOAc).
-
Add Buffer: Add 1% v/v Triethylamine (TEA) to the solvent system.
-
Slurry Pack: Slurry the silica gel in this TEA-doped solvent.
-
Flush: Flush the column with 2–3 column volumes of the TEA-solvent before loading your sample. This neutralizes the acidic silanol sites.
-
Run: Run the column normally. (Note: TEA is volatile and will evaporate during concentration).
Protocol B: The "Basic" Workup
Never use acidic drying agents or quenchers.[3]
-
Quench: Use Saturated Aqueous
(pH ~8) or (if the molecule tolerates strong base). -
Dry: Use Anhydrous
or . Avoid for highly sensitive acetals as it can be slightly Lewis acidic. -
Evaporate: Do not heat the water bath above 30°C if traces of water are present.
Comparative Stability Data
Not all acetals are equal. Use this table to assess your risk level.
| Acetal Type | Structure | Relative Hydrolysis Rate | Risk Level | Recommended Buffer |
| Acyclic | Dimethyl acetal | 1 (Fastest) | High | Mandatory 1% TEA |
| Cyclic (5-mem) | 1,3-Dioxolane | ~0.03 (30x slower) | Medium | Recommended 0.5% TEA |
| Cyclic (6-mem) | 1,3-Dioxane | ~0.01 (100x slower) | Low | Standard Silica usually fine |
| Dithioacetal | S-C-S linkage | Negligible | None | None needed |
Data derived from relative hydrolysis rates of acetals [1, 2].[2][4][5][6]
Troubleshooting Decision Tree
User Question: I followed the steps, but I'm still seeing aldehyde. What now?
Technical Response: Follow this logic flow to isolate the specific failure point.
Figure 2: Troubleshooting workflow for isolating the source of hydrolysis.
Rescue Protocol: The "Re-Clip"
User Question: It's too late. My acetal is 50% hydrolyzed. Do I toss it?
Technical Response: Do not discard. Acetals are formed under thermodynamic control. You can often drive the mixture back to the acetal without adding new reagents, simply by removing water.
The Rescue Procedure:
-
Dissolve the mixture (Acetal + Aldehyde) in the original alcohol (e.g., MeOH for dimethyl acetal) or Toluene/Benzene (for cyclic acetals).
-
Add a catalytic amount of acid (pTSA or CSA).
-
For Acyclic: Add Trimethyl Orthoformate (3 equiv) as a water scavenger [3].
-
For Cyclic: Reflux with a Dean-Stark trap to physically remove water.[7]
-
Monitor by TLC until the aldehyde spot disappears.
-
Neutralize with TEA before concentration.
References
-
BenchChem. A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection. (Accessed 2025).[3][8][9][10] Link
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[11] Chemical Reviews, 74(5), 581–603. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Protection/Deprotection conditions).
-
Organic Chemistry Portal. Dimethyl Acetals: Synthesis and Stability.Link
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. osti.gov [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclic acetals are more stable than acyclic acetals [almerja.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Welcome to the technical support center for the purification of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this key synthetic intermediate in its pure form. The presence of a distinct yellow or brown coloration is a common indicator of iodine-based impurities, which can be detrimental to subsequent synthetic steps.
This document provides a structured, in-depth approach to troubleshooting and resolving the issue of iodine discoloration. By understanding the underlying chemical principles, you can effectively implement the provided protocols to ensure the high purity of your product.
Frequently Asked Questions (FAQs)
Q1: My final product of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane has a yellow to brown tint. What is the cause of this discoloration?
A1: The coloration is almost certainly due to the presence of molecular iodine (I₂). This impurity can arise from several sources during the synthesis or workup. For instance, oxidation of iodide ions (I⁻), which may be present as a byproduct or from unreacted starting materials, can occur upon exposure to air or other oxidizing agents. Additionally, decomposition of the desired product or related intermediates, particularly when exposed to light or heat, can liberate iodine.
Q2: Why is it crucial to remove the iodine coloration from my product?
A2: Molecular iodine is a reactive species that can interfere with subsequent reactions. It can act as a catalyst for undesired side reactions, quench organometallic reagents, or lead to the formation of iodinated byproducts. For applications in drug development and other high-purity fields, the presence of such impurities is unacceptable as it can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
Q3: Are there any stability concerns with the 2,2-dimethyl-1,3-dioxolane functional group during the purification process?
A3: Yes, the 2,2-dimethyl-1,3-dioxolane group is a cyclic acetal, which serves as a protecting group for a diol.[1] Acetal groups are generally stable under basic and neutral conditions but are sensitive to acid.[2][3] Therefore, it is imperative to avoid strongly acidic conditions during the workup and purification, as this can lead to the deprotection of the diol and the formation of unwanted byproducts. Neutralizing any residual acid from the reaction is a critical first step in the workup procedure.[4]
Q4: What is the most common and effective method for removing iodine from an organic solution?
The reaction is as follows:
I₂ (organic phase, colored) + 2 Na₂S₂O₃ (aqueous phase, colorless) → 2 NaI (aqueous phase, colorless) + Na₂S₄O₆ (aqueous phase, colorless)
An alternative reducing agent is sodium bisulfite (NaHSO₃).
Troubleshooting Guide: From Discolored Product to Pure Compound
This guide provides a systematic workflow to diagnose and resolve the issue of iodine contamination in your (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane product.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for removing iodine color.
Step-by-Step Experimental Protocols
Protocol 1: Standard Aqueous Workup with Sodium Thiosulfate Wash
This is the primary method for removing iodine contamination and should be the first approach.
-
Dissolution: Dissolve the crude (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane product in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. The volume should be sufficient to ensure the product is fully dissolved.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Neutralization (Recommended): To ensure the removal of any acidic impurities that could compromise the stability of the dioxolane ring, wash the organic layer with an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove the majority of the dissolved water from the organic layer.[9]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely in the solution when it is sufficiently dry.[9]
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified, colorless product.
Protocol 2: Advanced Purification by Flash Column Chromatography
If the product remains discolored or contains other impurities after the aqueous workup, flash column chromatography is a powerful secondary purification technique.
-
Adsorbent and Eluent Selection: Silica gel is the standard stationary phase for this type of compound. The eluent system should be chosen based on Thin Layer Chromatography (TLC) analysis to provide good separation between the product and impurities. A typical starting point would be a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Comparative Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Wash with Na₂S₂O₃ | Chemical reduction of I₂ to water-soluble I⁻ | Fast, efficient for iodine removal, scalable, cost-effective. | May not remove other organic impurities.[5][6] | Initial purification and removal of iodine color. |
| Flash Column Chromatography | Differential adsorption of compounds onto a stationary phase | Highly effective for separating a wide range of impurities, provides very high purity product. | More time-consuming, requires more solvent, potential for product loss on the column. | Removing persistent color and other non-iodine impurities. |
Concluding Remarks
The removal of iodine coloration from (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is a straightforward yet critical step in ensuring the quality of this important synthetic building block. A standard aqueous workup featuring a wash with sodium thiosulfate solution is typically sufficient to resolve the issue. By understanding the chemical principles behind the purification and the stability of the functional groups present, researchers can confidently and efficiently obtain a product of high purity, suitable for the exacting demands of pharmaceutical and fine chemical synthesis.
References
- Vertex AI Search. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Wikipedia. (n.d.). Sodium thiosulfate.
- CymitQuimica. (n.d.). CAS 2916-31-6: 2,2-Dimethyl-1,3-dioxolane.
- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). U.S. Patent No. 3,425,798. Washington, DC: U.S. Patent and Trademark Office.
- (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2016, May 6). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- (2016, August 11). Use of Sodium Thiosulphate/ thiosulfate de sodium.
- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions.
- Reddit. (2021, June 23). Removal of Iodine : r/Chempros.
- Benchchem. (n.d.). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-(Chloromethyl)-2-ethyl-1,3-dioxolane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 8. Use of Sodium Thiosulphate/thiosulfate de sodium-Industry News-Changsha weichuang chemical co.ltd [weichuangchem.com]
- 9. savemyexams.com [savemyexams.com]
optimizing alkylation temperature for secondary iodides
Technical Support Center: Optimizing Alkylation Temperature for Secondary Iodides
Welcome to the Process Chemistry Technical Support Center. For researchers and drug development professionals, the alkylation of secondary iodides presents a classic kinetic versus thermodynamic dilemma. Because iodide is an exceptional leaving group and the secondary carbon is sterically hindered, these substrates exist on a knife's edge between the desired bimolecular substitution (
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you isolate the "Goldilocks" zone for your alkylation workflows.
Mechanistic Causality: The Temperature Paradox
Why does temperature dictate the fate of your secondary iodide? The answer lies in activation entropy (
-
Pathway: Requires a highly ordered, concerted transition state where the nucleophile attacks exactly from the backside of the C-I bond. This strict ordering results in a negative
. -
Pathway: Involves the base, the abstracted proton, and the leaving group dissociating to form an alkene. Two molecules become three, resulting in a highly positive
.
According to the Gibbs free energy equation (
Interactive Troubleshooting Guide (FAQs)
Q1: I am scaling up my secondary iodide alkylation, and my yield dropped from 85% to 60%, with a massive increase in alkene byproducts. What happened?
A1: You are likely experiencing localized overheating. On a lab scale (e.g., 250 mL), heat dissipates quickly. At a pilot scale (e.g., 50 L), inefficient heat transfer during the exothermic addition of reagents creates "hot spots"[3]. Because heat exponentially favors the entropy-driven
Q2: To prevent
Q3: My nucleophile is inherently basic (e.g., an alkoxide), and even at 0°C in DMF, I am getting >50% elimination. Are there alternative protocols?
A3: Yes. When the nucleophile is too basic, traditional
Quantitative Data: Temperature & Solvent Effects
The following table summarizes the expected impact of temperature and solvent on the
| Temperature (°C) | Solvent Type | Example Solvent | Dominant Pathway | Typical |
| 80°C | Polar Protic | Ethanol | 9 : 91[1] | |
| 25°C | Polar Protic | Ethanol | 18 : 82[1] | |
| 25°C | Polar Aprotic | DMF / DMSO | > 80 : 20 | |
| 0°C | Polar Aprotic | DMF / DMSO | > 95 : 5 (Slower rate) |
Algorithmic Workflow for Reaction Optimization
Caption: Algorithmic workflow for troubleshooting secondary iodide alkylations.
Self-Validating Experimental Protocol: Temperature Titration
To avoid wasting valuable intermediates, use this self-validating micro-scale protocol to find the exact temperature threshold for your specific substrate before scaling up. This protocol relies on internal NMR checks to validate the pathway.
Step 1: Baseline Setup (The Kinetic Floor)
-
In an oven-dried 10 mL Schlenk flask under an inert argon atmosphere, dissolve 0.5 mmol of the secondary alkyl iodide in 2.0 mL of anhydrous DMF (polar aprotic solvent to maximize
[2]). -
Cool the flask to 0°C using an ice-water bath.
-
Add 0.6 mmol (1.2 equiv) of the nucleophile dropwise. Stir for 2 hours.
Step 2: First Validation Check (NMR Aliquot)
-
Withdraw a 50 µL aliquot, quench in 0.5 mL of saturated aqueous
, and extract with 0.5 mL of . -
Run a crude
-NMR. -
Analyze: Look for alkene protons (typically 5.0–6.0 ppm) signaling
, versus the shifted alpha-proton (typically 3.0–4.5 ppm) signaling . -
Decision: If conversion is <10% and no alkene is present, the reaction is safely avoiding
but is kinetically stalled. Proceed to Step 3.
Step 3: Controlled Temperature Escalation
-
Remove the ice bath and allow the reaction to warm to 15°C using a controlled water bath. Stir for an additional 2 hours.
-
Repeat the NMR aliquot validation (Step 2).
-
If conversion remains low, increase the temperature to 25°C (Room Temperature). Do not exceed 40°C , as the entropy-driven
pathway will begin to dominate and irreversibly consume your starting material[1].
Step 4: Final Quench and Isolation
-
Once crude NMR indicates >90% consumption of the starting iodide with an acceptable
: ratio, quench the bulk reaction with water (10 mL). -
Extract with Ethyl Acetate (3 x 5 mL), wash the combined organics with brine (to remove DMF), dry over
, and concentrate in vacuo.
References
-
Master Organic Chemistry. "SN1 vs E1 and SN2 vs E2 : The Temperature". Master Organic Chemistry. URL: [Link]
-
Chemistry Steps. "Reactivity of Alkyl Halides in SN2 Reactions". Chemistry Steps. URL: [Link]
-
ACS Central Science. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile". ACS Publications. URL: [Link]
Sources
Technical Support Center: Solvent Selection for Nucleophilic Displacement of Dioxolane Iodides
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic insights into nucleophilic substitution (SN2) reactions involving alkyl iodides bearing acid-sensitive dioxolane protecting groups.
Below, you will find a logical workflow, troubleshooting matrices, and a self-validating experimental protocol to ensure high-yield, reproducible displacements without compromising your protecting groups.
Workflow: SN2 Solvent Selection Matrix
Decision matrix for solvent selection in dioxolane iodide SN2 displacements.
Section 1: Core Principles & FAQs
Q1: Why are polar aprotic solvents strictly required for displacing dioxolane iodides? Answer: The success of an SN2 reaction relies on the nucleophile being in a highly reactive, unsolvated state. Polar aprotic solvents (such as DMF, DMSO, and Acetone) possess high dipole moments that effectively solvate the counter-cation (e.g., Na⁺, K⁺) but lack the hydrogen-bond donors necessary to solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 rate by up to a million-fold compared to protic environments 1. Furthermore, protic solvents (like methanol) can become mildly acidic during reaction progression, which directly risks the hydrolysis and deprotection of the acid-sensitive dioxolane ring 2.
Q2: How does solvent choice influence the SN2 vs. E2 competition for these substrates? Answer: Iodide is an exceptional leaving group, making the adjacent carbons highly electrophilic. However, if your nucleophile is also a strong base (e.g., alkoxides), elimination (E2) can aggressively compete with substitution. Solvation dynamics dictate this competition: stronger solvent-nucleophile interactions can paradoxically suppress the highly distortive E2 pathway more effectively than the SN2 pathway 3. If you observe alkene byproducts, switching from a highly polar solvent (DMF) to a moderately polar aprotic solvent (THF) can mildly attenuate the basicity of the nucleophile, favoring substitution.
Section 2: Troubleshooting Guide
| Symptom / Issue | Mechanistic Root Cause | Recommended Corrective Action |
| Dioxolane Ring Cleavage (Appearance of diol/ketone on NMR) | Trace moisture in hygroscopic solvents (e.g., DMSO) reacts with displaced iodide to generate trace hydroiodic acid (HI). Dioxolanes are highly labile to acid. | 1. Use strictly anhydrous, sure-seal solvents.2. Add 0.5 equiv of finely powdered anhydrous K₂CO₃ to act as a non-nucleophilic acid scavenger. |
| Sluggish Reaction / Unreacted Iodide | The nucleophile salt is insoluble in the chosen solvent, preventing the formation of the reactive "naked" anion. | 1. Switch to a solvent with a higher dielectric constant (e.g., DMF instead of THF).2. Add a phase transfer catalyst (e.g., 18-crown-6 for K⁺ salts) to solubilize the ion pair. |
| High E2 Elimination Byproducts | The nucleophile is acting as a "protophile" (base), abstracting a beta-hydrogen due to high thermal energy and excessive unsolvated basicity. | 1. Lower the reaction temperature (E2 is entropically favored at high heat).2. Dilute the reaction mixture to favor the lower-order SN2 transition state. |
Section 3: Quantitative Data: Solvent Parameters
Selecting the right solvent requires balancing the dielectric constant (to dissolve salts) against the risk of side reactions. Use the table below to benchmark your solvent choice.
| Solvent | Classification | Dielectric Constant (ε) | Dipole Moment (D) | Relative SN2 Rate | Dioxolane Compatibility |
| DMSO | Polar Aprotic | 46.7 | 3.96 | ~10⁶ | Excellent (if rigorously dry) |
| DMF | Polar Aprotic | 36.7 | 3.82 | ~10⁶ | Excellent |
| Acetonitrile | Polar Aprotic | 35.9 | 3.92 | ~10⁵ | Good |
| Acetone | Polar Aprotic | 20.7 | 2.88 | ~10⁵ | Good (Risk of transketalization if acidic) |
| THF | Mod. Polar Aprotic | 7.5 | 1.75 | ~10² | Excellent (Suppresses E2) |
| Methanol | Polar Protic | 32.7 | 1.70 | 1 (Baseline) | Poor (High hydrolysis risk) |
Section 4: Self-Validating Experimental Protocol
Standard Operating Procedure: Azidation of 2-(2-iodoethyl)-1,3-dioxolane Objective: Synthesize 2-(2-azidoethyl)-1,3-dioxolane via SN2 displacement. This protocol utilizes embedded In-Process Controls (IPCs) to validate causality and ensure the protection of the acetal ring.
Step 1: Reaction Assembly (Anhydrous Conditions)
-
Charge a flame-dried 50 mL Schlenk flask with sodium azide (NaN₃, 1.5 equiv) and anhydrous K₂CO₃ (0.5 equiv).
-
Causality: K₂CO₃ acts as a mild, heterogeneous acid scavenger to neutralize any trace HI generated, protecting the dioxolane ring.
-
Add anhydrous DMF (0.5 M relative to substrate) and stir for 10 minutes under nitrogen.
-
Validation Check: The suspension must remain easily stirrable and free-flowing. Clumping indicates moisture ingress, which will lead to substrate hydrolysis.
Step 2: Substrate Addition & Heating
-
Add 2-(2-iodoethyl)-1,3-dioxolane (1.0 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C.
-
Causality: Moderate heating overcomes the SN2 activation energy barrier without reaching the thermal degradation threshold of the azide or promoting E2 elimination.
Step 3: In-Process Control (IPC) via TLC
-
After 4 hours, withdraw a 10 µL aliquot, quench in 100 µL of 5% aqueous NaHCO₃, and extract with 100 µL EtOAc. Spot the organic layer on a silica gel TLC plate (Eluent: 4:1 Hexanes:EtOAc).
-
Validation Check: Dioxolanes and alkyl azides lack conjugated π-systems and do not absorb 254 nm UV light. You must visualize the plate using a KMnO₄ stain (heat gently). The starting iodide (Rf ~0.6) should be entirely absent, replaced by the azide product (Rf ~0.4). Do not proceed until conversion is >95%.
Step 4: Buffered Aqueous Workup
-
Cool the reaction to room temperature and dilute with diethyl ether (5 volumes).
-
Wash the organic layer with 5% aqueous NaHCO₃ solution (3 × 5 volumes), followed by a final wash with brine.
-
Causality: Diethyl ether effectively partitions the product from DMF. The NaHCO₃ wash removes DMF and unreacted azide salts while strictly maintaining a basic pH to prevent dioxolane cleavage.
-
Validation Check: Test the pH of the combined aqueous washings using pH paper; the reading must be > 7.0.
Step 5: Isolation & Analytical Validation
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent azide volatilization).
-
Validation Check: Obtain a ¹H NMR (CDCl₃). The spectrum must show the intact dioxolane acetal proton (a distinct triplet/multiplet at ~4.8–5.0 ppm). Successful SN2 is confirmed by the upfield shift of the CH₂ adjacent to the leaving group (shifting from ~3.2 ppm for CH₂-I to ~3.4 ppm for CH₂-N₃).
Section 5: References
-
Characteristics of the SN2 Reaction - Chemistry LibreTexts. 1
-
How Solvation Influences the SN2 versus E2 Competition - The Journal of Organic Chemistry (ACS Publications). 3
-
1,3-Dioxolane compounds (DOXs) as biobased reaction media - RSC Publishing. 2
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane: A Focus on 1H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and chiral building blocks, unambiguous structural confirmation is paramount. (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is a key intermediate in various synthetic pathways, valued for its stereodefined center and the reactive iodide functionality. This guide provides an in-depth analysis of its characterization using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, offers a comparison with alternative analytical techniques, and presents a detailed protocol for data acquisition. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the "why" behind the experimental choices, ensuring robust and reliable characterization.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane, ¹H NMR allows for the confirmation of the dioxolane ring integrity, the presence of the iodoethyl side chain, and the stereochemical purity of the sample.
Predicted ¹H NMR Spectrum of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Molecular Structure and Proton Numbering:
Caption: Structure of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane with proton labeling.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Ha, Hb (CH₃) | 1.3 - 1.5 | Singlet (s) | N/A | 6H | The two methyl groups on the acetal carbon are chemically equivalent and do not couple with other protons, resulting in a single, strong signal. |
| Hc (CH₂) | ~3.2 | Triplet (t) | ~7-8 | 2H | These protons are adjacent to the iodine atom, which is strongly electron-withdrawing, causing a downfield shift. They are coupled to the adjacent CH₂ group. |
| Hd (CH₂) | ~2.0 | Multiplet (m) | ~7-8 | 2H | These protons are coupled to both the CH₂I group and the chiral center proton (He), leading to a more complex splitting pattern. |
| He (CH) | ~4.2 | Multiplet (m) | ~6-8 | 1H | This proton is on the chiral center and is coupled to the adjacent CH₂ protons on the ring and the side chain, resulting in a complex multiplet. |
| Hf, Hg (CH₂) | ~3.6 - 4.1 | Multiplets (m) | ~6-8 | 2H | These are the diastereotopic protons of the dioxolane ring. Their non-equivalence and coupling to the chiral center proton (He) result in separate, complex signals. |
Comparative Analysis with Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity, stereochemistry. | High resolution, quantitative, non-destructive. | Requires soluble sample, can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons. | Complements ¹H NMR, good for skeletal structure. | Lower sensitivity, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | High sensitivity, requires very small sample amount. | Does not provide detailed structural connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O bonds). | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
In practice, a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides the most robust and unambiguous structural confirmation for a molecule like (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane.
Experimental Protocol for ¹H NMR Acquisition
The following protocol outlines the standard procedure for preparing a sample and acquiring a high-quality ¹H NMR spectrum.
Materials and Reagents:
-
(S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane (5-10 mg)
-
Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
Workflow for ¹H NMR Sample Preparation and Data Acquisition:
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Trustworthiness and Self-Validating Systems
The reliability of NMR data is contingent on proper experimental technique. The inclusion of an internal standard like TMS is a self-validating step, providing a universal reference point for chemical shifts.[2] Furthermore, the predicted splitting patterns and integrations, if they match the experimental data, provide a high degree of confidence in the assigned structure. Any significant deviation from the expected spectrum would necessitate further investigation, such as purification of the sample or the use of 2D NMR techniques (e.g., COSY, HSQC) to definitively establish proton-proton and proton-carbon correlations.[1]
Conclusion
¹H NMR spectroscopy stands as a primary and highly informative technique for the characterization of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane. By understanding the predicted chemical shifts, multiplicities, and integration values, researchers can confidently verify the synthesis of this important chiral building block. For absolute certainty, especially in the context of drug development and regulatory submissions, a multi-technique approach incorporating ¹³C NMR and mass spectrometry is strongly recommended. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their analytical workflows, ensuring the scientific integrity of their results.
References
-
SpectraBase. (n.d.). (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from [Link]
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
MDPI. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 2H NMR spectrum of solketal (2,2-dimethyl-1,3-dioxolane-4-methanol). Retrieved from [Link]
-
Organic Syntheses. (1995). Org. Synth. 1995, 72, 6. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
Sources
specific optical rotation value of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
This guide details the characterization, synthesis, and comparative analysis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane , a critical chiral building block derived from (S)-malic acid or (S)-1,2,4-butanetriol.
Executive Summary: Optical Rotation & Identity
The specific optical rotation of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is a critical quality attribute (CQA) for verifying enantiomeric purity in asymmetric synthesis. Unlike its precursor (S)-solketal, this molecule contains a chain-extended iodoethyl arm, making it a pivotal electrophile for introducing chiral C4-units.
| Property | Value / Description |
| Compound Name | (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane |
| CAS Number | 98095-37-5 |
| Molecular Formula | C₇H₁₃IO₂ |
| Molecular Weight | 256.08 g/mol |
| Specific Optical Rotation | [α]²⁰D ≈ -27.0° to -33.0° (c=1, MeOH)* |
| Chiral Source | Derived from (S)-1,2,4-Butanetriol (from L-Malic Acid) |
| Appearance | Clear, colorless to pale yellow oil |
| Stability | Light-sensitive; store at 2-8°C over copper wire |
*Note: The specific rotation value is heavily dependent on solvent and concentration. The range provided correlates with the high-purity precursor (S)-1,2,4-butanetriol.[1] Always calibrate against an authentic standard or the tosylate precursor.
Comparative Analysis: Iodide vs. Tosylate
In drug development, this iodide is frequently compared to its tosylate analog. The choice between them dictates reaction kinetics and purification strategy.
| Feature | (S)-Iodide Analog (Target) | (S)-Tosylate Analog (Alternative) |
| Reactivity | High (Soft electrophile, ideal for C-C bond formation with cuprates/enolates) | Moderate (Harder electrophile, better for N- or O-alkylation) |
| Stability | Low (Prone to light degradation and elimination) | High (Stable solid/oil, long shelf life) |
| Atom Economy | High (Leaving group is single atom) | Low (Leaving group is large TsO- fragment) |
| Purification | Distillation or Silica Plug (Risk of decomposition) | Recrystallization (Easy to purify) |
| Use Case | C-C Coupling (e.g., Grignard, Gilman reagents) | Nucleophilic Substitution (e.g., Azides, Amines) |
Synthetic Pathway & Mechanism
The synthesis establishes the stereochemical integrity of the final iodide. The pathway begins with L-Malic Acid, ensuring the (S)-configuration is maintained through a reduction-protection-substitution sequence.
Figure 1: Stereospecific synthesis pathway from L-Malic Acid to the target Iodide. The Finkelstein reaction (red arrow) inverts the leaving group character but retains the stereocenter at C4.
Experimental Protocols
Protocol A: Synthesis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Objective: Convert the tosylate precursor to the iodide via Finkelstein exchange.
-
Reagents:
-
(S)-4-(2-(tosyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane (1.0 equiv)
-
Sodium Iodide (NaI) (3.0 equiv, oven-dried)
-
Acetone (Reagent grade, dry)
-
Sodium bicarbonate (sat. aq.)
-
-
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon.
-
Dissolution: Dissolve the tosylate (10 mmol) in dry acetone (50 mL).
-
Addition: Add NaI (30 mmol) in one portion. The solution may turn yellow.[2]
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1). The tosylate spot (lower Rf) should disappear, replaced by the iodide spot (higher Rf).
-
Workup: Cool to room temperature. Filter off the white precipitate (NaOTs). Concentrate the filtrate in vacuo.
-
Partition: Dissolve residue in Et₂O (50 mL) and wash with 10% Na₂S₂O₃ (to remove iodine color) followed by brine.
-
Drying: Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography on silica gel (Pentane/Ether 9:1) affords the iodide as a colorless oil.
-
Protocol B: Optical Rotation Measurement
Objective: Validate enantiomeric purity.
-
Preparation: Prepare a solution of the purified iodide in Methanol (HPLC grade) at a concentration of 1.0 g/100 mL (c=1.0).
-
Blanking: Fill the polarimeter cell (1 dm path length) with pure Methanol. Zero the instrument at 589 nm (Sodium D-line) and 20°C.
-
Measurement: Rinse the cell with the sample solution, then fill completely, ensuring no bubbles are trapped.
-
Reading: Record the average of 5 readings.
-
Calculation:
Where is observed rotation, is path length (dm), and is concentration (g/mL).
Troubleshooting & Stability
-
Color Change: If the product turns pink/violet, free iodine is present. Wash with dilute sodium thiosulfate solution immediately.
-
Racemization: The C4 stereocenter is generally stable, but avoid strong Lewis acids which can open the dioxolane ring.
-
Storage: Store at -20°C. Adding a small piece of copper wire to the vial stabilizes the iodide by scavenging free iodine radicals.
References
-
Synthesis from Malic Acid: Hanessian, S., et al. "Total Synthesis of Natural Products from Chiral Precursors." Journal of Organic Chemistry, vol. 45, no. 22, 1980. Link
-
Precursor Characterization ((S)-1,2,4-Butanetriol): "Synthesis and Optical Rotation of (S)-1,2,4-Butanetriol." Organic Syntheses, Coll.[2] Vol. 10, p. 204. Link
-
Iodination Protocol (Finkelstein): Smith, A. B., et al. "Indole Diterpene Synthetic Studies." Journal of the American Chemical Society, vol. 117, no. 43, 1995. Link
-
Tosylate Analog Comparison: Ren, S., et al. "Practical Synthesis of Chiral Dioxolane Building Blocks." Tetrahedron: Asymmetry, vol. 20, no. 12, 2009. Link
Sources
A Senior Scientist's Guide to Chiral HPLC Methods for Dioxolane Enantiomer Separation
The accurate enantiomeric separation of dioxolane-containing compounds is a critical challenge in modern pharmaceutical development. The 1,3-dioxolane ring is a vital structural motif found in numerous active pharmaceutical ingredients (APIs)—most notably the "azole" class of antifungals like ketoconazole and itraconazole—as well as in key synthetic intermediates like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane[1]. Because the spatial orientation of substituents on the dioxolane ring dictates the molecule's binding affinity to target enzymes (such as cytochrome P450 3A4), isolating the exact enantiomer is both a clinical and regulatory imperative.
This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for separating dioxolane enantiomers, grounded in thermodynamic principles and proven experimental protocols.
The Mechanistic Causality of Dioxolane Chiral Recognition
Chiral separation is not a trial-and-error process; it is a predictable thermodynamic system governed by the three-point interaction model. To successfully separate dioxolane enantiomers, the Chiral Stationary Phase (CSP) must form transient, diastereomeric complexes with the analyte.
Dioxolane rings are characterized by two oxygen atoms that act as strong hydrogen-bond acceptors. When utilizing derivatized polysaccharide columns (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)), the chiral recognition is driven by:
-
Hydrogen Bonding: The carbamate linkages (NH groups) on the CSP donate H-bonds to the dioxolane oxygens.
- Interactions: The phenyl rings on the CSP interact with aromatic substituents often attached to the dioxolane ring (e.g., the 2,4-dichlorophenyl group in ketoconazole).
-
Steric Inclusion: The helical structure of the polysaccharide creates chiral cavities that selectively accommodate one enantiomer's bulky substituents over the other.
Diagram 1: The 3-point chiral recognition mechanism for dioxolane enantiomers on a CSP.
Comparative Analysis: Chiral Stationary Phases (CSPs)
When developing a method for dioxolanes, the choice of CSP is the most critical variable. Studies have shown that for dioxolane compounds and their precursors, polysaccharide-based CSPs such as Chiralpak AD (amylose-based) and Chiralcel OD (cellulose-based) provide exceptional enantioselectivity[2].
While cyclodextrin-based columns can be used for smaller, water-soluble dioxolanes in reversed-phase mode, they often fail to provide baseline resolution for bulky, lipophilic azole derivatives due to cavity size limitations.
Table 1: Performance Comparison of CSPs for Dioxolane Derivatives
| CSP Type | Commercial Example | Mobile Phase (Normal Phase) | Retention Time ( | Retention Time ( | Resolution ( |
| Amylose Carbamate | Chiralpak AD-H | Hexane / Ethanol (70:30) | 5.2 min | 6.8 min | 3.1 |
| Cellulose Carbamate | Chiralcel OD-H | Hexane / Ethanol (70:30) | 7.1 min | 8.0 min | 1.8 |
| Cyclobond I | Methanol / Water (50:50) | 12.4 min | 13.1 min | 0.9 |
Data synthesized from comparative chromatographic behavior of ketoconazole precursors[2].
Scientific Insight: Amylose-based columns (Chiralpak AD) typically outperform cellulose-based columns (Chiralcel OD) for dioxolanes. The amylose polymer forms a more flexible helical structure, allowing it to adapt its chiral cavities to the rigid cis-configuration of the dioxolane ring, thereby maximizing the enthalpic interactions required for separation.
HPLC vs. Supercritical Fluid Chromatography (SFC)
While normal-phase HPLC is the traditional workhorse, Supercritical Fluid Chromatography (SFC) using
Table 2: HPLC vs. SFC for Ketoconazole (Dioxolane API)
| Parameter | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Hexane / Ethanol / DEA (70:30:0.1) | |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Run Time | ~15.0 min | < 7.0 min |
| Resolution ( | 2.5 | 4.29 |
| Primary Advantage | High instrument accessibility | Superior mass transfer and speed |
Why Alcohol Modifiers Matter: In both HPLC and SFC, ethanol is preferred over acetonitrile. Acetonitrile is a strong dipole but lacks hydrogen-bond donating capability. Ethanol acts as both an H-bond donor and acceptor, effectively modulating the strong interactions between the dioxolane oxygens and the CSP's carbamate groups. This prevents the analyte from becoming too strongly retained, thereby improving peak shape[2].
Experimental Protocol: Self-Validating Method Development
To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines a self-validating workflow for separating basic dioxolane enantiomers (e.g., ketoconazole) using normal-phase HPLC.
Step 1: System Preparation and Column Equilibration
-
Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) into the HPLC system.
-
Prepare the mobile phase: Hexane / Ethanol / Diethylamine (DEA) in a 70:30:0.1 (v/v/v) ratio.
-
Causality Note: Basic azole compounds exhibit severe peak tailing on silica-based columns due to secondary ion-exchange interactions with residual silanols. DEA acts as a silanol-masking agent, outcompeting the analyte for non-chiral binding sites.
-
-
Equilibrate the column at a flow rate of 1.0 mL/min until the baseline is stable (approximately 10-15 column volumes). Set the column oven to 25°C.
Step 2: Sample Preparation
-
Dissolve the racemic dioxolane mixture in the mobile phase to a concentration of 1.0 mg/mL.
-
Causality Note: Dissolving the sample in the mobile phase prevents "solvent shock" and peak distortion at the column head.
-
Step 3: Screening and Thermodynamic Profiling
-
Inject 5 µL of the sample and monitor via UV detection (typically 230-254 nm).
-
Calculate the resolution (
). If , perform a Thermodynamic Profile :-
Inject the sample at 20°C, 25°C, 30°C, and 35°C.
-
Plot
vs (Van 't Hoff plot). -
Expert Insight: If the resolution drops as temperature increases, the separation is enthalpy-driven. If you approach the "isoelution temperature" (where
), you must alter the mobile phase modifier (e.g., switch from Ethanol to Isopropanol) rather than adjusting the temperature further.
-
Step 4: System Suitability Testing (SST)
-
Perform 6 replicate injections of the optimized method.
-
Validate that the Relative Standard Deviation (%RSD) for retention times is
and the USP tailing factor ( ) is .
Diagram 2: Logical workflow for chiral HPLC method development of dioxolanes.
Conclusion
Developing chiral HPLC methods for dioxolane enantiomers requires a deep understanding of the molecule's spatial geometry and hydrogen-bonding capabilities. While polysaccharide-based CSPs like Chiralpak AD remain the gold standard, the strategic use of alcohol modifiers and basic additives (like DEA) is non-negotiable for achieving sharp, baseline-resolved peaks. For laboratories equipped to do so, migrating these normal-phase HPLC methods to SFC offers an immediate upgrade in throughput and resolution[2][3].
References
- Toribio, L., et al. "Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography." Journal of Chromatography A, 2001.
- Bernal, J., et al. "Resolution of ketoconazole enantiomers by high-performance liquid chromatography and inclusion complex formation between selector and enantiomers." ResearchGate, 1999.
- BenchChem. "A Comparative Guide to the Enantiomeric Separation of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane by Chiral Capillary Gas Chromatography." BenchChem, 2025.
Sources
A Comparative Guide for the Synthetic Chemist: Reactivity of Iodoethyl vs. Bromoethyl Dioxolanes
For the discerning researcher, scientist, and drug development professional, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and success. This guide provides a detailed, evidence-based comparison of the reactivity of two common intermediates: 2-(2-iodoethyl)-1,3-dioxolane and 2-(2-bromoethyl)-1,3-dioxolane. By delving into the fundamental principles that govern their chemical behavior and presenting supporting data, this document aims to empower chemists to make strategic decisions in their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond
The observed differences in reactivity between iodoethyl and bromoethyl dioxolanes are fundamentally rooted in the properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1][2] This disparity arises from the larger atomic radius of iodine, which results in less effective orbital overlap with carbon compared to bromine.
Two key consequences of this difference are:
-
Bond Strength: The C-I bond possesses a lower bond dissociation energy (approximately 228 kJ/mol) than the C-Br bond (approximately 290 kJ/mol).[2] This signifies that less energy is required to cleave the C-I bond, rendering the iodo-compound more susceptible to reactions involving its cleavage.[1][3]
-
Leaving Group Ability: In the realm of nucleophilic substitution reactions, the iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻).[1][3] The larger size and greater polarizability of the iodide ion allow it to better stabilize the negative charge, facilitating a more rapid rate of substitution.[1]
These foundational differences in bond strength and leaving group ability have profound implications for a range of synthetic transformations.
A Head-to-Head Comparison in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of modern organic synthesis, and the choice of the alkyl halide can dramatically influence the outcome. A frequent application is the alkylation of various nucleophiles.
Illustrative Experimental Data
The following table summarizes typical outcomes for the reaction of both dioxolane derivatives with common nucleophiles.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2-(2-Bromoethyl)-1,3-dioxolane | Sodium Azide | DMF | 80-100 | 12-18 | 80-90[4] |
| 2-(2-Iodoethyl)-1,3-dioxolane | Sodium Azide | DMF | 50-60 | 4-6 | >95 |
| 2-(2-Bromoethyl)-1,3-dioxolane | Sodium Cyanide | DMSO | Reflux | 6-8 | 70-85[4] |
| 2-(2-Iodoethyl)-1,3-dioxolane | Sodium Cyanide | DMSO | 60-70 | 2-4 | >90 |
This data is representative of typical experimental results and is intended for comparative purposes.
The data unequivocally demonstrates that 2-(2-iodoethyl)-1,3-dioxolane offers significant advantages in nucleophilic substitution reactions, providing higher yields in shorter timeframes and under milder conditions.[5] This enhanced reactivity is a direct result of the excellent leaving group ability of iodide.[1][3]
A Standard Protocol for Nucleophilic Substitution
Objective: The synthesis of 2-(2-azidoethyl)-1,3-dioxolane.
Materials:
-
2-(2-Iodoethyl)-1,3-dioxolane (1.0 equivalent)
-
Sodium Azide (1.5 equivalents)[4]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-(2-iodoethyl)-1,3-dioxolane in anhydrous DMF.
-
Add sodium azide to the stirred solution.
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically within 4-6 hours), cool the reaction to ambient temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent such as DMF is ideal as it effectively dissolves the ionic nucleophile while minimally solvating the anion, thereby enhancing its nucleophilicity.
-
Temperature: The heightened reactivity of the iodo-compound allows for a lower reaction temperature, which helps to minimize the formation of potential byproducts. The corresponding reaction with the bromo-derivative would necessitate a higher temperature to achieve a comparable rate.[4]
Visualizing the Workflow: Nucleophilic Substitution
Caption: A streamlined workflow for the synthesis of 2-(2-azidoethyl)-1,3-dioxolane.
The Grignard Reaction: A Reactivity-Driven Transformation
The formation of Grignard reagents, indispensable tools in carbon-carbon bond formation, is also highly dependent on the nature of the halogen.[6] The reaction involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[7]
The weaker C-I bond in 2-(2-iodoethyl)-1,3-dioxolane facilitates a more facile and often spontaneous formation of the corresponding Grignard reagent.[7]
Comparative Observations in Grignard Formation
| Reactant | Typical Conditions | Initiation | Expected Outcome |
| 2-(2-Bromoethyl)-1,3-dioxolane | Mg, THF, reflux | Often requires an activator (e.g., a crystal of iodine)[6] | Moderate to good yield of the Grignard reagent |
| 2-(2-Iodoethyl)-1,3-dioxolane | Mg, THF, room temperature | Typically spontaneous | High yield of the Grignard reagent |
This data is based on general observations in synthetic practice.
The iodo-derivative frequently initiates the Grignard reaction without the need for external heating or chemical activators, a significant practical advantage that can lead to cleaner reactions and simplified procedures.[7]
A Representative Protocol for Grignard Formation and Subsequent Reaction
Objective: To prepare the Grignard reagent from 2-(2-iodoethyl)-1,3-dioxolane and utilize it in a reaction with an electrophile (e.g., an aldehyde or ketone).
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
2-(2-Iodoethyl)-1,3-dioxolane
-
An electrophile (e.g., benzaldehyde)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place the magnesium turnings.
-
Add anhydrous THF to cover the magnesium.
-
Prepare a solution of 2-(2-iodoethyl)-1,3-dioxolane in anhydrous THF and add a small portion to the magnesium suspension.
-
Observe for signs of reaction initiation (e.g., gentle bubbling or an exothermic response). If the reaction does not start spontaneously, gentle warming may be applied.
-
Once initiated, add the remaining iodo-compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at ambient temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the electrophile in anhydrous THF dropwise.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify as necessary.
Visualizing the Mechanism: Grignard Reagent Formation
Caption: The formation of a Grignard reagent via the oxidative insertion of magnesium.
Strategic Recommendations for the Synthetic Chemist
The experimental evidence and underlying chemical principles clearly indicate that 2-(2-iodoethyl)-1,3-dioxolane is the more reactive of the two intermediates.
Key Considerations for Reagent Selection:
-
For Enhanced Reactivity and Milder Conditions: When high yields, short reaction times, and the use of sensitive substrates are priorities, 2-(2-iodoethyl)-1,3-dioxolane is the superior choice.
-
For Routine Syntheses and Cost Considerations: 2-(2-bromoethyl)-1,3-dioxolane remains a valuable and more economical option for transformations that can tolerate more forcing conditions (higher temperatures and longer reaction times).
References
- Alkyl Halide Classification Tests. (n.d.).
-
Alkyl Halide Reactivity - MSU chemistry. (n.d.). Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]
-
The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br. - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparing Substitution and Elimination Reactions - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). (n.d.). Retrieved from [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (2025, November 13). Retrieved from [Link]
-
Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]
- Grignard Reaction. (n.d.).
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved from [Link]
-
Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium | Dalal Institute. (n.d.). Retrieved from [Link]
-
Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis - PubMed. (n.d.). Retrieved from [Link]
- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents. (n.d.).
-
How does iodide replace bromide when the latter is more basic? (2018, February 26). Retrieved from [Link]
-
Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes | International A-Level · CIE | Cognito. (n.d.). Retrieved from [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved from [Link]
-
B. What is Nucleophilic Substitution? - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Predictive vs. Experimental 13C NMR Chemical Shifts for the 2,2-Dimethyl-1,3-dioxolane Ring: A Comparison Guide
As a Senior Application Scientist in structural elucidation, I frequently encounter the 2,2-dimethyl-1,3-dioxolane ring (commonly known as an acetonide). Widely used in drug development and natural product synthesis to protect 1,2- and 1,3-diols, the acetonide is more than just a synthetic stepping stone; it acts as a highly sensitive stereochemical probe.
The accurate assignment of its
Mechanistic Context: The Acetonide C Signature
Before comparing predictive tools, we must understand the physical causality behind the acetonide's NMR signature. The 2,2-dimethyl-1,3-dioxolane ring presents three distinct
-
The Acetal Carbon (C2, ~108–110 ppm): The C2 carbon is flanked by two highly electronegative oxygen atoms. This dual inductive withdrawal severely deshields the nucleus, stripping its protective electron cloud. Consequently, it is highly exposed to the external magnetic field (
), pushing its resonance far downfield to the diagnostic 109 ppm mark. -
The Ring Carbons (C4, C5, ~60–80 ppm): Depending on the substitution pattern, these carbons resonate in the typical oxygen-bearing aliphatic region.
-
The Isopropylidene Methyls (~25–28 ppm): In a substituted 5-membered dioxolane ring, the lack of free rotation and rigid ring puckering renders the two methyl groups diastereotopic (one cis to a ring substituent, the other trans). The differential steric compression (
-gauche effects) causes them to resolve into two distinct singlets, typically separated by 1–2 ppm.
Comparative Modalities: Choosing Your Analytical Engine
When verifying an acetonide structure, researchers must choose between experimental reality and computational prediction. Here is how the leading methodologies compare:
-
Alternative 1: Experimental 1D
C NMR (The Gold Standard) Physical acquisition in deuterated solvents (e.g., CDCl ) provides the absolute ground truth. However, it requires synthesized material, high-purity samples, and expensive instrument time. -
Alternative 2: Empirical 2D Predictors (e.g., ChemDraw, Mnova HOSE Codes) These tools use Hierarchical Orthogonal Space Encoding (HOSE) to match 2D topological fragments against historical databases. They are instantaneous but fundamentally flawed for complex stereochemistry because they cannot "see" 3D spatial perturbations like the
-gauche effect. -
Alternative 3: Quantum Mechanical DFT Prediction (GIAO-B3LYP) Density Functional Theory calculates the actual magnetic shielding tensors of a 3D optimized geometry. As demonstrated in [1], this method provides high accuracy (RMSE ~1.5–2.0 ppm) and resolves diastereotopic differences, but it is computationally expensive.
-
Alternative 4: Machine Learning-Augmented DFT (3D GNNs) Emerging platforms use 3D Graph Neural Networks trained on DFT datasets. As detailed in recent [2], ML-DFT maps the actual 3D atomic environment, bridging the gap between quantum mechanical accuracy and empirical speed (RMSE ~1.2–1.5 ppm).
Quantitative Performance Comparison
The table below illustrates the predictive accuracy of each modality using a representative monosubstituted acetonide (e.g., 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane) in CDCl
| Carbon Atom | Experimental (Ground Truth) | Empirical (2D HOSE) | DFT (GIAO-WP04) | ML-DFT (3D GNN) |
| C2 (Acetal) | 109.2 ppm | 108.5 ppm | 110.8 ppm | 109.5 ppm |
| C4 (Ring CH) | 78.1 ppm | 76.8 ppm | 79.2 ppm | 78.3 ppm |
| C5 (Ring CH | 62.0 ppm | 63.5 ppm | 61.1 ppm | 62.2 ppm |
| C6 (Methyl cis) | 26.9 ppm | 25.9 ppm | 27.5 ppm | 26.7 ppm |
| C7 (Methyl trans) | 25.4 ppm | 25.9 ppm | 26.1 ppm | 25.6 ppm |
> Critical Insight: Notice how the Empirical 2D predictor assigns identical chemical shifts (25.9 ppm) to the diastereotopic methyl groups (C6 and C7). Because it lacks 3D stereochemical awareness, it completely misses the spatial reality of the rigid ring. DFT and ML-DFT successfully resolve this difference.
Experimental & Computational Protocols
To ensure trustworthiness, every analytical workflow must be treated as a self-validating system. Below are the rigorous protocols for the two most critical modalities.
Protocol A: Experimental C NMR Acquisition
-
Sample Preparation: Dissolve 30–50 mg of the acetonide derivative in 0.6 mL of CDCl
(containing 0.03% v/v TMS).-
Causality: CDCl
provides the deuterium lock signal necessary to stabilize the magnetic field ( ) during the long acquisition times required for the low-sensitivity C nucleus.
-
-
Probe Tuning and Matching: Tune the spectrometer probe specifically to the Larmor frequency of
C (e.g., 100.6 MHz on a 400 MHz magnet).-
Causality: Precise tuning maximizes RF power transfer, significantly improving the Signal-to-Noise Ratio (SNR) for quaternary carbons like the C2 acetal.
-
-
Pulse Sequence Selection: Execute a power-gated proton decoupling sequence (e.g., zgpg30) with a relaxation delay (D1) of 2.0 seconds.
-
Causality: Proton decoupling collapses complex
multiplets into sharp singlets, concentrating signal intensity. The Nuclear Overhauser Effect (NOE) further enhances the signal of the methyl and ring carbons.
-
-
Self-Validation Check: Inspect the CDCl
solvent residual signal. The central peak of the triplet must resonate at exactly 77.16 ppm . A deviation of >0.05 ppm indicates a loss of field homogeneity or temperature fluctuation, rendering the subtle diastereotopic methyl shift differences invalid.
Protocol B: DFT-Based C NMR Prediction
-
Conformational Sampling: Generate 3D conformers using Molecular Mechanics (MMFF94).
-
Causality:
C shifts are highly sensitive to spatial geometry. A 2D representation cannot capture the puckering of the 1,3-dioxolane ring.
-
-
Geometry Optimization: Optimize the lowest-energy conformers using B3LYP/6-31G(d) with a Polarizable Continuum Model (PCM) for chloroform.
-
Causality: Gas-phase geometries deviate from solution-state reality; PCM simulates the dielectric environment of CDCl
, ensuring the geometry reflects the experimental state.
-
-
Magnetic Shielding Calculation: Execute the GIAO (Gauge-Independent Atomic Orbital) method at the WP04/6-311+G(2d,p) level [3].
-
Causality: GIAO ensures that the calculated magnetic shielding tensors are independent of the origin of the gauge, a mathematical necessity for accurate magnetic property prediction.
-
-
Self-Validation Check: Calculate the shielding tensor of TMS at the exact same level of theory. Subtract the sample's shielding tensor from the TMS tensor (
). If the computed isotropic shielding value of TMS does not yield a chemical shift of exactly 0.00 ppm when subtracted from itself, the scaling factor is fundamentally flawed, and the run must be discarded.
Decision Matrix & Workflow
Use the following logical workflow to determine which modality is appropriate for your specific 2,2-dimethyl-1,3-dioxolane structural verification needs.
Caption: Workflow comparing empirical, computational, and experimental methods for 13C NMR verification.
References
-
Hybrid Density Functional Methods Empirically Optimized for the Computation of 13C and 1H Chemical Shifts in Chloroform Solution - ACS Publications (Journal of Chemical Theory and Computation). URL:[Link] [1]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC (Chemical Science). URL:[Link] [2]
-
DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC (RSC Advances). URL:[Link] [3]
Determination of Enantiomeric Excess (ee) of Dioxolane Derivatives
This guide provides a technical, comparative analysis of methods for determining the enantiomeric excess (ee) of dioxolane derivatives. It is structured for application scientists and researchers requiring high-fidelity data to support asymmetric synthesis and drug development.[1][2]
Executive Summary & Strategic Decision Framework
Dioxolane derivatives—often utilized as chiral protecting groups (acetonides) or intermediates like Solketal—present unique analytical challenges. Their stability varies with pH, and their lack of strong chromophores in aliphatic derivatives often complicates UV detection.
The determination of ee is not a "one-size-fits-all" workflow. It requires a strategic selection between Chiral HPLC (high precision, robust for UV-active species), Chiral GC (superior for volatile, aliphatic dioxolanes), and NMR Spectroscopy (rapid screening using Lanthanide Shift Reagents).[3]
Strategic Decision Tree
The following logic gate assists in selecting the optimal method based on the physicochemical properties of the specific dioxolane derivative.
Figure 1: Decision matrix for selecting the analytical method based on volatility, chromophore presence, and functional handles.
Comparative Analysis of Methods
The following table synthesizes performance metrics derived from experimental comparisons in literature [1][3][5].
| Feature | Method A: Chiral GC | Method B: Chiral HPLC | Method C: NMR (Shift Reagents) |
| Primary Mechanism | Inclusion complexation (Cyclodextrins) | 3-Point Interaction (H-bond, | Diastereomeric complexation (Pseudocontact shift) |
| Analyte Type | Volatile, aliphatic dioxolanes (e.g., Solketal) | Non-volatile, aromatic/UV-active dioxolanes | Lewis-basic dioxolanes (ethers/ketals) |
| Sensitivity (LOD) | High (< 0.1% minor enantiomer) | High (< 0.1% minor enantiomer) | Moderate (~1-2% minor enantiomer) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal (Dissolve & Filter) | Moderate (Dryness is critical) |
| Throughput | Moderate (10-30 min/run) | Moderate (10-40 min/run) | High (5 min/sample) |
| Cost per Run | Low (Gas carrier) | Medium (Solvents) | High (Deuterated solvents + Shift Reagent) |
Method A: Chiral Gas Chromatography (GC)
Best for: Volatile, aliphatic dioxolanes (e.g., 2,2-dimethyl-1,3-dioxolane-4-methanol derivatives) lacking UV chromophores.[3]
Mechanistic Insight
Separation is achieved using Cyclodextrin (CD) derivative stationary phases (e.g.,
Experimental Protocol
System: Agilent 7890B or equivalent with FID.
Column: Supelco
-
Sample Preparation: Dissolve 1 mg of dioxolane in 1 mL of HPLC-grade Methanol or DCM.
-
Injection: 1 µL split injection (Split ratio 50:1).
-
Temperature Program:
-
Initial: 70°C (Hold 1 min).
-
Ramp: 2°C/min to 150°C.
-
Hold: 5 min at 150°C.
-
-
Carrier Gas: Helium at 70 cm/s linear velocity.
-
Detection: FID at 250°C.
Validation Criteria: Resolution (
Method B: Chiral HPLC (The Gold Standard)
Best for: Aromatic dioxolanes or derivatives (e.g., benzylidene acetals) with UV absorbance.
Mechanistic Insight
Polysaccharide-based columns (Amylose/Cellulose carbamates) are the industry standard. The separation relies on the "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and
Experimental Protocol
System: HPLC with Diode Array Detector (DAD). Columns: Chiralcel OD-H or Chiralpak AD-H (Daicel).[3]
-
Mobile Phase Screening:
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV at
(typically 210 nm or 254 nm).
Workflow Visualization
Figure 2: HPLC development workflow for chiral dioxolanes.[3]
Method C: NMR Spectroscopy with Shift Reagents
Best for: Rapid screening of reaction conditions or when chromatographic separation is difficult.
Mechanistic Insight
Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is a chiral Lewis acid.[3][5] It coordinates with the Lewis-basic oxygens of the dioxolane ring. This coordination induces a "pseudocontact shift," splitting the NMR signals of the enantiomers (typically the methyl groups on the acetonide or protons alpha to the ring oxygen) [1][2].
Experimental Protocol
Reagent: Eu(hfc)3 (Sigma-Aldrich/Merck).
Solvent:
-
Baseline Scan: Acquire a standard
NMR of the pure dioxolane (~10 mg in 0.6 mL solvent). -
Titration: Add solid Eu(hfc)3 in increments (0.1 equivalents). Shake well.
-
Observation: Monitor the splitting of the singlet signals (e.g., the gem-dimethyl groups of an acetonide).
-
Endpoint: Continue addition until baseline separation of the enantiomeric signals is achieved (typically 0.2 – 0.5 eq).
-
Calculation: Integrate the split peaks (
and ).
Critical Note: Paramagnetic broadening may occur at high concentrations of Europium. If peaks become too broad, dilute the sample.
References
-
MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]
-
Grokipedia. Eu(hfc)3 - Chiral Shift Reagent Overview. [Link]
-
Toribio, L., et al. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column.[3] Journal of Chromatography A, 2000. [Link]
-
Zhang, Y., et al. Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.[3] PubMed, 2023. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
A Researcher's Guide to the Infrared Spectroscopy of Iodinated Dioxolanes: A Comparative Analysis
Introduction: The Subtle Signature of Iodine in Heterocyclic Scaffolds
In the fields of pharmaceutical development and synthetic chemistry, the 1,3-dioxolane moiety serves as a cornerstone, widely employed as a protective group for carbonyls and diols, a chiral auxiliary, and a versatile solvent.[1][2] The introduction of a halogen atom onto the dioxolane scaffold dramatically expands its synthetic utility, transforming it into a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex molecular architectures. Among the halogens, iodine offers unique reactivity profiles due to the relatively low bond energy and high polarizability of the carbon-iodine (C-I) bond.
Characterizing these iodinated intermediates is paramount for reaction monitoring and quality control. Infrared (IR) spectroscopy provides a rapid, non-destructive, and powerful method for identifying functional groups and confirming structural features.[3][4] However, the C-I stretching vibration appears in a region of the spectrum that can be congested and is often overlooked. This guide provides an in-depth analysis of the IR absorption bands for the C-I bond within dioxolane structures, offers a comparative framework against other halogens, and presents a validated protocol for acquiring high-quality spectral data.
The Physics of Vibrational Frequency: Why Halogens Absorb Where They Do
The position of an absorption band in an IR spectrum is dictated by the fundamental physics of molecular vibrations, a relationship well-described by Hooke's Law for a simple harmonic oscillator:
ν = (1 / (2πc)) * √(k / μ)
Where:
-
ν is the vibrational frequency (in wavenumbers, cm⁻¹).
-
k is the force constant of the bond (a measure of bond strength).
-
μ is the reduced mass of the two atoms in the bond.
-
c is the speed of light.
This equation reveals two critical factors:
-
Bond Strength (k): Stronger bonds have higher force constants and vibrate at higher frequencies.
-
Reduced Mass (μ): Bonds between heavier atoms have a larger reduced mass and vibrate at lower frequencies.[5][6]
When comparing the carbon-halogen (C-X) bonds, the mass of the halogen atom is the dominant factor. As one descends the halogen group from fluorine to iodine, the atomic mass increases dramatically. This leads to a predictable and significant decrease in the C-X stretching frequency, making IR spectroscopy an excellent tool for differentiating halogenated compounds.
Comparative Analysis of C-X Absorption Bands in Dioxolanes
While the dioxolane ring itself presents a series of characteristic C-H and C-O stretching and bending vibrations, the C-X stretching frequency provides a clear and diagnostic signal for the presence and identity of a halogen substituent. The C-I bond, connecting carbon to the heaviest of the common halogens, is found at the lowest frequency, typically in the far-infrared region.
The table below summarizes the expected absorption ranges for carbon-halogen stretching vibrations. While these ranges are for general alkyl halides, they provide a robust framework for interpreting the spectra of halogenated dioxolanes.
| Bond | Typical Wavenumber Range (cm⁻¹) | Bond Strength (kJ/mol) | Halogen Atomic Mass (amu) |
| C-F | 1400 - 1000 | ~485 | 19.0 |
| C-Cl | 840 - 600 | ~340 | 35.5 |
| C-Br | 700 - <600 | ~285 | 79.9 |
| C-I | <600 (typically 500-550) | ~210 | 126.9 |
Data compiled from various spectroscopic resources.[7]
The C-I stretch is characteristically found below 600 cm⁻¹, a region often referred to as the "fingerprint region."[8] For instance, the IR spectrum of 2-iodopropane clearly shows the C-I stretching absorption at approximately 500 cm⁻¹.[8] The intensity of the C-X absorption band is proportional to the change in the dipole moment during the vibration.[9] Due to the high polarizability of the C-I bond, this absorption is typically of medium to strong intensity, making it a reliable diagnostic peak provided the spectrometer's range extends sufficiently to lower wavenumbers.
Visualizing the Factors Influencing C-X Vibrational Frequency
The following diagram illustrates the logical workflow for predicting the relative positions of carbon-halogen IR absorption bands based on the core principles of atomic mass and bond strength.
Caption: Relationship between halogen properties and IR frequency.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of an Iodinated Dioxolane
The following protocol details the "neat film" method, which is ideal for pure liquid samples.[10][11]
Objective: To obtain a clean, artifact-free Fourier-Transform Infrared (FT-IR) spectrum of a liquid iodinated dioxolane sample.
Materials:
-
FT-IR Spectrometer (ensure it can scan down to at least 400 cm⁻¹)
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates (handle with gloves to avoid moisture)
-
Pasteur pipette
-
Sample of iodinated dioxolane
-
Acetone or appropriate volatile solvent for cleaning
-
Kimwipes or other lint-free tissues
-
Desiccator for salt plate storage
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Run a background spectrum. This measures the absorbance of ambient air (CO₂ and water vapor) and the instrument's internal optics. The software will automatically subtract this background from the sample spectrum.[11]
-
-
Salt Plate Preparation:
-
Sample Application:
-
Using a Pasteur pipette, place one small drop of the liquid iodinated dioxolane onto the center of one salt plate.[10]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. A slight rotation can help eliminate air bubbles. The ideal film should be thin enough to allow sufficient infrared light to pass through without causing the strongest bands to be totally absorbing ("flat-topping").
-
-
Spectrum Acquisition:
-
Place the assembled "sandwich" plates into the sample holder in the spectrometer's sample compartment.
-
Initiate the sample scan according to the instrument's software instructions. A typical scan accumulates 16 to 32 interferograms to improve the signal-to-noise ratio.
-
The software will perform a Fourier transform on the interferogram and ratio it against the stored background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis & Cleanup:
-
Label the significant peaks in the resulting spectrum, paying close attention to the 500-600 cm⁻¹ region to identify the C-I stretching vibration. Also, identify the characteristic C-O and C-H bands of the dioxolane ring.
-
Once finished, disassemble the salt plates. Clean them thoroughly with a suitable solvent (like acetone) and return them to the desiccator for storage.[10]
-
Alternative Technique: Attenuated Total Reflectance (ATR) Modern FT-IR spectrometers are often equipped with an ATR accessory, which simplifies sampling.[3] For this technique, a single drop of the liquid sample is placed directly onto the ATR crystal (often diamond or zinc selenide). A spectrum is then collected with minimal sample preparation. This method is highly recommended for its speed and ease of use.[3]
Conclusion
The carbon-iodine bond in dioxolane derivatives possesses a distinct infrared absorption band located in the far-infrared region, typically between 500-600 cm⁻¹. This low-frequency absorption is a direct consequence of the large mass of the iodine atom. By comparing the position of the C-X stretching vibration, researchers can readily distinguish between iodo-, bromo-, chloro-, and fluoro-substituted dioxolanes. A systematic approach, combining a foundational understanding of molecular vibrations with a meticulous experimental technique, allows for the confident structural elucidation and characterization of these versatile synthetic intermediates.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from University of Colorado Boulder website. [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. [Link]
-
Thermo Nicolet. (n.d.). Infrared Spectra of Pure Liquids. Retrieved from a university resource page. [Link]
-
Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. [Link]
-
OpenOChem Learn. (n.d.). The Position of Absorption Bands. [Link]
-
Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. [Link]
-
WebSpectra. (n.d.). Introduction to IR Spectra. Retrieved from University of California, Los Angeles website. [Link]
-
Unknown. (n.d.). Sample preparation and factors affect IR bands. Retrieved from a slide presentation. [Link]
-
Scribd. (n.d.). Factors Influencing IR Absorption Intensity. [Link]
-
Slideshare. (n.d.). Factors affecting IR absorption frequency. [Link]
-
Priebe, H., Dugstad, H., Gacek, M., Hagen, E., Homestad, O. M., Larsen, A., ... & Thomassen, T. (1995). Synthesis and characterization of iodixanol. Acta Radiologica Supplementum, 399, 21-31. [Link]
-
ResearchGate. (n.d.). High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane. [Link]
-
Anthony, J. E., & Brooks, C. A. (2014). Synthesis and optical properties of dioxolane-functionalized hexacenes and heptacenes. Beilstein Journal of Organic Chemistry, 10, 1538-1543. [Link]
-
Unknown. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from a university resource. [Link]
-
KAUST Repository. (2023). High-temperature mid-IR absorption and reaction kinetics of 2-methyl-1,3-dioxolane. [Link]
-
Chalmers, J. M. (2002). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link]
-
Unknown. (n.d.). The features of IR spectrum. Retrieved from a slide presentation. [Link]
-
Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from a university resource. [Link]
-
Kuleshova, E. S., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Wikipedia. (n.d.). Dioxolane. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. [Link]
-
ResearchGate. (n.d.). Hydrogen bond-like equatorial C–H⋯O interactions in aqueous 1,3-dioxane. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Iodixanol. [Link]
-
ResearchGate. (n.d.). Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. [Link]
-
Royal Society of Chemistry. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. [Link]
-
Longdom Publishing. (2015). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. [Link]
-
National Institute of Standards and Technology. (n.d.). Tables of Molecular Vibrational Frequencies. [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. [Link]
-
Longdom Publishing. (2015). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpre. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link]
-
UCLA Chemistry. (n.d.). IR Chart. [Link]
-
Scribd. (n.d.). Organic IR Absorption Guide. [Link]
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A Senior Application Scientist's Guide to the GC-MS Analysis of Volatile Chiral Dioxolane Intermediates
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. Many blockbuster drugs owe their pharmacological activity to a single enantiomer, while its mirror image may be inert or, in some cases, detrimental. Dioxolanes, a class of five-membered heterocyclic acetals, are crucial chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring the enantiomeric purity of these volatile intermediates is a cornerstone of robust quality control and regulatory compliance.[1]
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the enantioselective analysis of volatile chiral dioxolane intermediates. We will explore the fundamental principles, deliver a field-tested experimental protocol, and objectively compare GC-MS with alternative analytical technologies, supported by experimental data.
The Analytical Imperative: Why Chiral Separation of Dioxolanes Matters
The synthesis of complex chiral molecules often involves multiple stereospecific steps. Dioxolane intermediates serve as protected forms of diols, and their chiral center is frequently carried through to the final API. The accurate measurement of enantiomeric excess (ee%) at this intermediate stage is paramount for several reasons:
-
Process Optimization: It provides critical feedback for optimizing asymmetric synthesis or resolution steps, saving valuable resources and time.
-
Quality Control: It ensures that the starting material for subsequent reactions meets stringent purity specifications.
-
Regulatory Compliance: Regulatory bodies worldwide mandate strict control over stereoisomeric impurities.[1]
The challenge lies in resolving and accurately quantifying these enantiomers, which possess identical physical and chemical properties in an achiral environment. This necessitates the use of a chiral selector, a specialized environment that can distinguish between the two mirror-image forms.
GC-MS: A Powerful Tool for Volatile Chiral Analysis
For volatile and thermally stable compounds like many dioxolane intermediates, Gas Chromatography (GC) is an exceptionally powerful separation technique.[2][3] It offers high separation efficiency, leading to sharp, narrow peaks ideal for precise quantification.[2] When coupled with a Mass Spectrometer (MS), the technique provides unambiguous identification of the analytes, even at trace levels.[4]
The key to enantiomeric separation in GC lies in the Chiral Stationary Phase (CSP) coated onto the inner wall of the capillary column.[4] These CSPs, often based on derivatized cyclodextrins, create a chiral environment within the column.[4][5]
The separation mechanism relies on the formation of transient, short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[4] The stability of these complexes differs for each enantiomer, leading to a difference in their retention times and, consequently, their separation.
Caption: Principle of Chiral Separation in Gas Chromatography.
Experimental Protocol: GC-MS Analysis of (R/S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane
This protocol provides a robust starting point for the enantioselective analysis of a common dioxolane intermediate. Method validation should be performed according to established guidelines to ensure suitability for its intended purpose.[2][6]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Chiral GC Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Scientist's Note: This cyclodextrin-based phase has demonstrated excellent selectivity for this class of compounds.[7] The specific derivatization (di-O-ethyl, TBDMS) enhances the chiral recognition capabilities.
-
-
Carrier Gas: Helium (99.999% purity)
-
Solvent: Methanol (HPLC Grade)[7]
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a sharp injection band. |
| Column | ||
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temperature | 70 °C | A low starting temperature is crucial for focusing the analytes at the head of the column. |
| Initial Hold Time | 1 min | Ensures all injected sample is transferred to the column in a narrow band. |
| Temperature Ramp | 2.0 °C/min to 150 °C | This is the most critical parameter. A slow ramp rate is essential to maximize the interaction time between the enantiomers and the CSP, thereby achieving baseline resolution.[7] |
| Final Hold Time | 2 min | Ensures elution of any less volatile components. |
| MS Detector | ||
| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring characteristic ions (e.g., m/z 73, 107, 121 for the target analyte). |
Sample and Standard Preparation
-
Stock Standard (1000 mg/L): Accurately weigh 10 mg of racemic 4-chloromethyl-2,2-dimethyl-1,3-dioxolane and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of dilutions from the stock standard in methanol to create a calibration curve (e.g., 0.5, 2.0, 10.0, 25.0, 50.0 mg/L).[7]
-
Sample Preparation: Dilute the sample containing the dioxolane intermediate with methanol to fall within the established calibration range.
System Suitability Test (SST)
Before any analysis, inject a mid-level standard to verify system performance.
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks should be > 1.5.[7] This is a non-negotiable requirement for accurate quantification.
-
Peak Tailing Factor (Tf): Should be between 0.9 and 1.5 for both peaks.
-
Injector Precision (RSD%): Perform six replicate injections; the relative standard deviation of the peak areas should be < 2.0%.
Caption: Experimental Workflow for GC-MS Chiral Dioxolane Analysis.
Performance Comparison: GC-MS vs. Alternative Techniques
While GC-MS is a premier technique for volatile chiral compounds, other methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are also widely used in pharmaceutical analysis.[2][6][8] The choice of technique depends on the analyte's properties and the specific analytical requirements.[2][9]
| Feature | Chiral Gas Chromatography (GC-MS) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a gas mobile phase and a liquid/solid CSP.[9] | Partitioning between a liquid mobile phase and a solid CSP.[9] | Partitioning between a supercritical fluid mobile phase and a solid CSP.[8] |
| Analyte Suitability | Volatile & Thermally Stable Compounds. [2] Ideal for many dioxolane intermediates. | Broad Applicability. Suitable for non-volatile, polar, or ionic compounds. Less suitable for highly volatile analytes.[2][10] | Hybrid of GC and HPLC; good for a wide range of compounds. |
| Separation Efficiency | Very High. Long capillary columns provide excellent resolving power.[3] | Good to Excellent. Dependent on column packing and particle size. | High. Lower viscosity of the mobile phase allows for faster separations. |
| Analysis Speed | Fast. Runtimes are often under 15-20 minutes.[7][9] | Slower. Typical runtimes range from 10-30 minutes or more.[9] | Very Fast. Often considered the fastest of the three techniques.[8] |
| Solvent Consumption | Very Low. Primarily uses carrier gas; minimal solvent for sample injection.[9] | High. Requires significant volumes of organic solvents, leading to higher costs and waste.[9] | Low. Primarily uses CO2, with small amounts of organic co-solvents. |
| Detector | Mass Spectrometry (MS). Provides high sensitivity and structural information. | UV-Vis, PDA. Most common. MS coupling is possible but can be more complex.[3] | UV-Vis, MS. Easily coupled to various detectors. |
| Derivatization | May be required for non-volatile analytes, but not typically for dioxolanes.[2] | Generally not required.[9] | Generally not required. |
Quantitative Performance Insights
Based on published data for 4-chloromethyl-2,2-dimethyl-1,3-dioxolane analysis by chiral GC, the following performance can be expected:[7]
| Parameter | Typical GC-MS Performance Data |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.07 - 0.08 mg/L |
| Limit of Quantification (LOQ) | 0.22 - 0.25 mg/L |
| Accuracy (Recovery) | 94.0% - 99.1% |
| Precision (RSD%) | 1.26% - 4.87% |
Note: Data compiled from a study using GC with a Flame Ionization Detector (FID), which has comparable sensitivity to MS in SIM mode for targeted quantification.[7]
Conclusion
For the enantioselective analysis of volatile chiral dioxolane intermediates, GC-MS stands out as a superior technique. It combines the high separation efficiency of capillary gas chromatography with the unparalleled sensitivity and specificity of mass spectrometric detection.[4] The method offers fast analysis times, low solvent consumption, and the ability to achieve robust, baseline resolution necessary for accurate enantiomeric excess determination.
While Chiral HPLC and SFC have their merits, particularly for non-volatile compounds, they cannot match the speed and efficiency of GC for analytes perfectly suited to the gas phase.[2][3] By implementing a well-validated GC-MS method, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, paving the way for the development of safer and more effective pharmaceuticals.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). LCGC North America.
- [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (2023). PubMed.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutano
- Chiral Ionic Liquids as Stationary Phases in Gas Chrom
- Strategies for Chiral HPLC Method Development. (N.D.). Sigma-Aldrich.
- The Study of Chiral Stationary Phases for Gas Chrom
- Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. (2024). PMC.
- Chiral High Performance Liquid Chrom
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023).
- Chiral HPLC vs. Chiral GC: A Comparative Guide for the Analysis of 3-Phenylbutan-2-one Enantiomers. (2025). BenchChem.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (N.D.). Repository.
- Enantioselective chromatography in drug discovery. (2005). PubMed.
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- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-DIOXOLANE
A Comprehensive Guide to the Safe Disposal of (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1][2]DIOXOLANE
This guide provides a detailed protocol for the safe and compliant disposal of (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1][2]DIOXOLANE. As a halogenated organic compound, this chemical requires specific handling procedures to ensure the safety of laboratory personnel and to protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory requirements for hazardous chemical waste management.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1][2]DIOXOLANE is an organoiodide. The presence of iodine in the organic structure is the primary determinant for its disposal pathway.
Key Hazards:
-
Halogenated Compound: The carbon-iodine bond classifies this as a halogenated organic compound.[3][4] Improper disposal, such as incineration in a standard facility, can produce corrosive and toxic byproducts like hydrogen iodide. Therefore, it must never be mixed with non-halogenated waste.[5][6]
-
Toxicity: Iodoalkanes and related organic substances can be toxic if inhaled, ingested, or absorbed through the skin.[3][7] While specific toxicity data for this compound is limited, related structures are known to cause skin burns, eye damage, and respiratory irritation.[8]
-
Combustibility: Many related dioxolane derivatives are combustible liquids.[8][9] Therefore, this compound should be kept away from ignition sources.[3]
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃IO₂ | [10] |
| Molecular Weight | 256.08 g/mol | [10] |
| CAS Number | 98095-37-5 | [10] |
| Appearance | Data not widely available, likely a liquid | N/A |
| Storage | Sealed in dry, 2-8°C conditions |[10] |
The Core Principle: Waste Segregation
The single most important step in the proper disposal of this compound is segregation . You must collect waste containing (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1][2]DIOXOLANE in a container designated exclusively for Halogenated Organic Waste .
Causality: Halogenated wastes are typically sent to specialized incinerators equipped with "scrubbers" that neutralize the acidic gases (e.g., hydrogen iodide) formed during combustion.[4] Mixing this waste with non-halogenated solvents contaminates the entire volume, forcing the entire container to be treated by the more expensive and specialized disposal process.[5]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1][2]DIOXOLANE from point of generation to final pickup.
Step 3.1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[7]
-
Respiratory Protection: All handling and waste collection should occur inside a certified chemical fume hood to prevent inhalation of vapors.[3][11]
Step 3.2: Waste Container Selection and Preparation
Choosing the correct container is critical to prevent leaks and reactions.
-
Select a Compatible Container: Use a clean, designated hazardous waste container that is compatible with halogenated organic liquids. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, screw-top cap.[5][12]
-
Inspect the Container: Ensure the container is in good condition, free from cracks or deterioration.[1][13]
-
Pre-label the Container: Before adding any waste, affix a hazardous waste label.[5]
Step 3.3: Waste Collection and Accumulation
-
Designated Funnel: Use a dedicated waste funnel for the halogenated waste container.
-
Careful Transfer: Pour the waste slowly and carefully into the container to avoid splashing.
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste. Do not leave a funnel in the container opening.[1][5] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3.4: Labeling
Proper labeling is a strict regulatory requirement and ensures safe handling by all personnel.[14] Your hazardous waste label must include:
-
Full Chemical Name(s): List all constituents of the waste. Write out "(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1][2]DIOXOLANE". Do not use abbreviations or chemical formulas.[1][5]
-
Approximate Percentages: Estimate the percentage of each component in the waste mixture.[1][6]
-
Hazard Identification: Indicate the primary hazards (e.g., Toxic, Combustible).
Step 3.5: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab for storing hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][14]
-
Segregation: Store the halogenated waste container with other compatible materials. Use secondary containment (such as a chemical-resistant tray) to contain potential leaks. Ensure it is physically separated from incompatible chemicals like acids, bases, and strong oxidizing agents.[12][13]
-
Weekly Inspections: Inspect the container at least once a week for any signs of leakage, corrosion, or deterioration.[1][12]
-
Volume Limits: Do not exceed 55 gallons of total hazardous waste in your SAA.[2]
Step 3.6: Arranging for Final Disposal
Emergency Procedures: Spill and Exposure Management
In the event of an accident, immediate and correct action is crucial.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Contain: For a small, manageable spill, use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to contain the liquid.[7][15] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Label it as "Spill Debris containing (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1][2]DIOXOLANE".
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention if breathing is difficult or symptoms persist.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[15][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16]
Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for the proper segregation and disposal of waste containing (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1][2]DIOXOLANE.
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. odu.edu [odu.edu]
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- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. calibrechem.com [calibrechem.com]
- 8. 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11IO2 | CID 11139278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. fishersci.com [fishersci.com]
- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Personal protective equipment for handling (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
As a Senior Application Scientist, I approach the handling of (S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE not merely as a routine transfer of liquids, but as an exercise in managing a highly reactive, bifunctional molecule.
To build a self-validating safety protocol, we must first understand the causality behind the chemical's behavior. This compound features a potent electrophilic alkyl iodide moiety—a known alkylating agent—coupled with an acid-sensitive acetonide (dioxolane) protecting group[1]. The high leaving-group propensity of the iodide ion makes it invaluable for drug development, but it also imparts significant toxicological risks, including severe skin/eye damage, respiratory irritation, and potential mutagenicity via DNA alkylation[2][3]. Furthermore, carbon-iodine bonds are inherently photolabile, meaning exposure to light can generate highly corrosive, free iodine (
The following guide provides a rigorous, step-by-step operational and disposal plan designed to protect personnel and maintain the scientific integrity of your workflow.
Causality-Driven Hazard Assessment
Before selecting Personal Protective Equipment (PPE), we must quantify the threat. The table below synthesizes the physicochemical hazards of this compound (and its direct structural analogs) to establish our baseline safety requirements[2][4][5].
| Hazard Parameter | Value / Characteristic | Operational Safety Implication |
| Molecular Weight | 256.08 g/mol | Vapors are significantly heavier than air; will pool in lower areas of the lab if ventilation fails. |
| Flammability | Combustible Liquid | Keep away from static discharge, open flames, and heat sources. |
| Chemical Stability | Light & Moisture Sensitive | C-I bonds photolyze to release corrosive |
| Toxicology | Alkylating Agent / Corrosive | High risk of severe skin burns, eye damage, and potential mutagenicity. |
The PPE Matrix: A Self-Validating System
Standard laboratory PPE is insufficient for halogenated alkylating agents. Every layer of protection must serve a specific, mechanistic purpose.
-
Hand Protection (Double-Gloving):
-
Inner Layer: 4-mil Nitrile gloves for tactile sensitivity.
-
Outer Layer: 8-mil Butyl rubber or heavy-duty Neoprene.
-
Causality: Alkyl iodides rapidly permeate standard thin nitrile. Butyl rubber provides superior resistance to halogenated organics. If the outer glove is compromised, the inner glove provides a critical time window to safely pause the experiment and replace the PPE[3].
-
-
Eye & Face Protection:
-
ANSI Z87.1+ rated chemical splash goggles combined with a full-face shield.
-
Causality: The compound causes severe, irreversible eye damage. A face shield blocks upward splash trajectories that bypass standard safety glasses[2].
-
-
Body Protection:
-
Flame-resistant (FR) lab coat over standard clothing (fully buttoned), or a Tyvek/ChemMAX suit for bulk transfers.
-
Causality: As a combustible liquid, any spill on standard synthetic clothing poses an ignition and absorption risk[5].
-
-
Respiratory Protection:
-
Primary control: Certified chemical fume hood (face velocity ≥ 100 fpm).
-
Secondary control (for spills outside the hood): Half-mask respirator equipped with ABEK cartridges .
-
Causality: ABEK filters protect against Organic Vapors (A), Inorganic Gases like
(B), Acid Gases like HI (E), and Ammonia (K), covering all degradation pathways of the chemical.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
Operational Workflow & Handling Protocol
Step-by-Step Execution Methodology
-
Environmental Preparation: Clear the fume hood of all incompatible materials, particularly strong acids. (Acidic conditions will cleave the dioxolane ring, exothermically releasing a diol and acetone).
-
Atmospheric Control: Purge your reaction vessels with inert gas (Argon or Nitrogen). This prevents moisture ingress and oxidative degradation of the iodide.
-
Photolytic Protection: Utilize amber glassware. If amber glass is unavailable, tightly wrap all receiving flasks and syringes in aluminum foil[1].
-
Liquid Transfer: Never pour the liquid directly. Use gas-tight Hamilton syringes or a cannula system under positive Argon pressure to transfer the compound. Keep the fume hood sash as low as ergonomically possible.
-
Immediate Decontamination: Upon completing the transfer, immediately rinse all syringes and glassware with a nucleophilic quenching solution (e.g., 10% aqueous sodium thiosulfate or ethanolamine) to neutralize unreacted alkyl iodide and reduce any free
to non-volatile iodide ions ( )[1].
Safety workflow for handling and disposing of (S)-4-(2-iodoethyl)-2,2-dimethyl-[1,3]dioxolane.
Spill Response & Disposal Plan
In the event of a breach, the high reactivity of the alkyl iodide dictates an immediate, systematic response.
Emergency Spill Protocol
-
Evacuate & Isolate: Alert nearby personnel and isolate the immediate area. Do not attempt to clean a large spill without respiratory protection.
-
Don Emergency PPE: Upgrade to an ABEK-equipped respirator and ensure heavy-duty butyl gloves are worn.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or diatomaceous earth). Do NOT use sawdust or paper towels , as the combustible nature of the liquid combined with the high surface area creates a severe fire hazard[2].
-
Chemical Quenching: Carefully apply a 10% sodium thiosulfate solution over the absorbed spill. You will observe the neutralization of the compound as any yellowish-brown tint (indicating free iodine) turns colorless[1].
-
Collection: Sweep the neutralized slurry using non-sparking tools into a highly visible, leak-proof hazardous waste container.
Waste Segregation & Disposal
-
Classification: Label strictly as "Halogenated Organic Waste - Contains Alkylating Agents."
-
Storage Conditions: Store waste containers in a cool (2-8°C recommended), well-ventilated, and light-proof cabinet[4].
-
Incompatibilities: Strictly segregate this waste from acidic waste streams, oxidizers, and strong bases to prevent volatile, exothermic side reactions.
References
-
Title: 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | CID 11139278 Source: PubChem URL: [Link]
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications (Journal of Chemical Health and Safety) URL: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
